CMPF
Description
3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid(CMPF) is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. 3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid(this compound) is significantly accumulated in the serum of chronic kidney disease patients and is considered to be a potent uremic toxin There are several minor derivatives of this compound that have been detected in serum and urine including 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid, 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid and 3-carboxy-5-propyl-2-furanpropionic acid. This compound was first detected in human urine in 1979 and it is believed to be formed from the consumption of fish, vegetables and fruits this compound is a strong inhibitor of mitochondrial respiration and is associated with thyroid dysfunction this compound also directly inhibits renal secretion of various drugs and endogenous organic acids by competitively inhibiting OAT3 transporters It is also thought to contribute to various neurological abnormalities because it inhibits the transport of organic acids at the blood-brain barrier (A3278, A3302, A3303, A3304).
structure in first source
a uremic toxin
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-39-2 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a significant metabolite of furan fatty acids, has garnered considerable attention in the scientific community, primarily for its role as a prominent uremic toxin. This guide provides a comprehensive overview of this compound, detailing its chemical properties, metabolic origins, and complex biological activities. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its pathophysiological significance and its implications for therapeutic strategies in chronic kidney disease and related metabolic disorders.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, also known as this compound, is a dicarboxylic acid that accumulates in the plasma of individuals with chronic kidney disease (CKD)[1][2]. It belongs to the class of furanoid fatty acids and is primarily derived from the metabolism of dietary furan fatty acids found in sources such as fish and fish oil[3][4]. Due to its high protein-binding affinity (over 95%) and inefficient removal by hemodialysis, this compound levels are significantly elevated in uremic patients[3][5]. While initially identified for its role in inhibiting the binding of drugs to serum albumin, emerging research has implicated this compound in a range of pathophysiological processes, including oxidative stress, neurological dysfunction, and metabolic disturbances[1][5][6]. This guide synthesizes the current understanding of this compound, with a focus on its quantitative data, experimental methodologies, and relevant biological pathways.
Physicochemical Properties
This compound is a hydrophobic molecule with the chemical formula C12H16O5 and a molecular weight of 240.25 g/mol [2][7]. Its structure features a central furan ring substituted with a methyl group, a propyl group, a carboxylic acid group, and a propanoic acid side chain. These structural features contribute to its high affinity for plasma proteins, particularly albumin.
| Property | Value | Source |
| Molecular Formula | C12H16O5 | [1] |
| Molecular Weight | 240.25 g/mol | [2][7] |
| IUPAC Name | 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | [1] |
| Synonyms | This compound, Propylurofuranic acid | [8] |
| Protein Binding | >95% | [3] |
Biological Significance and Pathophysiology
This compound is recognized as a potent uremic toxin, contributing to the complex clinical syndrome of uremia[1][2]. Its accumulation in CKD is associated with a variety of adverse effects.
Inhibition of Drug Binding
One of the earliest recognized effects of this compound is its ability to displace drugs from their binding sites on serum albumin[6]. This can significantly alter the pharmacokinetics and pharmacodynamics of co-administered drugs, leading to potential toxicity or reduced efficacy.
Oxidative Stress and Cellular Damage
This compound is reported to interact directly with free oxygen radicals, suggesting a role in inducing cellular damage through oxidative stress[3][4]. Uremic toxins, including this compound, are thought to stimulate the production of reactive oxygen species (ROS), potentially through the activation of enzymes like NADPH oxidase[1]. This increased oxidative stress can contribute to the progression of kidney disease and cardiovascular complications[1].
Neurological and Endocrine Effects
Elevated levels of this compound have been implicated in neurological abnormalities observed in patients with renal failure[9]. It is hypothesized that this compound may inhibit the transport of organic acids at the blood-brain barrier[2]. Additionally, this compound has been associated with the development of thyroid abnormalities and the inhibition of erythropoiesis[3][5].
A Paradoxical Role in Nutrition
Interestingly, some studies have found a positive correlation between this compound levels and better nutritional status in hemodialysis patients[3][4]. This has led to the hypothesis that this compound may also serve as a biomarker for the intake of healthy dietary components like fish and omega-3 fatty acids[3][4].
Quantitative Data
The following table summarizes key quantitative data from a study investigating this compound levels in a cohort of 252 hemodialysis patients.
| Parameter | Value | Notes | Source |
| Patient Demographics | [3] | ||
| Number of Patients | 252 | [3] | |
| Median Age (years) | 64 | [47.2–75.6] | [3] |
| Male Patients | 62% | [3] | |
| Median Dialysis Vintage (years) | 2.2 | [1.1–21.9] | [3] |
| This compound Levels | [3] | ||
| Median Serum this compound (mg/L) | 2.55 | [1.00–5.2] | [3] |
| Correlations with this compound Levels | Spearman's Rank Correlation Coefficient (rs) | p-value | [3] |
| Dialysis Vintage | 0.16 | 0.01 | [3] |
| Albumin | 0.20 | 0.003 | [3] |
| Prealbumin | 0.16 | 0.02 | [3] |
| Pre-dialysis Creatinine | 0.18 | 0.004 | [3] |
| Body Mass Index (BMI) | 0.16 | 0.01 | [3] |
Experimental Protocols
Quantification of this compound in Human Plasma by UHPLC-MS/MS
A common method for the sensitive and specific quantification of this compound in biological matrices is ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS)[8].
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
Proteins are precipitated by the addition of an organic solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and an aliquot is injected into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
In Vivo Assessment of this compound Effects on Hepatic Lipid Metabolism in Mice
The following protocol outlines an experimental approach to investigate the in vivo effects of this compound.
Animal Model:
-
Male CD1 mice are used.
Treatment:
-
Mice receive intraperitoneal (i.p.) injections of this compound at a dosage of 6 mg/kg for 7 consecutive days.
-
Following the treatment period, mice are placed on a 60% high-fat diet (HFD) for 5 weeks to induce a fatty liver phenotype.
Analysis:
-
Metabolic Parameters: Blood glucose and other relevant metabolic markers are monitored.
-
Liver Morphology and Lipid Content: Livers are harvested, and histological analysis (e.g., H&E staining, Oil Red O staining) is performed to assess lipid accumulation.
-
Protein Expression: Western blotting or other immunoassays are used to measure the expression of key proteins involved in lipid metabolism.
-
Gene Expression: Microarray or RNA-sequencing analysis can be performed on liver tissue to identify changes in gene expression profiles.
Signaling Pathways and Molecular Interactions
Interaction with Organic Anion Transporters (OATs)
This compound, being an organic anion, is a substrate for organic anion transporters, which are crucial for its excretion under normal physiological conditions[8]. In CKD, the reduced function of these transporters contributes to the accumulation of this compound.
Caption: Interaction of this compound with Organic Anion Transporters (OATs) in renal tubular cells.
Hypothesized Role in Oxidative Stress
The accumulation of this compound is linked to increased oxidative stress, potentially through the activation of NADPH oxidase and the subsequent production of reactive oxygen species (ROS).
Caption: Hypothesized pathway of this compound-induced oxidative stress.
Conclusion
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is a multifaceted uremic toxin with significant clinical implications. Its accumulation in chronic kidney disease contributes to a range of pathophysiological effects, from altered drug metabolism to the induction of oxidative stress. While its role as a potential biomarker for healthy dietary intake presents an interesting paradox, the overwhelming evidence points to its detrimental effects in the uremic state. Further research is warranted to fully elucidate the molecular mechanisms underlying its toxicity and to develop targeted therapeutic strategies to mitigate its adverse consequences in patients with chronic kidney disease. This guide provides a foundational understanding of this compound to aid researchers and clinicians in this endeavor.
References
- 1. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Reactive Oxygen Species, Alteration of Cytosolic Ascorbate Peroxidase, and Impairment of Mitochondrial Metabolism Are Early Events in Heat Shock-Induced Programmed Cell Death in Tobacco Bright-Yellow 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]
- 7. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-羧基-4-甲基-5-丙基-2-呋喃丙酸 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
The Discovery and History of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF): A Uremic Toxin and Metabolic Disruptor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has garnered significant scientific attention due to its accumulation in chronic kidney disease (CKD) and its emerging role in the pathophysiology of type 2 diabetes (T2D). Initially identified as a "urofuran acid" in human urine, this compound is now recognized as a potent uremic toxin and a key player in β-cell dysfunction. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its molecular mechanisms of action.
Discovery and Historical Perspective
The journey of this compound from an unidentified urinary component to a molecule of significant clinical interest spans several decades.
Initial Identification (1979): The first description of furanoid dicarboxylic acids in human urine can be traced back to a seminal 1979 study by M. Spiteller and G. Spiteller.[1][2][3] In their comprehensive analysis of acidic constituents of human urine using a combination of thin-layer chromatography, glass capillary gas chromatography, and mass spectrometry, they identified a series of novel compounds, including the molecular structure that would later be known as this compound.[1] Their work laid the foundation for understanding the presence of these furan derivatives as metabolic products in humans.
Elucidation as a Furan Fatty Acid Metabolite: Subsequent research, primarily by the Spiteller group, established that this compound and related compounds are metabolites of furan fatty acids.[4] These parent fatty acids are found in various food sources, with fish and fish oil being particularly rich sources.[4] The catabolism of dietary furan fatty acids leads to the formation of dibasic "urofuran acids," including this compound, which are then excreted in the urine.
Association with Disease: For many years, this compound was primarily considered a uremic toxin, a class of compounds that accumulate in the body due to decreased renal clearance in patients with chronic kidney disease. However, a pivotal 2014 study by Prentice et al. brought this compound to the forefront of diabetes research.[5] This study demonstrated that elevated plasma levels of this compound are associated with gestational diabetes mellitus (GDM) and T2D, and more importantly, that this compound can directly induce β-cell dysfunction.
Quantitative Data on this compound Levels in Health and Disease
A growing body of evidence highlights the significant elevation of circulating this compound levels in various metabolic disorders. The following tables summarize key quantitative findings from human studies.
| Condition | Patient Group | Control Group | Fold Change | Reference |
| Gestational Diabetes Mellitus (GDM) | GDM Patients | Normal Glucose Tolerance (NGT) Pregnant Women | ~7-fold increase | Prentice et al., 2014 |
| Type 2 Diabetes (T2D) | T2D Patients | NGT Controls | Significantly elevated | Prentice et al., 2014 |
| Prediabetes | Impaired Glucose Tolerant (IGT) | NGT Controls | Significantly elevated | Prentice et al., 2014 |
| Chronic Kidney Disease (CKD) | CKD Patients | Healthy Controls | Significantly accumulated | (Uremic Toxin) |
| Study Population | Patient Group | This compound Concentration (Mean ± SEM/SD) | Control Group | This compound Concentration (Mean ± SEM/SD) | p-value | Reference |
| Pregnant Women | Gestational Diabetes (GDM) | Not specified, but 7-fold higher | Normal Glucose Tolerance (NGT) | Not specified | <0.05 | Prentice et al., 2014 |
| General Population | Newly Diagnosed T2D | 103.9 ± 11.38 µM | Normal Glucose Tolerant (NGT) | 37.14 ± 6.350 µM | <0.001 | Liu et al., 2016 |
| Postpartum Women (1-year) | Prior GDM, now Impaired Glucose Tolerant (IGT) | ~12-fold higher than NGT at both time points | NGT at pregnancy and postpartum | Not specified | <0.05 | Prentice et al., 2014 |
| Chronic Kidney Disease | Uremic Patients | Significantly elevated | Healthy Controls | Not specified | Not specified | (General knowledge on uremic toxins) |
Key Experimental Protocols
This section details the methodologies for the quantification of this compound and the assessment of its effects on pancreatic β-cell function.
Quantification of this compound in Human Plasma by UHPLC-MS/MS
Objective: To accurately measure the concentration of this compound in human plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 100 µL of an internal standard solution (e.g., d4-CMPF in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% methanol.
-
-
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 251.1 -> Product ion (m/z) 179.1
-
d4-CMPF (Internal Standard): Precursor ion (m/z) 255.1 -> Product ion (m/z) 183.1
-
-
Optimize cone voltage and collision energy for maximal signal intensity.
-
Assessment of Mitochondrial Respiration in Pancreatic Islets using Seahorse XF Analyzer
Objective: To evaluate the effect of this compound on mitochondrial function in isolated pancreatic islets.
Methodology:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice using collagenase digestion.
-
Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Treat islets with this compound (e.g., 10 µM) or vehicle control for 24-48 hours prior to the assay.
-
-
Seahorse XF Assay:
-
Hydrate a Seahorse XF24 Islet Capture Microplate sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, wash the treated islets in Seahorse XF Base Medium supplemented with 2 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Seed approximately 50-100 islets per well of the islet capture microplate.
-
Perform a mitochondrial stress test by sequential injections of:
-
Port A: Glucose (to a final concentration of 20 mM)
-
Port B: Oligomycin (1 µM) - ATP synthase inhibitor
-
Port C: FCCP (1 µM) - Mitochondrial uncoupler
-
Port D: Rotenone/Antimycin A (1 µM each) - Complex I and III inhibitors
-
-
Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection.
-
-
Data Analysis:
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption from the OCR measurements.
-
Compare the respiratory parameters between this compound-treated and control islets.
-
Molecular Mechanisms of this compound-Induced β-Cell Dysfunction
This compound exerts its detrimental effects on pancreatic β-cells through a multi-pronged mechanism involving mitochondrial dysfunction and oxidative stress, leading to the dysregulation of key transcription factors involved in β-cell identity and function.
Signaling Pathways and Experimental Workflows
Mitochondrial Impairment: this compound directly targets mitochondria, leading to impaired function of the electron transport chain. This results in a decreased capacity for glucose-induced ATP production, a critical step in glucose-stimulated insulin secretion (GSIS).
Oxidative Stress: The mitochondrial dysfunction triggered by this compound also leads to the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS). The resulting increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components and further impair β-cell function.
Dysregulation of Transcription Factors: The combination of reduced ATP levels and increased oxidative stress leads to the dysregulation of crucial β-cell transcription factors, including Pdx1 and MafA.[6][7][8] These transcription factors are essential for maintaining β-cell identity, promoting insulin gene transcription, and regulating β-cell function. Their downregulation contributes significantly to the observed reduction in insulin biosynthesis and the overall decline in β-cell health.
Conclusion and Future Directions
The discovery and subsequent characterization of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid have unveiled a significant link between diet, metabolism, and the pathogenesis of T2D and CKD. What was once an obscure urinary metabolite is now a recognized uremic toxin and a potent disruptor of pancreatic β-cell function.
Future research should focus on several key areas:
-
Elucidating the precise molecular targets of this compound within the mitochondria.
-
Investigating the therapeutic potential of blocking this compound transport via OAT3 or mitigating its downstream effects through antioxidant therapies.
-
Exploring the diagnostic and prognostic utility of this compound as a biomarker for the progression of prediabetes to T2D.
-
Further understanding the dietary and gut microbiota contributions to circulating this compound levels.
A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel therapeutic strategies to combat the growing epidemics of T2d and CKD.
References
- 1. [Separation and characterization of acidic urine constituents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The Kovats Retention Index: Methyl 5-methylfuran-2-carboxylate (C7H8O3) [pherobase.com]
- 4. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reprogramming of pancreatic exocrine cells towards a beta (β) cell character using Pdx1, Ngn3 and MafA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mafa Enables Pdx1 to Effectively Convert Pancreatic Islet Progenitors and Committed Islet α-Cells Into β-Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDX-1 and MafA Play a Crucial Role in Pancreatic β-Cell Differentiation and Maintenance of Mature β-Cell Function [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
Endogenous Sources of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous sources of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in humans. This compound is a significant metabolite that has garnered attention for its roles as a uremic toxin, a biomarker for fish and fish oil consumption, and a modulator of key metabolic pathways. This document details the metabolic origins of this compound from dietary furan fatty acids (FuFAs), summarizes quantitative data on its levels in various physiological and pathological states, and provides detailed experimental protocols for its quantification. Additionally, it visualizes the key signaling pathways influenced by this compound, offering a valuable resource for researchers in metabolic diseases, nephrology, and pharmacology.
Introduction to this compound
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) is a dicarboxylic acid containing a furan ring structure. First identified in human urine in 1979, it is now recognized as a significant endogenous metabolite with pleiotropic effects[1]. This compound is a well-established uremic toxin, accumulating in the serum of patients with chronic kidney disease (CKD) due to its high protein-binding capacity (over 95%) and poor clearance by hemodialysis[2][3]. Beyond its role in uremia, this compound has been implicated in various physiological processes, including the modulation of lipid metabolism and insulin sensitivity[4]. It is also considered a robust biomarker for the intake of fish and fish oil[5].
Endogenous Production of this compound
Humans do not synthesize furan fatty acids (FuFAs) de novo[6]. Therefore, the primary endogenous source of this compound is the metabolic conversion of dietary FuFAs.
Dietary Precursors: Furan Fatty Acids (FuFAs)
FuFAs are found in various foods, with the most significant dietary sources being:
-
Fish and Fish Oil: Marine organisms, particularly fish, are rich sources of FuFAs[5][7]. Consequently, consumption of fish and supplementation with fish oil or prescription omega-3-acid ethyl esters like Lovaza™ leads to a significant increase in plasma and urinary this compound levels[4][5].
-
Plants, Vegetables, and Fruits: FuFAs are also present in a variety of plants, though typically in lower concentrations than in marine sources[1][8].
Hypothesized Metabolic Pathway of this compound Formation
The precise enzymatic pathway for the catabolism of dietary FuFAs to this compound in humans has not been fully elucidated and remains an area of active investigation. However, based on the structure of this compound and general principles of fatty acid metabolism, a hypothesized pathway involves the oxidative degradation of the longer alkyl side chain of the FuFA molecule.
This process is thought to occur via a mechanism analogous to mitochondrial beta-oxidation[9][10][11]. The long-chain carboxylic acid side of the FuFA is likely shortened by successive rounds of oxidation, hydration, oxidation, and thiolysis, releasing acetyl-CoA units until the propanoic acid side chain of this compound is formed. The furan ring and the other alkyl/methyl substituents are resistant to this process, leading to the formation of the terminal metabolite, this compound. It has also been speculated that the gut microbiome may play a role in the conversion of FuFAs to this compound[12].
Quantitative Data on this compound Levels in Humans
This compound concentrations in human biological fluids can vary significantly depending on dietary habits and health status. The following tables summarize representative quantitative data from the literature.
Table 1: this compound Concentrations in Plasma/Serum
| Population | Mean/Median this compound Concentration | Range | Reference(s) |
| Healthy Adults | 10.9 - 17.7 µmol/L | 0 - 96.0 µmol/L | [13] |
| Hemodialysis Patients | 2.55 mg/L (10.6 µmol/L) | 1.00 - 5.2 mg/L (4.2 - 21.6 µmol/L) | [4] |
| Hemodialysis Patients (without PEW) | 3.3 mg/L (13.7 µmol/L) | 1.2 - 6.5 mg/L (5.0 - 27.1 µmol/L) | [4] |
| Hemodialysis Patients (with PEW) | 1.5 mg/L (6.2 µmol/L) | 0.8 - 3.2 mg/L (3.3 - 13.3 µmol/L) | [4] |
| After Fish Oil Supplementation (4 weeks) | ~3-fold increase from baseline | - | [5] |
*PEW: Protein-Energy Wasting
Table 2: this compound Concentrations in Urine
| Population | Change in this compound Concentration | Reference(s) |
| After Fish Oil Supplementation (4 weeks) | ~5- to 6-fold increase from baseline | [5] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to directly interact with and modulate several key signaling pathways involved in metabolism.
Inhibition of Acetyl-CoA Carboxylase (ACC)
This compound acts as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis[4]. By inhibiting ACC, this compound reduces the production of malonyl-CoA, which in turn leads to decreased fatty acid synthesis and increased fatty acid oxidation. This is a key mechanism by which this compound is thought to exert its beneficial effects on hepatic steatosis[14].
Regulation of SREBP-1c and FGF21
This compound treatment has been shown to lead to a long-term reduction in the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis[14]. This effect is associated with an induction of Fibroblast Growth Factor 21 (FGF21), a hormone with potent anti-steatotic and insulin-sensitizing effects[4][14]. The induction of FGF21 appears to be a crucial component of the long-term metabolic benefits of this compound.
Induction of β-cell Dysfunction and Oxidative Stress
In pancreatic β-cells, elevated levels of this compound have been shown to cause mitochondrial dysfunction, leading to decreased glucose-stimulated insulin secretion[5]. This is associated with reduced ATP production and an increase in oxidative stress, ultimately impairing insulin biosynthesis. This pathway highlights the potential detrimental effects of high this compound concentrations, particularly in the context of diabetes[5][7].
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in biological matrices is crucial for research and clinical applications. The two most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in human plasma.
5.1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the analyte and centrifuge to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5.1.2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
Quantification of this compound in Urine by GC-MS
Due to the non-volatile nature of this compound, a derivatization step is required for GC-MS analysis.
5.2.1. Sample Preparation and Derivatization
-
Thaw frozen urine samples.
-
To 100 µL of urine, add an internal standard.
-
Add 800 µL of ethanol, vortex, and centrifuge to precipitate proteins and salts.
-
Transfer the supernatant to a new tube and dry under vacuum.
-
Methoximation: Add 100 µL of methoxylamine hydrochloride in pyridine, vortex, and incubate at 37°C for 90 minutes. This step protects ketone groups.
-
Silylation: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 70°C for 60 minutes. This step replaces active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups, increasing volatility[3][7].
-
Cool the sample to room temperature and transfer to a GC-MS autosampler vial.
5.2.2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An oven temperature program that starts at a low temperature, ramps up to a high temperature to elute the derivatized this compound, and holds for a period.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: A single quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan mode to obtain the full mass spectrum of the derivatized this compound for identification, or selected ion monitoring (SIM) for targeted quantification.
Conclusion and Future Directions
This compound is an endogenously produced metabolite derived from dietary furan fatty acids. Its accumulation in chronic kidney disease and its dual role in metabolic regulation make it a molecule of significant interest. While its signaling pathways are becoming clearer, the precise enzymatic steps involved in its formation from dietary precursors in humans remain to be fully elucidated. Future research should focus on identifying the specific enzymes and tissues involved in FuFA catabolism. Furthermore, the development and validation of standardized, high-throughput analytical methods for this compound quantification will be crucial for its establishment as a routine clinical biomarker. This guide provides a solid foundation for researchers and professionals working to further unravel the complex biology of this compound and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying biological samples using Linear Poisson Independent Component Analysis for MALDI-ToF mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The furan fatty acid metabolite this compound is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global urinary metabolic profiling procedures using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. This compound, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) in the Progression of Chronic Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. The accumulation of uremic toxins, substances that are normally cleared by healthy kidneys, is a hallmark of CKD and is implicated in its progression and associated comorbidities. Among these is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a protein-bound uremic toxin derived from the metabolism of furan fatty acids found in dietary sources such as fish. While historically viewed as a potential marker of a healthy diet, recent evidence has illuminated a more direct and detrimental role for this compound in the pathophysiology of CKD. This technical guide provides an in-depth examination of the current understanding of this compound's contribution to CKD progression, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) is a metabolite that accumulates in the serum of individuals with CKD due to impaired renal clearance.[1] Its high degree of protein binding makes it difficult to remove through conventional hemodialysis.[2] While some studies have suggested an association between this compound levels and a healthy diet, particularly fish consumption, emerging research has shifted the focus towards its pathological effects on renal cells. A pivotal recent study has demonstrated that this compound induces two distinct forms of programmed cell death in kidney cells: ferroptosis and apoptosis. This discovery has significant implications for understanding the mechanisms driving the progressive loss of renal parenchyma in CKD.
Quantitative Data on this compound in Chronic Kidney Disease
The concentration of this compound in the serum increases as renal function declines. The following tables summarize available quantitative data on serum this compound levels in different populations. It is important to note that comprehensive data for adult patients across all stages of non-dialysis CKD is still an area of active research.
Table 1: Serum this compound Concentrations in a Pediatric Population with Chronic Kidney Disease
| CKD Stage | Median eGFR (mL/min/1.73 m²) | Serum this compound Concentration (mg/dL) |
| Healthy Controls | - | 0.010 ± 0.012 |
| CKD Stages 1-5 (Overall) | 48 | Higher than controls |
| CKD Stages 1-2 | 74 | 1.6 standard deviations higher than controls |
| CKD Stage 3 | 47 | Higher than controls |
| CKD Stage 4 | 20 | Higher than controls |
| CKD Stage 5 | 11 | Higher than controls |
Data adapted from Snauwaert et al. (2018). Concentrations in the CKD group were expressed as z-scores relative to controls.[3]
Table 2: Serum this compound Concentrations in Adult Hemodialysis Patients
| Study | Number of Patients | Median Serum this compound (mg/L) | Range (mg/L) |
| Unnamed Study | 252 | 2.55 | 1.00–5.2 |
Data from a study on a large cohort of hemodialysis patients.[2]
Molecular Mechanisms of this compound-Induced Renal Cell Death
Recent research has identified a key signaling pathway through which this compound exerts its cytotoxic effects on renal tubular epithelial cells, leading to both ferroptosis and apoptosis.
Induction of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This compound triggers ferroptosis through the following mechanisms:
-
Inhibition of Glutathione Peroxidase 4 (GPX4): this compound treatment leads to a significant decrease in the expression of GPX4, a crucial enzyme that detoxifies lipid peroxides.
-
Depletion of Glutathione (GSH): The reduction in GPX4 activity is associated with a decrease in the levels of glutathione, a major intracellular antioxidant.
-
Increased Reactive Oxygen Species (ROS) and Lipid Peroxidation: The compromised antioxidant defense results in an accumulation of ROS and subsequent lipid peroxidation, a hallmark of ferroptosis.
-
Iron Dysregulation: this compound induces an increase in intracellular iron levels. This is accompanied by an upregulation of transferrin receptor 1 (TfR1), which facilitates iron uptake, and a downregulation of ferritin, the iron storage protein.
Triggering of Apoptosis
Apoptosis, or programmed cell death, is also initiated by this compound, appearing to be a downstream consequence of ferroptosis. The inhibition of ferroptosis has been shown to reduce the markers of apoptosis, suggesting a crosstalk between these two cell death pathways.
Signaling Pathways Implicated in this compound-Mediated CKD Progression
The following diagram illustrates the signaling cascade initiated by this compound that leads to renal cell death.
Caption: this compound-induced signaling pathway leading to ferroptosis and apoptosis in renal cells.
While direct experimental evidence is still emerging, the pro-inflammatory and pro-fibrotic effects of this compound likely involve crosstalk with other key signaling pathways in CKD:
-
Nuclear Factor-kappa B (NF-κB) Signaling: The oxidative stress induced by this compound can potentially activate the NF-κB pathway, a master regulator of inflammation, leading to the expression of pro-inflammatory cytokines and further exacerbating renal injury.[4][5]
-
Transforming Growth Factor-beta (TGF-β) Signaling: Chronic inflammation and cell death are potent stimuli for the activation of the TGF-β pathway, a central mediator of renal fibrosis. The cellular damage caused by this compound could therefore contribute to the progressive scarring of kidney tissue.
Experimental Protocols
Quantification of Serum this compound by High-Performance Liquid Chromatography (HPLC)
While a universally standardized protocol is not available, the following provides a general framework based on published methods for the determination of this compound in serum or plasma.
5.1.1. Sample Preparation (Solid Phase Extraction)
-
To 5 μL of plasma, add an internal standard solution.
-
Acidify the sample with phosphoric acid.
-
Apply the mixture to a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and the internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an acid modifier like formic acid.
-
Flow Rate: Approximately 0.4 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 264 nm.
-
Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.
Bilateral Ureteral Obstruction (BUO) Mouse Model
The BUO model is a robust method for inducing acute kidney injury that progresses to fibrosis, mimicking aspects of CKD.
5.2.1. Surgical Procedure
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently locate both ureters.
-
Ligate both ureters with a non-absorbable suture (e.g., 4-0 silk) at two points and cut between the ligatures. In a reversible model, microvascular clips may be used.[6]
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesia and hydration.
-
Harvest kidneys and collect blood samples at predetermined time points for analysis.
Caption: Experimental workflow for the bilateral ureteral obstruction (BUO) mouse model.
Conclusion and Future Directions
The accumulating evidence strongly suggests that this compound is not merely a passive bystander but an active contributor to the progression of chronic kidney disease. Its ability to induce ferroptosis and apoptosis in renal cells provides a direct mechanistic link between this uremic toxin and the loss of kidney function. For drug development professionals, the this compound-induced cell death pathway presents novel therapeutic targets. The development of inhibitors of ferroptosis or agents that can counteract the effects of this compound on iron metabolism and oxidative stress may hold promise for slowing CKD progression.
Future research should focus on:
-
Establishing a comprehensive database of serum this compound concentrations in a large cohort of adult CKD patients to better define its relationship with disease stage and progression.
-
Further elucidating the direct interactions of this compound with the NF-κB and TGF-β signaling pathways.
-
Investigating the precise mechanisms by which this compound induces mitochondrial dysfunction and its contribution to the overall cellular pathology.
-
Developing and testing therapeutic strategies that specifically target the detrimental effects of this compound in preclinical models of CKD.
By deepening our understanding of the role of this compound in CKD, we can pave the way for innovative therapeutic interventions aimed at preserving renal function and improving outcomes for patients with this debilitating disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Serum Phosphorus Level Rises in US Hemodialysis Patients Over the Past Decade: A DOPPS Special Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of calciprotein particles with serum phosphorus among patients undergoing conventional and extended-hours haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic kidney disease induced in mice by reversible unilateral ureteral obstruction is dependent on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
The Uremic Toxin CMPF: A Multifaceted Driver of Cellular Dysfunction in Chronic Kidney Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the subsequent accumulation of a diverse array of retained solutes, collectively known as uremic toxins. Among these, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a furanoid fatty acid metabolite, has emerged as a significant contributor to the pathophysiology of uremic syndrome. Predominantly derived from the metabolism of dietary furan fatty acids found in sources like fish and fish oil, this compound is highly bound to serum albumin, making its removal by conventional hemodialysis inefficient. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a uremic toxin, focusing on its impact on cellular signaling pathways, with detailed experimental protocols and quantitative data to support further research and therapeutic development.
Core Mechanisms of this compound Toxicity
This compound exerts its detrimental effects through a multi-pronged approach, primarily targeting cellular oxidative stress, inflammation, and key signaling cascades that regulate cellular function and metabolism. Its high affinity for albumin also displaces other protein-bound substances, including drugs, potentially altering their pharmacokinetics and efficacy.[1]
Induction of Oxidative Stress
A primary mechanism of this compound-induced cellular damage is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.
Quantitative Data on this compound-Induced Oxidative Stress:
While specific quantitative data on the percentage increase in ROS production directly attributable to defined this compound concentrations is still emerging in publicly available literature, studies have consistently demonstrated its pro-oxidant effect. One study on protein-bound uremic toxins and their impact on endothelial ROS production found that this compound was a significant inducer of ROS in Human Umbilical Vein Endothelial Cells (HUVECs), second only to indoxyl sulfate among the toxins tested.[2] This effect was observed at concentrations found in the serum of hemodialysis patients.
Table 1: Serum Concentrations of this compound in Patients with Chronic Kidney Disease
| Patient Population | Median this compound Concentration (µM) | Interquartile Range (µM) | Reference |
| Advanced CKD (eGFR ≤20 mL/min/1.73 m²) | 7.1 | 2.6 - 14.9 | [2](--INVALID-LINK--) |
Experimental Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines a common method to quantify intracellular ROS levels in response to this compound treatment in a cell culture model, such as HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
This compound Treatment: Prepare various concentrations of this compound in serum-free endothelial cell growth medium. Remove the existing medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium with DMSO, if used to dissolve this compound) and a positive control (e.g., H₂O₂). Incubate for the desired time period (e.g., 24 hours).
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the this compound-containing medium and wash the cells twice with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated groups to the vehicle control group to determine the fold-change in ROS production.
Signaling Pathway: Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, inducing their expression. While direct quantitative data on this compound's effect on Nrf2 activation is limited, its ability to induce ROS suggests a potential modulation of this pathway.
dot
Caption: Nrf2-ARE signaling pathway in response to oxidative stress.
Promotion of Inflammation
This compound contributes to the chronic inflammatory state observed in CKD by stimulating the production of pro-inflammatory cytokines.
Experimental Protocol: Measurement of TNF-α and IL-6 Secretion
This protocol describes how to measure the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages in response to this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Lipopolysaccharide (LPS) (as a positive control)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in complete DMEM.
-
Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or LPS for a specified time (e.g., 24 hours).
-
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve.
Signaling Pathway: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.
dot
Caption: NF-κB signaling pathway activation by this compound.
Endothelial Dysfunction
This compound contributes to endothelial dysfunction, a hallmark of cardiovascular complications in CKD, by promoting oxidative stress and inflammation within endothelial cells. This can lead to reduced nitric oxide (NO) bioavailability, increased expression of adhesion molecules, and a pro-thrombotic state.
Signaling Pathway: MAPK Signaling in Endothelial Cells
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in mediating cellular responses to a variety of extracellular stimuli, including stress and inflammatory signals. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. In endothelial cells, activation of the JNK and p38 MAPK pathways is often associated with inflammation and apoptosis.
dot
Caption: MAPK signaling pathways in endothelial dysfunction.
Impaired Insulin Secretion and Action
Emerging evidence suggests that this compound may also play a role in the metabolic disturbances associated with CKD, including insulin resistance.
Experimental Evidence:
One study demonstrated that this compound treatment impairs insulin granule maturation in pancreatic β-cells of both diet-induced obese and ob/ob mouse models. This was evidenced by an increase in immature insulin granules observed through transmission electron microscopy.
Signaling Pathway: Insulin Signaling Pathway
The insulin signaling pathway is critical for glucose homeostasis. Insulin binding to its receptor triggers a cascade of phosphorylation events, including the phosphorylation of insulin receptor substrate (IRS) proteins and the subsequent activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. Akt, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Interference with this pathway at any level can lead to insulin resistance.
dot
Caption: Insulin signaling pathway and potential inhibition by this compound.
Conclusion and Future Directions
This compound is a clinically relevant uremic toxin that contributes significantly to the pathophysiology of CKD through the induction of oxidative stress, inflammation, and endothelial dysfunction, as well as by impairing insulin signaling. The high degree of protein binding presents a therapeutic challenge, highlighting the need for novel removal strategies or targeted therapies to mitigate its toxic effects.
Further research is required to elucidate the precise molecular targets of this compound and to obtain more detailed quantitative data on its dose-dependent effects on various cellular processes. A deeper understanding of the signaling pathways modulated by this compound will be instrumental in the development of effective interventions to improve the clinical outcomes of patients with CKD. This technical guide provides a foundational framework to guide these future research endeavors.
References
- 1. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-bound uremic toxins in hemodialysis patients measured by liquid chromatography/tandem mass spectrometry and their effects on endothelial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid and the Gut Microbiome
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has garnered significant attention in the scientific community, primarily due to its accumulation in plasma as a uremic toxin in patients with chronic kidney disease (CKD)[1][2][3][4][5]. Uremic toxins are compounds that are normally cleared by the kidneys and exert deleterious effects on various organ systems when they accumulate[2][5]. The gut microbiome, the complex community of microorganisms residing in the gastrointestinal tract, plays a crucial role in the production of many uremic toxins from dietary components[1][2][5]. This guide provides a comprehensive overview of the current understanding of the interaction between this compound and the gut microbiome, with a focus on its implications for human health and disease.
While direct research on the specific interactions of this compound with the gut microbiome is still emerging, this guide synthesizes the available evidence and extrapolates from the broader knowledge of gut-derived uremic toxins to provide a foundational understanding for researchers and drug development professionals.
This compound and the Gut Microbiome: A Bidirectional Relationship
The interaction between this compound and the gut microbiome is likely bidirectional. The gut microbiota may contribute to the production of this compound precursors, and in turn, the accumulation of this compound, particularly in states of renal impairment, may influence the composition and metabolic activity of the gut microbiome.
Gut Microbiome's Role in Uremic Toxin Production
The gut microbiota metabolizes dietary components that are indigestible by the host, leading to the production of a vast array of metabolites, some of which are uremic toxins[1][2][5]. In the context of CKD, alterations in the gut microbiome, often termed "dysbiosis," can lead to an overproduction of these toxins[2][5]. While the specific microbial pathways for this compound precursor synthesis are not yet fully elucidated, it is understood that many uremic toxins originate from the microbial fermentation of amino acids and other dietary compounds[1][2].
Potential Impact of this compound on Gut Microbiome Composition
Elevated levels of uremic toxins, including this compound, can contribute to the gut dysbiosis observed in CKD. This can occur through various mechanisms, including altering the gut environment and directly impacting microbial growth and metabolism. However, to date, no studies have presented direct quantitative data from 16S rRNA sequencing or metagenomic analysis to demonstrate specific changes in gut microbial composition in response to this compound administration. Future research in this area is critical to understanding the full scope of this compound's impact on gut microbial ecology.
Quantitative Data Summary
Due to the limited direct research on this compound and the gut microbiome, a comprehensive table of quantitative data is not yet available in the literature. The following table is a template that outlines the types of quantitative data that are crucial to collect in future studies to understand this interaction.
| Parameter | Experimental Group (e.g., this compound-treated) | Control Group | Fold Change/p-value | Reference |
| Microbial Diversity (Shannon Index) | Data to be determined | Data to be determined | Data to be determined | Future Studies |
| Firmicutes/Bacteroidetes Ratio | Data to be determined | Data to be determined | Data to be determined | Future Studies |
| Relative Abundance of Genus species | Data to be determined | Data to be determined | Data to be determined | Future Studies |
| Fecal Short-Chain Fatty Acids (µmol/g) | ||||
| Acetate | Data to be determined | Data to be determined | Data to be determined | Future Studies |
| Propionate | Data to be determined | Data to be determined | Data to be determined | Future Studies |
| Butyrate | Data to be determined | Data to be determined | Data to be determined | Future Studies |
| Plasma Lipopolysaccharide (LPS) (EU/mL) | Data to be determined | Data to be determined | Data to be determined | Future Studies |
| Intestinal Permeability (e.g., FITC-dextran) | Data to be determined | Data to be determined | Data to be determined | Future Studies |
Experimental Protocols
Detailed experimental protocols specifically for investigating the this compound-gut microbiome interaction are not yet established. However, the following are generalized protocols that can be adapted for this purpose.
In Vitro Fermentation of this compound with Fecal Microbiota
This protocol allows for the direct assessment of the metabolic activity of the gut microbiota on this compound and its effect on the microbial community.
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors. Homogenize the feces in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a slurry.
-
Incubation: In an anaerobic chamber, inoculate a basal medium with the fecal slurry. Add this compound at various physiologically relevant concentrations to the experimental cultures. Include a control group without this compound.
-
Sampling: Collect samples at different time points (e.g., 0, 24, 48 hours) for microbial and metabolite analysis.
-
Analysis:
-
Microbial Composition: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.
-
Metabolite Analysis: Analyze the supernatant for changes in this compound concentration and the production of other metabolites, such as short-chain fatty acids (SCFAs), using techniques like HPLC or GC-MS.
-
Animal Models for Studying this compound-Gut Microbiome Interactions
Animal models, particularly mice, are invaluable for studying the in vivo effects of this compound.
-
Animal Model: Use a mouse model relevant to the condition of interest, such as a model of chronic kidney disease (e.g., 5/6 nephrectomy) or a model of gut dysbiosis induced by a high-fat diet.
-
This compound Administration: Administer this compound to the experimental group via oral gavage or intraperitoneal injection. The control group should receive a vehicle control.
-
Sample Collection: Collect fecal samples at baseline and throughout the study for microbiome analysis. At the end of the study, collect blood for measuring plasma this compound and inflammatory markers, and intestinal tissue for permeability and gene expression analysis.
-
Analysis:
-
Microbiome Analysis: Perform 16S rRNA sequencing or shotgun metagenomics on fecal DNA.
-
Metabolomics: Analyze fecal and plasma samples for this compound and other relevant metabolites.
-
Gut Barrier Function: Assess intestinal permeability using methods like the FITC-dextran assay.
-
Inflammatory Markers: Measure levels of cytokines (e.g., TNF-α, IL-6) in plasma and intestinal tissue.
-
Gene Expression: Analyze the expression of genes related to inflammation and gut barrier function in intestinal tissue.
-
Analytical Methods for this compound Quantification
Accurate quantification of this compound in biological matrices is essential.
-
Sample Preparation: For plasma samples, perform protein precipitation followed by solid-phase extraction. For fecal samples, perform homogenization followed by liquid-liquid or solid-phase extraction.
-
Instrumentation: Use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of this compound.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, and recovery according to established guidelines.
Signaling Pathways and Visualizations
While direct evidence for this compound-mediated signaling in the gut is limited, uremic toxins are known to contribute to inflammation and gut barrier dysfunction, often through the activation of pattern recognition receptors like Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB signaling pathway.
Proposed Signaling Pathway of this compound-Induced Gut Inflammation
The following diagram illustrates a plausible signaling pathway through which this compound, as a uremic toxin, could induce an inflammatory response in intestinal epithelial cells.
Caption: Proposed this compound-induced inflammatory signaling pathway in intestinal cells.
Experimental Workflow for Investigating this compound-Gut Microbiome Interaction
The following diagram outlines a comprehensive workflow for studying the interaction between this compound and the gut microbiome.
Caption: Experimental workflow for this compound and gut microbiome research.
Conclusion and Future Directions
The interaction between 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid and the gut microbiome represents a promising but underexplored area of research. As a known uremic toxin, understanding the origins and biological effects of this compound in the context of the gut is crucial for developing novel therapeutic strategies for chronic kidney disease and potentially other conditions associated with gut dysbiosis.
Future research should prioritize:
-
Quantitative studies: Conducting well-controlled in vivo and in vitro studies to generate quantitative data on the effects of this compound on gut microbial composition and metabolic function.
-
Mechanistic studies: Elucidating the specific microbial enzymes and pathways involved in the metabolism of this compound and its precursors.
-
Signaling pathway validation: Directly investigating the impact of this compound on key inflammatory and gut barrier signaling pathways in intestinal cells.
-
Therapeutic interventions: Exploring the potential of modulating the gut microbiome through prebiotics, probiotics, or dietary interventions to reduce the production or mitigate the harmful effects of this compound.
By addressing these key research questions, the scientific community can move closer to a comprehensive understanding of the role of this compound in the complex interplay between the gut microbiome and host health.
References
- 1. Gut Microbiome-Derived Uremic Toxin Levels in Hemodialysis Patients on Different Phosphate Binder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut-Derived Protein-Bound Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
CMPF: A Furan Fatty Acid Metabolite at the Crossroads of Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent metabolite of dietary furan fatty acids, primarily derived from the consumption of fish and fish oil. Once considered an inert metabolic byproduct, this compound has emerged as a molecule of significant interest due to its accumulation in pathological states, most notably chronic kidney disease (CKD) and its controversial role in the pathogenesis of type 2 diabetes (T2D). Termed a uremic toxin, this compound is poorly cleared by hemodialysis and has been shown to exert a range of biological effects, including the induction of β-cell dysfunction, modulation of hepatic lipid metabolism, and the generation of oxidative stress. However, some studies also suggest a potential protective role in the context of T2D risk. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolism, nephrology, and drug development.
Introduction
Furan fatty acids (Fufas) are a class of lipids characterized by a furan ring within their aliphatic chain. While present in various foodstuffs, their highest concentrations are found in fish and seafood. Following ingestion, Fufas are metabolized in the body, leading to the formation of several metabolites, with this compound being one of the most abundant and well-studied. The physiological and pathophysiological significance of this compound has been a subject of intense investigation, revealing a complex and sometimes contradictory profile. This guide aims to synthesize the existing literature, providing a detailed technical resource for the scientific community.
Quantitative Data on this compound
The concentration of this compound in biological fluids is a critical parameter in understanding its physiological and pathological roles. The following tables summarize the reported concentrations of this compound in human plasma across different health and disease states.
Table 1: Plasma this compound Concentrations in Different Clinical Cohorts
| Clinical Condition | Number of Subjects (n) | This compound Concentration (mean ± SD or median [IQR]) | Reference |
| Healthy Controls | - | - | - |
| Type 2 Diabetes | 71 (in hemodialysis) | No significant difference from non-diabetic hemodialysis patients | [1] |
| Chronic Kidney Disease (CKD) Stage 1-2 | - | 246 nmol/L [195‐317] | [2] |
| Chronic Kidney Disease (CKD) Stage 3 | - | 347 nmol/L [291‐412] | [2] |
| Chronic Kidney Disease (CKD) Stage 4-5 | - | 419 nmol/L [348‐444] | [2] |
Table 2: Effects of this compound on Key Biological Parameters
| Biological Parameter | Experimental System | This compound Concentration | Observed Effect | Reference |
| Insulin Secretion | - | - | Inhibition | [3] |
| Mitochondrial Respiration | - | - | Impairment | [4] |
| Reactive Oxygen Species (ROS) Production | - | - | Increase | [3] |
| Organic Anion Transporter 3 (OAT3) Activity | - | - | Inhibition | - |
| Hepatic FGF21 Expression | Mouse Liver | - | Increased | [1] |
| Hepatic SREBP-1c Expression | Mouse Liver | - | Decreased | [1] |
| Hepatic Fatty Acid Synthase (FAS) Expression | Mouse Liver | - | Decreased | [1] |
Data to be populated with more specific quantitative values as they become available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research. These protocols are intended to provide a starting point for researchers looking to investigate the biological effects of this compound.
Quantification of this compound in Plasma/Serum by LC-MS/MS
Objective: To accurately measure the concentration of this compound in biological matrices.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 150 mm, 3.5 µm)[5]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate
-
Internal Standard (IS): Isotope-labeled this compound or a structural analog
-
Plasma/serum samples
-
Protein precipitation solvent (e.g., ice-cold ACN or MeOH)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Protein Precipitation): [6]
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
-
LC-MS/MS Analysis: [5]
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Generate a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Assessment of Mitochondrial Respiration in Pancreatic β-Cells
Objective: To evaluate the effect of this compound on mitochondrial oxygen consumption rate (OCR) in a pancreatic β-cell line (e.g., MIN6 cells).[4]
Materials:
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
MIN6 cells
-
Cell culture medium (e.g., DMEM with high glucose)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
This compound stock solution
-
Seahorse XF assay medium
Procedure:
-
Cell Culture and Treatment:
-
Plate MIN6 cells in a Seahorse XF cell culture microplate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Seahorse XF Assay:
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose and pyruvate, and incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including:
-
Basal Respiration
-
ATP-linked Respiration
-
Maximal Respiration
-
Proton Leak
-
Spare Respiratory Capacity
-
-
Compare the OCR parameters between this compound-treated and control cells.
-
Measurement of Reactive Oxygen Species (ROS) Production in Pancreatic Islets
Objective: To quantify the effect of this compound on the production of intracellular ROS in isolated pancreatic islets.[7]
Materials:
-
Isolated pancreatic islets
-
Culture medium for islets (e.g., RPMI-1640)
-
This compound stock solution
-
Cell-permeable fluorescent ROS indicator (e.g., CM-H2DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or rats using a collagenase digestion method.[8]
-
Culture the isolated islets overnight to allow for recovery.
-
-
This compound Treatment and ROS Staining:
-
Treat the islets with different concentrations of this compound for a defined period.
-
In the final 30 minutes of treatment, add the ROS indicator (e.g., 5 µM CM-H2DCFDA) to the culture medium.
-
-
Fluorescence Measurement:
-
Microscopy:
-
Wash the islets with PBS.
-
Image the islets using a fluorescence microscope with the appropriate filter set for the chosen ROS indicator.
-
Quantify the fluorescence intensity of individual islets using image analysis software.
-
-
Plate Reader:
-
Wash the islets and transfer them to a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the number or size of the islets.
-
Compare the ROS levels in this compound-treated islets to the vehicle control.
-
Signaling Pathways and Experimental Workflows
This compound-Induced β-Cell Dysfunction
This compound has been shown to directly impact pancreatic β-cell function, leading to impaired glucose-stimulated insulin secretion (GSIS). The proposed mechanism involves the induction of mitochondrial dysfunction and oxidative stress.
Caption: Proposed signaling pathway of this compound-induced β-cell dysfunction.
This compound and Hepatic Lipid Metabolism
In the liver, this compound has been demonstrated to modulate lipid metabolism, potentially through the FGF21 signaling pathway.
Caption: Simplified pathway of this compound's effect on hepatic lipid metabolism.
Experimental Workflow for a Clinical Biomarker Study
The following diagram illustrates a typical workflow for a clinical study investigating this compound as a potential biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of clinical trials for biomarker research in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Biomarker for Type 2 Diabetes Mellitus Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MiD51 Is Important for Maintaining Mitochondrial Health in Pancreatic Islet and MIN6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Effects of Hydrogen Peroxide on Insulin Secretion in Rat Pancreatic Islets. [e-dmj.org]
- 8. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogues of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant metabolite of furan fatty acids, increasingly recognized for its role as a uremic toxin and its influence on metabolic pathways. This technical guide provides a comprehensive overview of this compound and its known structural analogues, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, toxicology, and drug development, offering a consolidated source of data and protocols to facilitate further investigation into this class of compounds.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound), a dicarboxylic acid containing a substituted furan core, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease.[1][2] It is a metabolite derived from the consumption of furan fatty acids found in sources such as fish and fish oil.[3] Beyond its role in uremia, this compound has been shown to impact various biological processes, including lipid and glucose metabolism.[4][5] The unique structure of this compound has prompted interest in its structural analogues, which may exhibit different biological activities and provide insights into structure-activity relationships. This guide focuses on the core compound and its identified analogues, providing available data on their properties and the experimental context for their study.
Structural Analogues of this compound
The core structure of this compound features a furan ring substituted with a carboxyl group, a methyl group, a propyl group, and a propanoic acid side chain. Variations in the alkyl substituent at the 5-position of the furan ring give rise to its primary known analogues.
Table 1: Physicochemical Properties of this compound and its Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Biological Role |
| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) | C12H16O5 | 240.25 | Uremic toxin,[1] modulator of lipid and glucose metabolism[4][5] |
| 3-carboxy-4-methyl-5-ethyl-2-furanpropanoic acid | C11H14O5 | 226.23 | Uremic toxin[4] |
| 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid | C14H20O5 | 268.30 | Furanoid fatty acid[6] |
| 3-carboxy-5-propyl-2-furanpropanoic acid | C11H12O5 | 224.21 | Minor derivative of this compound[4] |
Synthesis of this compound and its Analogues
General Synthetic Approach for 3,4,5-substituted Furan-2(5H)-ones
A common strategy for the synthesis of substituted furan cores involves the one-pot, three-component reaction of aldehydes, aromatic amines, and acetylenic esters. This method, often catalyzed by acids or metal nanoparticles, can produce highly functionalized furan-2(5H)-ones which can serve as intermediates for further elaboration into furanpropanoic acids.
Biological Activities and Mechanisms of Action
The biological activities of furan derivatives are diverse, with reports of antimicrobial, anti-inflammatory, and metabolic effects.[2] The primary focus of research for this compound and its analogues has been their role as uremic toxins.
Uremic Toxicity
This compound is a known protein-bound uremic toxin that accumulates in chronic kidney disease.[7] Its analogues, such as the ethyl derivative, are also considered uremic toxins.[4] These compounds are thought to contribute to the symptoms of uremia by interfering with various physiological processes.
Antimicrobial Activity
Various furan derivatives have demonstrated antimicrobial properties. For instance, some 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. While specific minimum inhibitory concentration (MIC) values for this compound and its direct analogues are not available, the general antimicrobial potential of the furan scaffold is noteworthy.
Metabolic Effects
This compound has been shown to influence hepatic lipid metabolism by acting as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[8] This inhibition leads to a reduction in fatty acid synthesis and can impact overall lipid homeostasis.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of this compound and its analogues. The following sections provide an overview of relevant methodologies.
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
This procedure can be adapted for the synthesis of various furanpropanoic acid derivatives.
-
Reaction Setup: To a mixture of a 3-(furan-2-yl)propenoic acid (0.36 mmol), an arene (0.1 mL), and dichloromethane (1 mL), add triflic acid (0.5 mL, 6.45 mmol).
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 2 hours.
-
Workup: Pour the mixture into water (50 mL) and extract with chloroform (3 x 50 mL).
-
Purification: Wash the combined organic extracts with water (3 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure.
Measurement of Fatty Acid β-Oxidation
This protocol provides a method to assess the impact of compounds on fatty acid metabolism in isolated hepatocytes.
-
Cell Preparation: Isolate primary mouse hepatocytes.
-
Incubation: Incubate a suspension of freshly isolated hepatocytes with 14C-labeled palmitic acid in the presence or absence of the test compound.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Measurement: Quantify the production of 14C-labeled acid-soluble metabolites (a measure of β-oxidation) using a scintillation counter.
Conclusion
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid and its structural analogues represent a class of biologically active molecules with implications for uremia and metabolic diseases. While research has primarily focused on this compound as a uremic toxin, the broader biological activities of its analogues remain largely unexplored. This guide provides a foundational summary of the current knowledge, highlighting the need for further research to elucidate the structure-activity relationships and therapeutic potential of these compounds. The provided synthetic strategies and experimental protocols offer a starting point for researchers to further investigate this intriguing family of furan derivatives.
References
- 1. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Gut-Derived Protein-Bound Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]
- 5. 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid analytical standard 86879-39-2 [sigmaaldrich.com]
- 6. Human Metabolome Database: Showing metabocard for 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid (HMDB0061643) [hmdb.ca]
- 7. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
In Vitro Toxicological Profile of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent uremic toxin that accumulates in the serum of patients with chronic kidney disease (CKD).[1] As a protein-bound solute, its clearance through conventional hemodialysis is limited, leading to persistently elevated plasma concentrations.[2][3] Emerging in vitro research has begun to elucidate the cytotoxic potential of this compound, implicating it in cellular damage through mechanisms such as oxidative stress, ferroptosis, and eryptosis. This technical guide provides a comprehensive overview of the current understanding of the in vitro toxicological profile of this compound, with a focus on experimental data and methodologies to support further research and drug development efforts.
Cytotoxicity
While this compound is recognized for its toxic effects on various cell types, specific quantitative data on its cytotoxicity, such as IC50 values, are not extensively reported in publicly available literature. The primary focus of existing research has been on the mechanistic aspects of this compound-induced cell injury rather than on establishing dose-response cytotoxicity curves across a range of cell lines.
Mechanisms of Toxicity and Signaling Pathways
In vitro studies have identified several key mechanisms through which this compound exerts its toxic effects. These primarily revolve around the induction of oxidative stress, a specialized form of iron-dependent cell death known as ferroptosis, and the premature death of red blood cells (eryptosis).
Oxidative Stress
This compound has been shown to induce renal cell damage by promoting the production of reactive oxygen species (ROS).[2] This effect is reportedly enhanced in the presence of angiotensin-II, a known inducer of oxygen free radicals.[2] The interaction between this compound and dissolved oxygen, particularly in the presence of iron, can lead to an overproduction of oxygen free radicals through Fenton-like reactions.[2]
dot
Caption: this compound-induced oxidative stress leading to renal cell damage.
Ferroptosis and Apoptosis
Recent evidence suggests that this compound can induce cell death in kidney cells through ferroptosis.[4] This process is characterized by the iron-dependent accumulation of lipid peroxides. This compound treatment has been observed to decrease the levels of glutathione peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, and increase lipid peroxidation and intracellular iron concentrations.[4] Interestingly, the induction of ferroptosis by this compound appears to act as a trigger for apoptosis, as evidenced by increased levels of Bax and cytochrome C, which are key mediators of the apoptotic cascade.[4] Inhibition of ferroptosis with ferrostatin-1 was shown to counteract the increase in these apoptotic markers.[4]
dot
Caption: this compound-induced ferroptosis triggers apoptosis in kidney cells.
Eryptosis via PIEZO1 Activation
This compound is hypothesized to enhance eryptosis, the premature death of red blood cells, through the activation of the mechanosensitive ion channel PIEZO1.[5] The proposed mechanism involves this compound binding to and activating PIEZO1, leading to an influx of calcium ions (Ca²⁺) into the erythrocyte. This increase in intracellular calcium triggers the externalization of phosphatidylserine (PS) on the cell surface, a key signal for eryptosis.
dot
Caption: Proposed mechanism of this compound-induced eryptosis via PIEZO1 activation.
Genotoxicity
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicological findings. Below are summaries of experimental protocols relevant to the observed in vitro effects of this compound, based on the methodologies described in the cited literature.
Assessment of this compound-Induced Renal Cell Damage and ROS Production
This protocol is adapted from the study by Miyamoto et al. (2012), which investigated the effect of this compound on renal proximal tubular cells.
Cell Culture:
-
Cell Line: Human kidney proximal tubular epithelial cells (e.g., HK-2).
-
Culture Medium: Keratinocyte-serum free medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Experimental Procedure:
-
Seed HK-2 cells in appropriate culture plates and allow them to adhere and reach a desired confluency.
-
Starve the cells in serum-free medium for 24 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound in the presence or absence of angiotensin-II for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment: Use a standard assay such as the WST-8 assay to determine cell viability.
-
ROS Measurement:
-
Load the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize under a fluorescence microscope.
-
dot
Caption: Workflow for assessing this compound-induced ROS production in renal cells.
In Vitro Ferroptosis Assay
This protocol is based on the findings of Park et al. (2023) investigating this compound-induced ferroptosis in kidney cells.
Cell Culture:
-
Cell Lines: Human kidney cells (e.g., HK-2) or rat kidney fibroblasts (e.g., NRK-49F).
-
Culture Medium: Appropriate medium for the specific cell line (e.g., DMEM/F12 for HK-2, DMEM for NRK-49F) supplemented with fetal bovine serum and antibiotics.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Experimental Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. A known ferroptosis inducer like erastin can be used as a positive control, and a ferroptosis inhibitor such as ferrostatin-1 can be used to confirm the mechanism.
-
Lipid Peroxidation Assay: Measure lipid ROS using a fluorescent probe like C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy.
-
Intracellular Iron Assay: Quantify intracellular iron levels using a colorimetric assay kit.
-
Western Blot Analysis: Analyze the protein expression levels of key ferroptosis and apoptosis markers, including GPX4, Bax, and cytochrome C.
dot
Caption: Experimental workflow for investigating this compound-induced ferroptosis.
Conclusion
The in vitro toxicological profile of this compound is an area of active investigation. Current evidence strongly suggests that this compound contributes to cellular dysfunction and death through the induction of oxidative stress and ferroptosis, particularly in renal cells, and may play a role in the premature destruction of red blood cells. However, a significant gap exists in the literature regarding comprehensive quantitative data on the cytotoxicity and genotoxicity of this uremic toxin. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further characterize the toxicological properties of this compound and to develop therapeutic strategies to mitigate its adverse effects in patients with chronic kidney disease. Future studies should focus on establishing dose-response relationships in a variety of relevant cell lines and conducting standardized genotoxicity assays to provide a more complete risk assessment of this important uremic toxin.
References
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Detailing Protein-Bound Uremic Toxin Interaction Mechanisms with Human Serum Albumin in the Pursuit of Designing Competitive Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
CMPF: A Uremic Toxin Fueling Cardiovascular Risk in Chronic Kidney Disease
A Deep Dive into the Pathophysiological Mechanisms and Therapeutic Implications for Researchers and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent uremic toxin that accumulates in the plasma of patients with Chronic Kidney Disease (CKD).[1][2] Derived from the metabolism of furanoid fatty acids found in dietary sources such as fish, fruits, and vegetables, this compound is normally excreted by healthy kidneys.[1] However, in the context of impaired renal function, its retention has been increasingly linked to a spectrum of pathophysiological consequences, most notably an elevated risk for cardiovascular disease (CVD), which remains the leading cause of mortality in the CKD population.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardiovascular pathology in CKD, focusing on its molecular mechanisms, relevant experimental data, and detailed protocols for its investigation.
The Biochemical Profile of this compound
This compound is a dicarboxylic acid with a furan ring structure.[1][2] As a protein-bound uremic toxin, it is not efficiently removed by conventional hemodialysis, leading to its progressive accumulation as kidney function declines.[4] This accumulation is a key factor in the systemic uremic toxicity observed in CKD patients.
This compound and Cardiovascular Risk: A Mechanistic Overview
The association between elevated this compound levels and cardiovascular risk in CKD is multifactorial, involving the induction of endothelial dysfunction, oxidative stress, inflammation, and potentially contributing to vascular calcification and cardiac fibrosis.
Endothelial Dysfunction
A hallmark of early-stage atherosclerosis, endothelial dysfunction is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule. Emerging evidence suggests that this compound contributes to endothelial dysfunction through the uncoupling of endothelial nitric oxide synthase (eNOS). In a healthy state, eNOS produces NO; however, under conditions of oxidative stress, eNOS can become "uncoupled" and produce superoxide radicals instead, further exacerbating oxidative stress and reducing NO levels.[5][6][7][8][9]
Oxidative Stress
This compound is implicated in the generation of reactive oxygen species (ROS) in vascular cells.[10][11][12][13] This overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, all of which contribute to the progression of atherosclerosis. The resulting state of oxidative stress is a central tenet in the pathophysiology of cardiovascular complications in CKD.
Inflammation
Chronic low-grade inflammation is a well-established feature of CKD and a significant driver of cardiovascular disease.[9] Uremic toxins, including this compound, are thought to perpetuate this inflammatory state. This compound may activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the increased expression of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][9][10]
Quantitative Data on this compound and Cardiovascular Risk Markers in CKD
The following tables summarize the available quantitative data linking this compound to various cardiovascular risk markers in patients with CKD. It is important to note that direct correlational studies between this compound levels and many of these markers are still emerging, and much of the data is derived from broader studies on uremic toxins and cardiovascular disease in CKD.
Table 1: Plasma this compound Concentrations in Different Stages of Chronic Kidney Disease (CKD)
| CKD Stage | Glomerular Filtration Rate (GFR) (mL/min/1.73m²) | Typical Plasma this compound Concentration (µg/mL) | Reference |
| Healthy Controls | > 90 | 3.61 ± 0.19 | |
| Uremic Patients (on hemodialysis) | < 15 | 32.3 ± 2.7 |
Table 2: Association of Uremic Status with Markers of Endothelial Dysfunction and Inflammation
| Marker | CKD Patients (Mean ± SD or Median [IQR]) | Healthy Controls (Mean ± SD or Median [IQR]) | P-value | Reference |
| Endothelial Dysfunction | ||||
| sVCAM-1 (ng/mL) | 981.7 [782.6, 1216.8] | 633.2 [507.8, 764.3] | <0.0001 | [6][7] |
| sICAM-1 (ng/mL) | 230.0 [171.6, 278.6] | 223.9 [178.0, 270.6] | 0.55 | [6][7] |
| sE-selectin (ng/mL) | 47.9 [35.0, 62.5] | 37.0 [28.9, 48.0] | 0.01 | [6][7] |
| Inflammation | ||||
| hs-CRP (mg/L) | 2.91 [1.47, 5.24] | 1.91 [0.99, 3.79] | 0.39 | |
| IL-6 (pg/mL) | 2.53 [1.49, 4.42] | 1.39 [0.95, 2.15] | 0.04 | |
| TNF-α (pg/mL) | 1.86 [1.51, 2.63] | 1.26 [1.01, 1.98] | <0.0001 |
Key Signaling Pathways Implicated in this compound-Mediated Cardiovascular Damage
Several key signaling pathways are thought to be dysregulated by this compound, contributing to its detrimental cardiovascular effects.
Endothelial Nitric Oxide Synthase (eNOS) Uncoupling Pathway
Caption: this compound-induced eNOS uncoupling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: this compound-activated MAPK signaling cascade.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Caption: this compound-mediated NF-κB signaling activation.
Detailed Methodologies for Key Experiments
Measurement of this compound in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentration of this compound in human plasma samples.
Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
The gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
-
Workflow Diagram:
Caption: Workflow for this compound measurement by LC-MS/MS.
In Vitro Assessment of this compound on Cardiomyocyte Contractility
Objective: To determine the direct effect of this compound on the contractile function of cardiomyocytes.
Protocol:
-
Cell Culture:
-
Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs) on appropriate culture plates until they form a spontaneously beating syncytium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Incubate the cardiomyocytes with the this compound-containing medium for a specified period (e.g., 24, 48 hours). A vehicle control (medium with DMSO) should be included.
-
-
Contractility Measurement:
-
Use a video-based system to record the beating of the cardiomyocytes.
-
Analyze the recordings to determine parameters such as beat rate, contraction amplitude, and contraction/relaxation velocities.
-
Alternatively, use a system that measures changes in intracellular calcium concentration as a proxy for contractility.
-
Experimental Workflow:
Caption: Workflow for in vitro cardiomyocyte contractility assay.
Conclusion and Future Directions
This compound is a significant uremic toxin that plays a multifaceted role in the pathogenesis of cardiovascular disease in CKD. Its ability to induce endothelial dysfunction, oxidative stress, and inflammation underscores its importance as a therapeutic target. While current research has illuminated some of the key mechanisms, further investigation is needed to fully elucidate the intricate signaling pathways involved and to establish definitive causal links between specific this compound concentrations and cardiovascular events in large-scale clinical studies. The development of novel therapeutic strategies aimed at reducing this compound levels or blocking its downstream effects holds promise for mitigating the substantial cardiovascular burden in the CKD population. This will require a concerted effort from researchers, clinicians, and drug development professionals to translate our growing understanding of this compound's pathophysiology into effective clinical interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Coronary Artery Calcification Score and the Progression of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hallmarks for Thrombotic and Hemorrhagic Risks in Chronic Kidney Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. increased-plasma-and-endothelial-cell-expression-of-chemokines-and-adhesion-molecules-in-chronic-kidney-disease - Ask this paper | Bohrium [bohrium.com]
- 6. Interrelationship of Multiple Endothelial Dysfunction Biomarkers with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interrelationship of Multiple Endothelial Dysfunction Biomarkers with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial dysfunction in chronic kidney disease: Mechanisms, biomarkers, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of C-reactive protein, tumor necrosis factor-alpha, and interleukin-6 with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejgg.journals.ekb.eg [ejgg.journals.ekb.eg]
- 11. Inflammation and Progression of CKD: The CRIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Coronary artery calcification scores in patients with chronic kidney disease prior to dialysis: reliability as a trial outcome measure - PMC [pmc.ncbi.nlm.nih.gov]
The Paradox of CMPF: A Double-Edged Sword in Metabolic Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has emerged as a molecule of significant interest in the field of metabolic diseases. Initially identified as a biomarker for fish oil consumption, this compound has since been implicated in a paradoxical array of both beneficial and detrimental effects on metabolic health. [1][2]On one hand, it is associated with protective effects in the liver and a reduced risk of type 2 diabetes (T2D). [1][2]On the other, it is recognized as a uremic toxin that accumulates in chronic kidney disease (CKD) and has been shown to induce pancreatic β-cell dysfunction. [3][4]This guide provides an in-depth technical overview of the dual nature of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers and drug development professionals in navigating this complex landscape.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its effects in different contexts.
Table 1: Circulating this compound Concentrations in Human Populations
| Condition | This compound Concentration (µM) | Reference |
| Normal Glucose Tolerance (NGT) | 37.14 ± 6.35 | [5] |
| Prediabetes | 103.9 ± 11.38 | [5] |
| Type 2 Diabetes | 103.9 ± 11.38 | [5] |
| Hemodialysis Patients (with or without diabetes) | No significant difference | [1] |
Table 2: Association of this compound with Metabolic Disease Risk
| Disease | Metric | Value (95% CI) | Reference |
| Type 2 Diabetes | Relative Risk (per SD increase in this compound) | 0.82 (0.68-0.99) | [1][2] |
| Chronic Kidney Disease | Relative Risk (per SD increase in this compound) | 0.95 (0.77-1.16) | [1][2] |
Paradoxical Effects of this compound
The "Good": Protective Effects on the Liver and in Type 2 Diabetes Risk
Emerging evidence suggests a beneficial role for this compound in hepatic metabolism and in the prevention of T2D. Studies have shown that this compound can prevent high-fat diet-induced insulin resistance and hepatic steatosis. [1]This protective effect is attributed to its ability to act as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. By inhibiting ACC, this compound promotes fatty acid oxidation and reduces lipid accumulation in the liver. Furthermore, this compound has been shown to induce the production of fibroblast growth factor 21 (FGF21), a hormone with potent anti-diabetic and lipid-lowering effects.
A longitudinal population-based cohort study found that higher serum this compound levels were associated with a lower risk of developing T2D. [2]Specifically, each standard deviation increase in baseline serum this compound was associated with an 18% lower risk of T2D. [1][2]
The "Bad": Pancreatic β-Cell Dysfunction and Uremic Toxicity
In stark contrast to its beneficial hepatic effects, this compound has been identified as a potent inducer of pancreatic β-cell dysfunction. [3][4]Elevated levels of this compound, similar to those observed in individuals with T2D, have been shown to impair glucose-stimulated insulin secretion. [5]The underlying mechanism involves the impairment of mitochondrial function, leading to decreased glucose-induced ATP production and an increase in oxidative stress. [3][4]This cellular stress ultimately results in the dysregulation of key transcription factors and reduced insulin biosynthesis. [4]The transport of this compound into β-cells is mediated by Organic Anion Transporter 3 (OAT3), and blocking this transporter can prevent this compound-induced β-cell dysfunction. [4] Furthermore, this compound is recognized as a uremic toxin that accumulates in patients with CKD and is poorly cleared by hemodialysis. [6]While some studies suggest a potential protective role in CKD mortality, its classification as a uremic toxin raises concerns about its long-term effects in this patient population.
Signaling Pathways
The paradoxical effects of this compound can be attributed to its engagement with distinct signaling pathways in different tissues.
Hepatic Signaling Pathway
In the liver, this compound exerts its beneficial effects through the inhibition of ACC and the induction of FGF21.
Pancreatic β-Cell Signaling Pathway
In pancreatic β-cells, this compound leads to dysfunction through mitochondrial impairment and oxidative stress.
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance in Mice
Objective: To induce a phenotype of obesity and insulin resistance in mice to study the effects of this compound.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
This compound (for treatment groups)
-
Vehicle control (e.g., saline)
-
Glucometer and test strips
-
Insulin
-
Oral gavage needles
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to either the HFD or control diet group.
-
Provide ad libitum access to the respective diets and water for a period of 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
For this compound treatment studies, administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage at the desired dose and frequency. A typical dosage is 6 mg/kg body weight daily.
-
Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to evaluate glucose metabolism and insulin sensitivity. [7] OGTT Protocol:
-
Fast mice overnight (approximately 14-16 hours). [8]2. Measure baseline blood glucose from a tail snip.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage. [7] ITT Protocol:
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
In Vitro Assessment of Pancreatic Islet Function
Objective: To evaluate the direct effects of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Ficoll-Paque
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure: Islet Isolation:
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution. [9]2. Excise the distended pancreas and digest at 37°C for 12-15 minutes. [9]3. Stop the digestion by adding cold HBSS.
-
Purify the islets from the digested tissue using a Ficoll density gradient.
-
Hand-pick islets under a stereomicroscope and culture overnight in RPMI-1640 medium. [9] Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Pre-incubate isolated islets in KRB buffer with 2.8 mM glucose for 1 hour.
-
Incubate groups of islets (e.g., 10 islets per well) in KRB buffer with basal (2.8 mM) or stimulating (16.7 mM) glucose concentrations, with or without varying concentrations of this compound, for 1 hour at 37°C.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Normalize insulin secretion to the total insulin content of the islets.
Measurement of Reactive Oxygen Species (ROS) in Islets
Objective: To quantify the effect of this compound on ROS production in pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) fluorescent probe
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Incubate isolated islets in KRB buffer containing H2DCF-DA (typically 5-10 µM) for 30-60 minutes at 37°C.
-
Wash the islets to remove excess probe.
-
Treat the islets with KRB buffer containing different glucose concentrations and this compound.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of H2DCF-DA, using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm). [10]5. Normalize the fluorescence signal to the number of islets or total protein content.
Conclusion
The paradoxical effects of this compound in metabolic diseases highlight the complexity of metabolic regulation and the importance of tissue-specific signaling. While its beneficial actions in the liver suggest potential therapeutic avenues for non-alcoholic fatty liver disease and insulin resistance, its detrimental effects on pancreatic β-cells and its role as a uremic toxin present significant challenges for its systemic application. Future research should focus on elucidating the mechanisms that determine the tissue-specific responses to this compound and exploring strategies to selectively harness its beneficial effects while mitigating its harmful ones. This technical guide provides a foundational understanding of the current knowledge on this compound, offering valuable data and methodologies to guide further investigation into this enigmatic molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan fatty acid metabolite this compound is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The furan fatty acid metabolite this compound is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 8. throughthousandyears.wordpress.com [throughthousandyears.wordpress.com]
- 9. jove.com [jove.com]
- 10. Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Dietary Origins and Analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant metabolite derived from the dietary intake of furan fatty acids (F-acids). As a clinically relevant uremic toxin, understanding its origins and quantification is crucial for research in nephrology, metabolism, and toxicology. This guide provides an in-depth overview of the dietary sources of this compound precursors, their metabolic conversion, and detailed protocols for its analysis in biological matrices.
Introduction to this compound
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, commonly known as this compound, is a dicarboxylic acid and a terminal metabolite of furan fatty acid metabolism.[1][2] Under normal physiological conditions, this compound is excreted in the urine. However, in patients with compromised renal function, particularly those with chronic kidney disease (CKD), this compound accumulates in the serum, where it acts as a potent protein-bound uremic toxin.[2][3] Its accumulation is associated with various pathophysiological effects, including the inhibition of mitochondrial respiration and competition with drugs for transport via organic anion transporters (OATs), which has significant implications for pharmacokinetics in CKD patients.[1]
Dietary Origins of this compound Precursors
This compound is not directly consumed in the diet but is formed endogenously from the metabolism of furan fatty acids.[4] The primary dietary sources of these precursors are fish, fish oils, and other seafood.[4][5] Consequently, plasma levels of this compound are considered a reliable biomarker for the intake of oil-rich fish.[4] While F-acids are minor components of total fatty acids, their presence in various fish species is well-documented.
Table 1: Furan Fatty Acid (F-acid) Content in Various Seafood Lipids
| Seafood Species | Tissue | Total F-acid Content (% of total fatty acids) | Predominant F-acid |
| Crayfish (Procambarus clarkii) | Hepatopancreas (Sterol Esters) | 28.49% | F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid) |
| Spawning Male Freshwater Fish (Various) | Testes (Triglycerides) | Up to 42.8% | F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid) |
| Butter | Fat | 116 - 476 mg/kg (total amount) | 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoic acid |
| Fish Oil (General) | Oil | Identified 14 different F-acids | Not specified |
Source: Data compiled from multiple studies identifying F-acids in seafood and other food products.[6][7]
Metabolic Pathway from Dietary F-Acids to this compound
Dietary furan fatty acids undergo metabolic processing, primarily in the liver, to form this compound. This biotransformation involves oxidative degradation of the alkyl side chains of the F-acid molecule. The resulting dicarboxylic acid, this compound, is then circulated in the bloodstream, bound primarily to albumin, before its eventual excretion by the kidneys.
References
- 1. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
CMPF's role as a biomarker for fish consumption
An In-depth Technical Guide to 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) as a Biomarker for Fish Consumption
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) is a significant metabolite derived from the consumption of furan fatty acids (FuFAs). These FuFAs are predominantly found in marine organisms, accumulating in fish and fish oils, making this compound a highly specific and reliable biomarker for assessing fish intake in human subjects.[1][2] Unlike dietary recall methods, which are subject to memory bias, this compound levels in plasma and urine provide an objective measure of recent fish consumption.[1] This guide provides a comprehensive overview of this compound, its metabolism, analytical quantification methods, and its complex biological roles, tailored for researchers, scientists, and professionals in drug development.
Metabolism of Furan Fatty Acids to this compound
Furan fatty acids are ingested through the consumption of fish. Once absorbed, they undergo metabolism, leading to the formation of various byproducts, with this compound being one of the major and most studied metabolites in humans.[3] The presence and concentration of this compound in biological fluids, such as plasma and urine, directly correlate with the intake of fish and fish oil supplements.[1] Studies have demonstrated a significant rise in this compound levels following dietary interventions that include fatty fish, establishing its utility as a robust indicator of compliance and consumption.
This compound as a Validated Biomarker for Fish Consumption
The utility of this compound as a biomarker is supported by multiple dietary intervention studies. Increased consumption of fatty fish has been shown to cause a marked increase in plasma this compound concentrations. For instance, one study observed an approximate 2.5-fold increase in plasma this compound after participants consumed three fatty fish meals per week over a 12-week period. Other research has noted that fish oil supplementation can lead to a 3-fold increase in serum this compound and a 5- to 6-fold increase in urine this compound levels. This dose-dependent relationship solidifies its status as a quantitative biomarker.
Table 1: Quantitative Impact of Fish Consumption on Plasma this compound Levels
| Study Population | Intervention | Duration | Baseline Plasma this compound (Arbitrary Units) | Post-Intervention Plasma this compound (Arbitrary Units) | Fold Increase |
| Individuals with Impaired Glucose Metabolism | 3 fatty fish meals per week | 12 weeks | ~1.0 | ~2.5 | ~2.5x |
| Healthy Adults | Fish oil supplementation | 4 weeks | Not Reported | Not Reported | ~3x (Serum) |
Note: Data is synthesized from descriptive reports in the cited literature. Absolute concentrations can vary significantly based on analytical methods and study populations.
Analytical Methodology for this compound Quantification
The gold standard for quantifying this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate measurement of this compound even at low physiological concentrations. A typical workflow involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and mass spectrometric detection.
Detailed Experimental Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a synthesized representation based on common methodologies described in the literature.[4][5]
-
Sample Collection and Storage:
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 0.5 to 100 ng/mL) by spiking blank human plasma with the stock solution.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations independently.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To a 20 µL aliquot of plasma, add 25 ng of an internal standard (e.g., deuterated this compound, this compound-d₅) to correct for extraction variability.
-
Add 480 µL of ultrapure water and 20 µL of 80% phosphoric acid to acidify the sample.
-
Add 1.5 mL of ethyl acetate, vortex vigorously for 30 seconds, and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% acetic acid).
-
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% acetic or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic or formic acid.
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 15%), ramp up to a high percentage (e.g., 95-100%) to elute this compound, hold for a short period, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values would need to be optimized for the specific instrument.
-
Data Analysis: Integrate the peak areas for the this compound and internal standard MRM transitions. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Quantify this compound in unknown samples using the regression equation from the calibration curve.
-
Biological Roles and Signaling Pathways of this compound
While an excellent biomarker, this compound is also biologically active, with research pointing to a dual role in metabolic regulation. Initially identified for its potential negative impact on pancreatic beta-cell function by impairing glucose sensing, recent studies have uncovered beneficial effects on hepatic lipid metabolism.[3] This is particularly relevant in the context of fish oil, which is often prescribed to lower triglycerides.
This compound has been shown to acutely inhibit Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[3] Concurrently, it induces the expression of Fibroblast Growth Factor 21 (FGF21), a hepatokine that plays a crucial role in regulating energy balance.[3][6] This induction of FGF21 is required for the long-term protective effects against steatosis (fatty liver).[3] The combined action of ACC inhibition and FGF21 induction shifts the liver's metabolic state from lipid synthesis and storage towards fatty acid oxidation (utilization).
References
- 1. The inverse association between a fish consumption biomarker and gingival inflammation and periodontitis: A population‐based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers and Fatty Fish Intake: A Randomized Controlled Trial in Norwegian Preschool Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Human Plasma using UHPLC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in the body with declining kidney function. It is a significant metabolite of furanoid fatty acids and is highly bound to plasma proteins. Elevated levels of this compound have been associated with various pathophysiological effects, making its accurate quantification in human plasma crucial for clinical research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The described methods are based on established bioanalytical principles and previously published research.
Principle and Methodology
The method employs a stable isotope-labeled internal standard (IS), this compound-d5, to ensure high accuracy and precision. Plasma samples are subjected to a sample preparation procedure to remove proteins and other interfering substances. The prepared samples are then analyzed by UHPLC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.
Experimental Protocols
Materials and Reagents
-
This compound and this compound-d5 analytical standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Protein precipitation, liquid-liquid extraction, or solid-phase extraction consumables
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500, Waters Xevo TQ-S)
-
Analytical balance, centrifuges, and other standard laboratory equipment
Sample Preparation
Three common and effective sample preparation methods are presented below. The choice of method may depend on laboratory resources, desired throughput, and required sensitivity.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound-d5 internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the UHPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, potentially reducing matrix effects.
-
To 100 µL of human plasma, add 10 µL of this compound-d5 internal standard working solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the UHPLC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to the highest sensitivity.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 10 µL of this compound-d5 internal standard working solution and 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions
UHPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte |
| Capillary Voltage | -4500 V |
| Source Temperature | 550°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | r² | Weighting |
| This compound | 0.05 - 200 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.05 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low QC | 0.15 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Mid QC | 15 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| High QC | 150 | 99 - 101 | < 5 | 98 - 102 | < 5 |
Table 3: Recovery and Matrix Effect
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 95 | 88 - 105 |
| Liquid-Liquid Extraction | 90 - 105 | 92 - 103 |
| Solid-Phase Extraction | 95 - 110 | 98 - 102 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Logical relationship of the UHPLC-MS/MS system components.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by UHPLC-MS/MS. The described methods, including three distinct sample preparation techniques, offer flexibility to suit various laboratory needs. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the assay. The provided quantitative data and system diagrams serve as a valuable resource for researchers and scientists in the fields of clinical chemistry, nephrology, and pharmaceutical development.
Application Note and Protocol: Synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in the plasma of patients with chronic renal failure.[1][2][3][4] It is a significant contributor to the drug-binding defects observed in uremic plasma and has been implicated in other aspects of the uremic syndrome.[1][2] The availability of a pure analytical standard of this compound is crucial for research into its pathophysiology and for the development of potential therapeutic interventions. This document provides a detailed protocol for the chemical synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid. The synthesis described is based on a reported method starting from Meldrum's acid and methyl succinyl chloride.[1]
Experimental Protocols
Materials and Reagents
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Methyl succinyl chloride
-
Pyridine
-
Sodium methoxide
-
Valeryl chloride (Pentanoyl chloride)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Overall Synthesis Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of 4-methoxycarbonyl-3-oxohexanoic acid
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Meldrum's acid (1 equivalent) in dry dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acylation of Meldrum's Acid: Slowly add pyridine (1.1 equivalents) to the cooled solution. Subsequently, add methyl succinyl chloride (1 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acylated Meldrum's acid derivative.
-
Methanolysis: Dissolve the crude product in methanol and heat to reflux for 4 hours.
-
Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. The resulting residue is the crude 4-methoxycarbonyl-3-oxohexanoic acid.
Part 2: Synthesis of 2-(4-methoxycarbonyl-3-oxohexanoyl)-4-oxooctanoic acid
-
Reaction Setup: In a new reaction flask, prepare a solution of sodium methoxide (2.2 equivalents) in dry diethyl ether.
-
Acylation: To this solution, add the crude 4-methoxycarbonyl-3-oxohexanoic acid (1 equivalent) from Part 1, followed by the dropwise addition of valeryl chloride (1.1 equivalents) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Part 3: Synthesis and Purification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid
-
Cyclization and Hydrolysis: Treat the crude product from Part 2 with a 2 M aqueous solution of sodium hydroxide and heat the mixture to reflux for 4 hours. This step induces cyclization to the furan ring and hydrolysis of the ester and any other labile groups.
-
Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2 with concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Acid chlorides (methyl succinyl chloride and valeryl chloride) are corrosive and react violently with water. Use with caution.
-
Strong acids and bases (HCl, NaOH) are corrosive. Handle with appropriate care.
Chemical Reaction Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]
Application Notes and Protocols for Investigating CMPF in In-Vitro Models of Uremia
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD). Its accumulation is associated with various pathophysiological effects, including the induction of oxidative stress, endothelial dysfunction, and cellular injury. These application notes provide detailed protocols for studying the effects of this compound in in-vitro models of uremia, focusing on its impact on renal and endothelial cells. The provided methodologies are designed to enable researchers to investigate the mechanisms of this compound-induced toxicity and to screen potential therapeutic interventions.
Data Presentation: Quantitative Effects of this compound in In-Vitro Models
The following tables summarize the quantitative data from in-vitro studies on the effects of this compound.
Table 1: this compound-Induced Changes in Markers of Ferroptosis and Oxidative Stress in Kidney Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Parameter Measured | Observed Effect | Reference |
| HK-2 | 100, 200, 400 | 24 | GPX4 Protein Expression | Concentration-dependent decrease | [1] |
| NRK49F | 100, 200, 400 | 24 | GPX4 Protein Expression | Concentration-dependent decrease | [1] |
| HK-2 | 400 | 24 | GSH/GSSG Ratio | Significant decrease | [1] |
| NRK49F | 400 | 24 | GSH/GSSG Ratio | Significant decrease | [1] |
| HK-2 | 100, 200, 400 | 24 | Lipid Peroxidation | Concentration-dependent increase | [1] |
| NRK49F | 100, 200, 400 | 24 | Lipid Peroxidation | Concentration-dependent increase | [1] |
| HK-2 | 100, 200, 400 | 24 | Total Intracellular Iron | Concentration-dependent increase | [1] |
| NRK49F | 100, 200, 400 | 24 | Total Intracellular Iron | Concentration-dependent increase | [1] |
| HK-2 | 100, 200, 400 | 24 | Reactive Oxygen Species (ROS) | Concentration-dependent increase | [1] |
| NRK49F | 100, 200, 400 | 24 | Reactive Oxygen Species (ROS) | Concentration-dependent increase | [1] |
Table 2: this compound Interaction with Organic Anion Transporters (OATs)
| Transporter | Cell System | Assay Type | This compound Effect | Key Findings | Reference |
| OAT1 | In-vivo (CHF mice) | Inhibition of uptake | Inhibition of OAT1 decreases this compound levels in heart tissue | OAT1 is involved in the uptake of this compound in cardiac tissue. | [2] |
| OAT3 | In-vivo (CHF mice) | Inhibition of uptake | Inhibition of OAT3 decreases this compound levels in heart tissue | OAT3 is involved in the uptake of this compound in cardiac tissue. | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Ferroptosis and Oxidative Stress in Kidney Tubular Cells (HK-2)
This protocol describes how to induce and measure markers of ferroptosis and oxidative stress in the human kidney proximal tubular cell line, HK-2, upon exposure to this compound.
Materials:
-
HK-2 cells (ATCC® CRL-2190™)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
This compound (≥95% purity)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (antibodies against GPX4)
-
GSH/GSSG-Glo™ Assay kit
-
Lipid Peroxidation (MDA) Assay Kit
-
Iron Assay Kit
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
Procedure:
-
Cell Culture and Seeding:
-
Culture HK-2 cells in DMEM/F12 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HK-2 cells in appropriate culture plates (e.g., 6-well plates for protein extraction and ROS measurement, 96-well plates for viability and other assays) and allow them to adhere and reach 70-80% confluency.
-
-
Preparation of this compound Working Solutions:
-
Due to its high protein binding, this compound should be complexed with fatty acid-free BSA for in-vitro experiments to mimic physiological conditions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of fatty acid-free BSA in serum-free medium.
-
To prepare the final working solutions, dilute the this compound stock solution into the BSA-containing medium to achieve final concentrations of 100, 200, and 400 µM this compound with a physiologically relevant BSA concentration (e.g., 4 g/dL). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
The control group should be treated with the vehicle (e.g., medium with BSA and the same concentration of DMSO as the this compound-treated groups).
-
-
This compound Treatment:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the prepared this compound-BSA working solutions or vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Assessment of Ferroptosis and Oxidative Stress Markers:
-
GPX4 Protein Expression (Western Blot):
-
After treatment, lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with a primary antibody against GPX4.
-
Use a suitable secondary antibody and a chemiluminescence detection system to visualize the bands. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
-
GSH/GSSG Ratio:
-
Measure the levels of reduced (GSH) and oxidized (GSSG) glutathione using a commercial assay kit following the manufacturer's instructions.
-
-
Lipid Peroxidation:
-
Measure the level of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercial colorimetric or fluorometric assay kit.
-
-
Intracellular Iron Concentration:
-
Measure the total intracellular iron concentration using a commercial iron assay kit.
-
-
Reactive Oxygen Species (ROS) Production:
-
At the end of the treatment period, incubate the cells with a DCFDA probe according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize by fluorescence microscopy.
-
-
Protocol 2: Evaluation of this compound Interaction with Organic Anion Transporters (OAT1/3)
This protocol provides a method to assess the inhibitory effect of this compound on the function of OAT1 and OAT3 transporters expressed in a suitable cell line (e.g., HEK293 cells stably expressing OAT1 or OAT3).
Materials:
-
HEK293 cells stably expressing human OAT1 or OAT3 (and a mock-transfected control cell line)
-
Culture medium for HEK293 cells (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic like G418)
-
This compound
-
A known fluorescent or radiolabeled OAT1/3 substrate (e.g., 6-carboxyfluorescein for OAT1, estrone-3-sulfate for OAT3)
-
Probenecid (a known OAT inhibitor, as a positive control)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer
-
Cell lysis buffer and scintillation fluid (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates)
Procedure:
-
Cell Culture and Seeding:
-
Culture the OAT1- and OAT3-expressing HEK293 cells (and mock cells) in their specific growth medium.
-
Seed the cells into 24- or 48-well plates and grow to >90% confluency.
-
-
Inhibition Assay:
-
Prepare working solutions of this compound and probenecid in HBSS at various concentrations.
-
Prepare the fluorescent or radiolabeled OAT substrate in HBSS at a fixed concentration (typically at or below its Km value).
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with the this compound or probenecid solutions (or buffer alone for control) for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the OAT substrate solution (containing the respective inhibitors).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
-
Quantification of Substrate Uptake:
-
For Fluorescent Substrates: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
For Radiolabeled Substrates: Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
Normalize the uptake to the protein content of each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate uptake by this compound at each concentration relative to the control (no inhibitor).
-
Determine the IC50 value of this compound for OAT1 and OAT3 by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis and Apoptosis in Renal Cells
This compound has been shown to induce a form of iron-dependent regulated cell death called ferroptosis, which can subsequently trigger apoptosis in kidney cells.[1] This process involves the depletion of glutathione peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species.
Caption: this compound-induced ferroptosis leading to apoptosis in kidney cells.
Experimental Workflow for Assessing this compound-Induced Oxidative Stress
The following diagram illustrates the general workflow for investigating the impact of this compound on oxidative stress in an in-vitro cell model.
Caption: Workflow for studying this compound-induced oxidative stress.
This compound Interaction with OATs and Downstream Effects
This compound is a substrate for OAT1 and OAT3. Its uptake into cells like cardiomyocytes can lead to metabolic dysregulation, such as increased fatty acid oxidation (FAO), contributing to cellular dysfunction.
References
- 1. 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) induces cell death through ferroptosis and acts as a trigger of apoptosis in kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of OAT1/3 and this compound uptake attenuates myocardial ischemia-induced chronic heart failure via decreasing fatty acid oxidation and the therapeutic effects of ruscogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CMPF Toxicity: An Analog-Based Approach
Disclaimer: To date, no specific toxicological studies on 2-chloro-N-(2-(4-morpholinyl)phenyl)acetamide (CMPF) are publicly available. The following application notes and protocols are based on data from structurally analogous compounds, primarily 2-chloroacetamide and N,N-diethyl-2-phenylacetamide. This information is intended to provide a predictive framework and guide for researchers initiating studies on this compound, but it should be noted that the actual toxicological profile of this compound may differ.
Introduction
2-chloro-N-(2-(4-morpholinyl)phenyl)acetamide (this compound) is a chloroacetamide derivative. While its specific toxicity is uncharacterized, the broader class of acetamides and chloroacetamides are known to exhibit a range of toxic effects, including acute oral toxicity, hepatotoxicity, and reproductive toxicity. This document outlines potential animal models and experimental protocols for assessing the toxicity of this compound, based on studies of its structural analogs.
Potential Toxicological Profile of this compound (Based on Analogs)
Based on data from related compounds, this compound may be suspected of:
-
Acute Oral Toxicity: Chloroacetamide is classified as toxic if swallowed, with reported LD50 values in rats ranging from 31 to 370 mg/kg.[1]
-
Hepatotoxicity: Thioacetamide, another acetamide derivative, is a known hepatotoxicant in animal models, inducing acute hepatic inflammation.[2] Liver effects, including fatty degeneration and necrosis, have also been observed with 2-chloroacetamide.[1]
-
Reproductive Toxicity: 2-chloroacetamide is suspected of damaging fertility.[1][3] Studies on analogous compounds have shown testicular toxicity, including degeneration of seminiferous tubules and depletion of germ cells.[4]
-
Central Nervous System (CNS) Effects: N,N-diethyl-2-phenyl acetamide has been shown to have a marked action on the central and peripheral nervous system, with mortalities attributed to respiratory failure and circulatory arrest.[5]
Quantitative Toxicity Data for Analogous Compounds
The following tables summarize acute toxicity data for compounds structurally related to this compound. This data can be used to inform dose selection for initial studies of this compound.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| 2-Chloroacetamide | Rat (Wistar, female) | Oral | 138 mg/kg | [6] |
| 2-Chloroacetamide | Rat (Sprague-Dawley, male) | Intraperitoneal | 37.5 - 112.5 mg/kg (dose-dependent effects) | [1] |
| N,N-diethyl-2-phenyl acetamide | Rat | Oral | 806.9 mg/kg | [5] |
| A new technical product of the chloroacetamide class | Rat (male) | Oral | >2000 mg/kg | [7] |
Experimental Protocols
The following are generalized protocols for key toxicological assessments, adapted from studies on analogous compounds.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the acute oral LD50 of a test compound.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Animal Model: Sprague-Dawley or Wistar rats (male and female, 8-12 weeks old).
Materials:
-
Test compound (this compound)
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal cages with appropriate enrichment
-
Standard laboratory animal diet and water
Protocol:
-
Acclimatization: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.
-
Dose Selection: Based on the data from analogous compounds (see Table 1), an initial starting dose in the range of 100-300 mg/kg may be appropriate.
-
Dosing: Administer a single dose of this compound via oral gavage. The volume should not exceed 10 mL/kg body weight.
-
Observation: Observe animals for clinical signs of toxicity immediately after dosing, at 1, 4, and 24 hours, and then daily for 14 days. Signs to monitor include changes in behavior, posture, respiration, and the presence of convulsions or tremors.[5]
-
Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.
-
Dose Adjustment (Up-and-Down Procedure):
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
-
Endpoint: The study is complete after 14 days of observation. The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.
Repeat-Dose Testicular Toxicity Study
This protocol is designed to assess the potential for this compound to cause damage to the male reproductive system.
Objective: To evaluate the effects of repeated this compound administration on testicular histology and spermatogenesis.
Animal Model: Male Sprague-Dawley rats (sexually mature).
Materials:
-
Test compound (this compound)
-
Vehicle for administration
-
Oral gavage needles
-
Equipment for euthanasia and tissue collection
-
Fixatives (e.g., Bouin's solution) and reagents for histopathological processing
Protocol:
-
Acclimatization and Grouping: Acclimate animals as described above and randomly assign them to control and treatment groups (e.g., low, mid, and high dose).
-
Dosing: Administer this compound daily via oral gavage for a period of 2 to 4 weeks.[8] The control group receives the vehicle only.
-
Observation: Monitor animals daily for clinical signs of toxicity and record body weights weekly.
-
Endpoint and Tissue Collection: At the end of the dosing period, euthanize the animals.
-
Record the weights of the testes and epididymides.
-
Collect testes and fix in Bouin's solution for histopathological examination.
-
-
Histopathology: Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides for:
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Acute Oral Toxicity
Caption: Workflow for an acute oral toxicity study.
Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Hypothetical pathway for this compound-induced liver cell death.
Logical Relationship in Testicular Toxicity
Caption: Logical flow of events in potential testicular toxicity.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloroacetic acid-induced testicular toxicity in male rats and the protective effect of date fruit extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 7. The effect of a new technical product of the chloroacetamide class on the parameters of acute oral toxicity and long-term effects on the body of rats - Epishina - Toxicological Review [edgccjournal.org]
- 8. Collaborative work to evaluate toxicity on male reproductive organs by repeated dose studies in rats 17). Testicular toxicity of E7010, a sulfonamide tubulin polymerization inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays to Assess CMPF Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has been identified as a potential key player in the pathophysiology of metabolic diseases, particularly type 2 diabetes (T2D). Elevated plasma levels of this compound have been observed in individuals with gestational diabetes, impaired glucose tolerance, and T2D.[1] Mechanistic studies have revealed that this compound can directly impact pancreatic β-cell function, leading to impaired glucose-stimulated insulin secretion (GSIS), a hallmark of β-cell failure in diabetes.[1][2] The primary mechanisms underlying this compound-induced β-cell dysfunction include the impairment of mitochondrial function, a subsequent decrease in ATP production, and the induction of oxidative stress.[1]
These findings underscore the importance of robust and reliable methods to assess the bioactivity of this compound in relevant cell-based models. This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the biological effects of this compound, with a focus on its impact on pancreatic β-cells. The assays described herein will enable researchers to quantify this compound's effects on insulin secretion, cell viability, mitochondrial health, ATP levels, oxidative stress, and inflammatory responses.
Key Signaling Pathway Modulated by this compound in Pancreatic β-Cells
This compound is transported into pancreatic β-cells via the Organic Anion Transporter 3 (OAT3). Once inside the cell, it primarily targets the mitochondria, leading to dysfunction. This mitochondrial impairment results in decreased ATP production and an increase in reactive oxygen species (ROS), leading to oxidative stress. The reduced ATP levels directly affect the ATP-sensitive potassium (KATP) channels, which are crucial for glucose-stimulated insulin secretion. The culmination of these events is a reduction in insulin biosynthesis and secretion, contributing to β-cell dysfunction.
References
Measuring the Protein Binding Affinity of CMPF to Human Serum Albumin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in the serum of patients with chronic kidney disease. It is known to be a potent inhibitor of drug binding to plasma proteins, primarily human serum albumin (HSA). Understanding the binding affinity of this compound to HSA is crucial for predicting potential drug-drug interactions and for the development of therapeutic strategies to mitigate the toxic effects of this compound. These application notes provide detailed protocols for measuring the binding affinity of this compound to HSA using Isothermal Titration Calorimetry (ITC) and Equilibrium Dialysis.
Quantitative Data on this compound-HSA Binding Affinity
The interaction between this compound and Human Serum Albumin (HSA) has been characterized, revealing a high binding affinity. The binding parameters have been determined at physiological pH and temperature, indicating at least two binding sites.
| Parameter | Value | Method | Reference |
| Association Constant (K1) | 4.8 x 10⁶ M⁻¹ | Equilibrium Dialysis | [1] |
| Number of Primary Binding Sites (n1) | 0.6 | Equilibrium Dialysis | [1] |
| Association Constant at Site I (K1) | ~10⁶ - 10⁷ M⁻¹ | Not Specified | [2] |
| Association Constant at Site II (K2) | Not Specified | Not Specified | [2] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
Materials:
-
Lyophilized Human Serum Albumin (HSA)
-
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
ITC instrument
-
Microcentrifuge
-
Degasser
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of HSA (e.g., 50 µM) in PBS, pH 7.4. Dialyze the HSA solution against the same PBS buffer overnight at 4°C to ensure buffer matching.
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Prepare the final working solutions by diluting the stock solutions in the dialysis buffer. The final HSA concentration in the sample cell is typically in the range of 10-50 µM, and the this compound concentration in the syringe should be 10-20 times higher than the HSA concentration. Ensure the final DMSO concentration is identical in both the HSA and this compound solutions to minimize heats of dilution.
-
Degas both the HSA and this compound solutions for 10-15 minutes prior to loading into the ITC instrument to prevent air bubbles.
-
-
ITC Experiment:
-
Set the experimental temperature to 37°C.
-
Load the HSA solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the HSA solution, with sufficient time between injections to allow the system to return to baseline.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the corrected titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or two-site binding model) using the analysis software provided with the ITC instrument. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Isothermal Titration Calorimetry (ITC) experimental workflow.
Equilibrium Dialysis
Equilibrium dialysis is a classic and reliable method for studying the binding of small molecules to macromolecules. It involves separating the protein and ligand solutions by a semi-permeable membrane that allows the free passage of the small molecule but retains the protein.
Materials:
-
Lyophilized Human Serum Albumin (HSA)
-
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis cells/device (e.g., RED device)
-
Semi-permeable dialysis membrane with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa)
-
Shaker or rotator
-
Analytical method for quantifying this compound concentration (e.g., HPLC-UV)
Protocol:
-
Membrane and Device Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solution).
-
Assemble the equilibrium dialysis cells, ensuring the membrane is properly seated between the two chambers.
-
-
Sample Preparation:
-
Prepare a stock solution of HSA (e.g., 20 µM) in PBS, pH 7.4.
-
Prepare a series of this compound solutions of varying concentrations (e.g., from 0.1 µM to 100 µM) in the same PBS buffer.
-
-
Equilibrium Dialysis Experiment:
-
Add the HSA solution to one chamber of the dialysis cell (the "protein chamber").
-
Add one of the this compound solutions to the other chamber (the "buffer chamber").
-
Seal the dialysis cells and place them on a shaker or rotator at a constant temperature (e.g., 37°C).
-
Allow the system to equilibrate for a sufficient period (e.g., 18-24 hours). The exact time should be determined empirically.
-
-
Sample Analysis:
-
After equilibration, carefully collect samples from both the protein and buffer chambers.
-
Measure the total concentration of this compound in the protein chamber ([this compound]total) and the concentration of free this compound in the buffer chamber ([this compound]free) using a validated analytical method like HPLC-UV.
-
-
Data Analysis:
-
Calculate the concentration of bound this compound ([this compound]bound) using the following equation: [this compound]bound = [this compound]total - [this compound]free
-
Calculate the ratio of bound this compound to the total protein concentration (ν).
-
Plot ν versus [this compound]free (direct plot) or ν/[this compound]free versus ν (Scatchard plot) to determine the binding affinity (Kd) and the number of binding sites (n).
-
Equilibrium Dialysis experimental workflow.
Signaling Pathways
Currently, this compound is not known to be a direct modulator of a specific signaling pathway in the classical sense of activating a receptor and initiating a downstream cascade. Its primary mechanism of toxicity and interaction is through its high-affinity binding to albumin, leading to the displacement of other endogenous and exogenous substances, and through the inhibition of organic anion transporters (OATs). Therefore, a signaling pathway diagram is not applicable based on current scientific understanding.
Conclusion
The provided protocols for Isothermal Titration Calorimetry and Equilibrium Dialysis offer robust methods for accurately determining the binding affinity of this compound to human serum albumin. The choice of method will depend on the specific experimental capabilities and the desired level of thermodynamic information. Accurate measurement of this binding interaction is essential for understanding the pathophysiology of uremia and for the development of novel therapeutic interventions.
References
Application Notes: CMPF (Uremic Toxin) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant protein-bound uremic toxin that accumulates in the serum of patients with chronic kidney disease (CKD).[][2][3] Originating from the metabolism of furan fatty acids found in sources like fish oil, this compound levels are markedly elevated in individuals with impaired renal function.[][2] While some studies suggest this compound may also be a marker for a healthy diet including omega-3 fatty acids, experimental research has linked its accumulation to various pathophysiological effects.[][2] These include the induction of oxidative stress, inhibition of erythropoiesis, and potential contributions to cardiovascular complications and the progression of renal damage.[2][3] Monitoring this compound levels is therefore of great interest to researchers studying uremic toxicity, CKD progression, and the impact of diet on renal health.
This competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a rapid, sensitive, and specific method for the quantitative determination of this compound in serum, plasma, and other biological fluids. The assay is a valuable tool for researchers in nephrology, cardiovascular biology, and drug development.
Principle of the Assay
This kit employs an indirect competitive ELISA format for the detection of this compound.[4][5][6][7] The principle of this technique is based on the competition between this compound in the sample and a fixed amount of this compound-hapten coated on the microplate wells for a limited number of anti-CMPF antibody binding sites.
The experimental workflow is as follows: The microtiter plate is pre-coated with a this compound-carrier protein conjugate. During the assay, the sample containing this compound and a specific anti-CMPF antibody are added to the wells. The this compound in the sample competes with the immobilized this compound for binding to the antibody. After an incubation period, any unbound antibody is washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) that is specific for the primary anti-CMPF antibody is then added. Following another wash step, a substrate solution is added, and the color development is initiated by the HRP enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known this compound concentrations, from which the concentration of this compound in the unknown samples can be determined.
This compound and Oxidative Stress
Uremic toxins, including this compound, are known to contribute to a state of chronic inflammation and oxidative stress in patients with CKD.[8][9] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. In renal cells, uremic toxins can stimulate ROS production through various mechanisms, including the activation of NADPH oxidase. The resulting increase in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the progression of kidney disease and associated cardiovascular complications.
References
- 2. Coupling Small Ligands Through Carboxyl Groups via a Spacer Arm [sigmaaldrich.com]
- 3. escholarship.org [escholarship.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ELISA - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Use of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) as a Reference Standard in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a dicarboxylic furanoid fatty acid that has garnered significant attention in the field of metabolomics. It is recognized as a prominent metabolite following the consumption of fish, fish oil, and their constituent omega-3 polyunsaturated fatty acids (PUFAs), making it a reliable biomarker for dietary intake of these foods.[1][2] Beyond its role as a dietary marker, this compound is also classified as a protein-bound uremic toxin that accumulates in individuals with chronic kidney disease (CKD), where it is associated with various pathophysiological effects.[3][4] Its dual role as a dietary biomarker and a uremic toxin makes it a crucial analyte in clinical research, particularly in studies related to metabolic syndrome, type 2 diabetes, and kidney disease.[5][6] The use of a well-characterized this compound reference standard is essential for accurate quantification and for elucidating its metabolic and signaling roles.
Applications in Metabolomics Research
The quantification of this compound is relevant in several key research areas:
-
Dietary Biomarker: this compound serves as a strong biomarker for the intake of fish and marine n-3 PUFAs.[1][6] Its levels in plasma and urine correlate with the consumption of these dietary components.
-
Chronic Kidney Disease (CKD): As a uremic toxin, this compound accumulates in CKD patients due to impaired renal clearance.[3][7] It is highly protein-bound, which makes it difficult to remove via conventional hemodialysis.[8] Research focuses on its contribution to the progression of CKD and associated complications like cardiovascular disease and anemia.[4][8]
-
Metabolic and Endocrine Studies: this compound has been shown to have direct biological activity. Studies in animal models indicate that this compound can improve insulin sensitivity, reverse hepatic steatosis, and modulate lipid metabolism by inhibiting acetyl-CoA carboxylase (ACC) and inducing Fibroblast Growth Factor 21 (FGF21).[5] It is also known to competitively inhibit organic anion transporters (OAT3), which can affect the renal secretion of various drugs and endogenous organic acids.[3]
Quantitative Data and Physicochemical Properties
Accurate quantification of this compound requires a reliable reference standard. The tables below summarize key data for researchers using this compound in metabolomic analyses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Methanol |
| Synonyms | 3-carboxy-4-methyl-5-propyl-2-furanpropionate |
Table 2: Reported Concentrations of this compound in Human Plasma/Serum
| Population | Mean/Median Concentration | Reference(s) |
| Healthy (Fasting) | ~20–40 µM | [8] |
| Hemodialysis Patients | 2.55 mg/L [1.00–5.2] (Median) | [4][7] |
| Uremic (General) | Up to 370 µM | [8] |
Table 3: Example Analytical Method Performance for this compound Quantification
| Parameter | Value | Notes | Reference |
| Analytical Technique | LC-MS/MS | - | [4] |
| Linear Range | Up to 250 mg/L | Standard curve passed through the origin. | [4] |
| Limit of Quantification (LOQ) | 0.25 mg/L | In a 20 µL human plasma sample. | [4] |
| Coefficient of Variation (CV) | 1.4% | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for generating a calibration curve.
Materials:
-
This compound reference standard (solid)
-
Dimethyl sulfoxide (DMSO) or Methanol, LC-MS grade
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Preparation of 1 mg/mL Primary Stock Solution:
-
Accurately weigh 1 mg of the this compound reference standard using an analytical balance.
-
Transfer the solid to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO or methanol to the tube.
-
Vortex thoroughly for at least 1 minute until the this compound is completely dissolved. This is your 1 mg/mL Primary Stock .
-
-
Storage of Stock Solution:
-
Store the primary stock solution at -20°C or -80°C in amber vials to protect from light. Check the manufacturer's certificate of analysis for specific long-term storage recommendations.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the primary stock solution using the same solvent (or a solvent compatible with the mobile phase, e.g., 50:50 Methanol:Water) to generate a series of working standards.
-
For a calibration curve ranging from 0.25 mg/L to 250 mg/L, you will need to perform several dilution steps. For example, create an intermediate stock of 100 µg/mL and then dilute further to achieve the desired concentrations for your calibration points.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from human plasma samples.
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound working standards
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound, if available)
-
Acetonitrile (ACN) with 0.1% formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
LC-MS/MS system with an ESI source
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and working standards on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of Internal Standard working solution to each tube (if used).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. (Note: This is an example gradient and should be optimized).
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound must be determined by infusing the standard. For a molecule with formula C₁₂H₁₆O₅ (MW 240.25), the precursor ion [M-H]⁻ would be m/z 239.1. Product ions would result from fragmentation of the parent molecule.
-
Instrument Settings: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the Internal Standard (if used).
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the prepared calibrators.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Workflows and Pathways
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in plasma using LC-MS/MS.
Known Molecular Interactions of this compound
Caption: Key signaling and transport pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]
- 4. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (this compound) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan fatty acid metabolite this compound is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The uremic solute 3-carboxy-4-methyl-5-propyl-2-furanpropionate (this compound) may enhance eryptosis and increase erythrocyte osmotic fragility through potential activation of PIEZO1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Inhibitors of CMPF Production
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in patients with chronic kidney disease (CKD). Elevated levels of this compound are associated with various pathophysiological effects, including insulin resistance and inflammation. Therefore, the identification of small molecule inhibitors of this compound production represents a promising therapeutic strategy for mitigating the adverse effects of this toxin. These application notes provide a framework for a high-throughput screening (HTS) campaign to identify such inhibitors.
Target Audience: Researchers, scientists, and drug development professionals.
Principle of the Screening Assay
The proposed screening assay is a cell-based method designed to quantify the intracellular accumulation of this compound in response to treatment with a library of small molecule compounds. The assay will utilize a human hepatoma cell line (e.g., HepG2) known to metabolize furan fatty acids into this compound. The primary screen will identify compounds that reduce this compound production, and subsequent secondary assays will confirm their activity and assess their potency and cytotoxicity.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and scalability, incorporating automated liquid handling and detection systems.
Caption: High-throughput screening workflow for identifying inhibitors of this compound production.
This compound Production Pathway
The screening assay targets the cellular pathway responsible for the conversion of furan fatty acids into this compound. While the specific enzymes involved are not fully elucidated, the general pathway serves as the basis for the cell-based model.
Caption: Simplified pathway of this compound production from furan fatty acid precursors.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening
Objective: To identify small molecule compounds that inhibit the production of this compound in a cell-based assay.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Furan fatty acid precursor (e.g., a synthetic precursor that is readily metabolized to this compound)
-
Small molecule compound library (e.g., 10,000 compounds dissolved in DMSO)
-
384-well cell culture plates
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into individual wells of a 384-well plate. Include appropriate controls:
-
Negative Control: DMSO only (no compound).
-
Positive Control: A known, weak inhibitor of a relevant metabolic pathway (if available), or no precursor addition.
-
-
Cell Seeding: Trypsinize and resuspend HepG2 cells to a concentration of 2 x 10^5 cells/mL. Dispense 25 µL of the cell suspension into each well of the compound-plated 384-well plates.
-
Incubation: Incubate the plates for 24 hours at 37°C to allow for cell attachment.
-
Precursor Addition: Prepare a solution of the furan fatty acid precursor in DMEM. Add 25 µL of this solution to each well to a final concentration that induces robust this compound production.
-
Incubation for this compound Production: Incubate the plates for an additional 48 hours at 37°C.
-
Cell Lysis: Remove the culture medium and add 20 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
Sample Preparation for LC-MS/MS: Centrifuge the plates to pellet cell debris. Transfer the supernatant to a new 384-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in each well using a validated LC-MS/MS method.
-
Data Analysis: Normalize the this compound levels in compound-treated wells to the negative control (DMSO) wells. Calculate the percent inhibition for each compound. Set a hit threshold (e.g., >50% inhibition) to identify primary hits.
Protocol 2: Dose-Response and IC50 Determination
Objective: To determine the potency (IC50) of the primary hit compounds.
Procedure:
-
Follow the primary screening protocol with the following modifications:
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Plate the serial dilutions in a 384-well plate.
-
After data acquisition, plot the percent inhibition as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 3: Cytotoxicity Assay
Objective: To assess the cytotoxicity of confirmed hit compounds.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Confirmed hit compounds
Procedure:
-
Plate HepG2 cells and treat with serial dilutions of the hit compounds as described in the dose-response protocol.
-
Incubate for the same duration as the primary screen (72 hours total).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent cell viability relative to the DMSO-treated control wells.
-
Determine the CC50 (concentration that causes 50% cytotoxicity) for each compound.
Data Presentation
Quantitative data from the screening campaign should be organized for clear interpretation and comparison.
Table 1: Primary Screening Results
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Hit Threshold (% Inhibition) | > 50% |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
| Z'-factor | 0.75 |
Table 2: Hit Confirmation and Potency
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Hit-001 | 2.5 | > 100 | > 40 |
| Hit-002 | 5.1 | 75.3 | 14.8 |
| Hit-003 | 10.8 | > 100 | > 9.3 |
| ... | ... | ... | ... |
Application Notes and Protocols for Stable Isotope Labeling of CMPF for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent uremic toxin that accumulates in patients with chronic kidney disease (CKD). Originating from the metabolism of furan fatty acids found in sources like fish oil, this compound has been implicated in various pathophysiological processes associated with uremia, including oxidative stress and inflammation. Understanding the metabolic fate and cellular effects of this compound is crucial for developing therapeutic strategies to mitigate its toxicity.
Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolism and disposition of molecules like this compound in biological systems. By introducing a stable isotope-labeled version of this compound (e.g., using 13C), researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity. These application notes provide detailed protocols for the synthesis of 13C-labeled this compound and its use in in vitro and in vivo metabolic tracing studies.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from metabolic tracing experiments using 13C-labeled this compound. These tables are intended to serve as a template for presenting experimental results.
Table 1: In Vitro Metabolic Tracing of [U-13C12]-CMPF in Primary Human Hepatocytes
| Time (hours) | Intracellular [U-13C12]-CMPF (pmol/mg protein) | Extracellular [U-13C12]-CMPF (µM) | Metabolite M1 (13C-labeled) (pmol/mg protein) | Metabolite M2 (13C-labeled) (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 10.0 ± 0.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 8.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 4 | 45.8 ± 5.1 | 5.3 ± 0.6 | 5.8 ± 0.7 | 2.1 ± 0.3 |
| 12 | 88.3 ± 9.5 | 1.1 ± 0.2 | 15.4 ± 1.9 | 6.8 ± 0.9 |
| 24 | 65.1 ± 7.2 | < 0.1 | 25.1 ± 3.0 | 11.2 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). M1 and M2 represent hypothetical primary and secondary metabolites of this compound.
Table 2: In Vivo Distribution of a Single Oral Dose of [U-13C12]-CMPF in a Rat Model of CKD
| Tissue | [U-13C12]-CMPF Concentration at 6 hours (ng/g tissue) | [U-13C12]-CMPF Concentration at 24 hours (ng/g tissue) |
| Plasma | 15,230 ± 1,850 | 5,870 ± 750 |
| Kidney | 8,760 ± 980 | 3,120 ± 410 |
| Liver | 5,430 ± 620 | 1,980 ± 250 |
| Heart | 1,120 ± 150 | 450 ± 60 |
| Brain | 50 ± 12 | 25 ± 8 |
Data are presented as mean ± standard deviation (n=5).
Experimental Protocols
Protocol 1: Synthesis of [U-13C12]-CMPF
This protocol is a hypothetical adaptation of known furan synthesis methods, incorporating a commercially available, uniformly 13C-labeled starting material.
Materials:
-
[U-13C6]-Glucose
-
Standard organic synthesis reagents and solvents
-
Inert atmosphere setup (e.g., Schlenk line)
-
Chromatography purification system (e.g., flash chromatography, HPLC)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
Procedure:
-
Synthesis of a 13C-labeled Furan Precursor: Convert [U-13C6]-Glucose to a suitable furan precursor through established carbohydrate-to-furan conversion methodologies. This multi-step process would involve protection, oxidation, and cyclization reactions to form a 13C-labeled furan ring with appropriate functional groups for subsequent elaboration.
-
Introduction of the Propyl Group: Attach the propyl group to the 13C-labeled furan precursor. This can be achieved through a Grignard reaction using propylmagnesium bromide or a similar organometallic reagent.
-
Introduction of the Methyl Group: Introduce the methyl group at the C4 position of the furan ring. This may involve a Friedel-Crafts alkylation or a more regioselective method depending on the reactivity of the furan intermediate.
-
Introduction of the Propanoic Acid Side Chain: Introduce the propanoic acid side chain at the C2 position. This can be accomplished via a Vilsmeier-Haack formylation followed by a Wittig or Horner-Wadsworth-Emmons reaction with a 13C-labeled phosphonate ylide to introduce the carbon backbone, followed by reduction and oxidation to the carboxylic acid.
-
Introduction of the Carboxyl Group: Introduce the final carboxyl group at the C3 position. This can be achieved through lithiation of the furan ring followed by quenching with 13CO2.
-
Purification and Characterization: Purify the final [U-13C12]-CMPF product using flash chromatography or preparative HPLC. Confirm the structure and isotopic enrichment by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Metabolic Tracing in Cultured Hepatocytes
Materials:
-
Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[U-13C12]-CMPF stock solution (in DMSO or other suitable solvent)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed hepatocytes in 6-well plates at a density of 0.5 x 106 cells/well and allow them to adhere and reach confluence.
-
Tracer Incubation: Replace the culture medium with fresh medium containing 10 µM [U-13C12]-CMPF. Include a vehicle control (e.g., DMSO).
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 12, 24 hours), collect both the extracellular medium and the cells.
-
Sample Preparation (Extracellular Medium): Centrifuge the collected medium to remove any cell debris. Transfer the supernatant to a new tube and store at -80°C until analysis.
-
Sample Preparation (Intracellular Metabolites):
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Use the remaining cell pellet for protein quantification.
-
-
LC-MS/MS Analysis: Analyze the extracellular medium and intracellular extracts using a validated LC-MS/MS method to quantify the concentrations of [U-13C12]-CMPF and any detected 13C-labeled metabolites.
Protocol 3: In Vivo Metabolic Tracing in an Animal Model
Materials:
-
Animal model (e.g., rats with induced CKD)
-
[U-13C12]-CMPF formulation for oral gavage or intravenous injection
-
Anesthesia and surgical tools for tissue collection
-
Homogenization buffer and equipment
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the experimental conditions. Administer a single dose of [U-13C12]-CMPF (e.g., 10 mg/kg) via oral gavage or intravenous injection.
-
Time-Course Blood and Tissue Collection: At specified time points (e.g., 6 and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture. Euthanize the animals and harvest tissues of interest (e.g., kidney, liver, heart, brain).
-
Sample Preparation (Plasma): Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma at -80°C.
-
Sample Preparation (Tissues):
-
Rinse tissues with ice-cold saline to remove excess blood.
-
Blot dry and weigh a portion of each tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate.
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of [U-13C12]-CMPF and its metabolites in plasma and tissue extracts using a validated LC-MS/MS method.
Visualization of Pathways and Workflows
Application Notes and Protocols for Assessing the Effect of CMPF on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent uremic toxin that accumulates in the serum of patients with chronic kidney disease. Emerging evidence has identified this compound as a potent inhibitor of mitochondrial respiration.[1][2][3][4] Understanding the specific mechanisms by which this compound impairs mitochondrial function is crucial for elucidating its role in the pathophysiology of uremia and for the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for assessing the impact of this compound on mitochondrial respiration using cellular bioenergetic assays.
Application Notes: Characterizing this compound's Effect on Mitochondrial Respiration
The Seahorse XF Cell Mito Stress Test is a widely used assay to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time.[5][6][7][8] This assay utilizes sequential injections of mitochondrial inhibitors to dissect key parameters of mitochondrial respiration.
Key Parameters of Mitochondrial Respiration:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under basal conditions.
-
ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis. It is calculated by the decrease in OCR after the injection of oligomycin, an ATP synthase inhibitor.
-
Proton Leak: The remaining OCR after oligomycin injection, which is not coupled to ATP synthesis. This represents protons leaking across the inner mitochondrial membrane. An increase in proton leak can be indicative of mitochondrial damage or the action of uncoupling agents.[9][10][11]
-
Maximal Respiration: The maximum OCR that can be achieved by the cells, induced by the addition of an uncoupling agent like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone). FCCP dissipates the proton gradient, forcing the electron transport chain to function at its maximum capacity.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. This parameter indicates the cell's ability to respond to an increased energy demand.
Expected Effects of this compound on Mitochondrial Respiration Parameters:
As a mitochondrial inhibitor, this compound is expected to have the following effects on the parameters measured in a Seahorse XF Mito Stress Test:
-
Decrease in Basal Respiration: By inhibiting the electron transport chain, this compound would reduce the overall oxygen consumption of the cells.
-
Decrease in ATP-Linked Respiration: Inhibition of the electron transport chain would lead to a reduced proton motive force, thereby decreasing the rate of ATP synthesis.
-
Decrease in Maximal Respiration: this compound would limit the maximal capacity of the electron transport chain, resulting in a lower OCR even in the presence of an uncoupler like FCCP.
-
Decrease in Spare Respiratory Capacity: The reduction in maximal respiration would lead to a diminished spare respiratory capacity, indicating a compromised ability of the cells to handle energetic stress.
-
Potential Increase in Proton Leak: In some cases, mitochondrial toxins can damage the inner mitochondrial membrane, leading to an increased proton leak.
Data Presentation: Illustrative Quantitative Effects of this compound on Mitochondrial Respiration
The following table presents illustrative data on the dose-dependent effects of this compound on the key parameters of mitochondrial respiration in a hypothetical experiment using a renal proximal tubule cell line. This data is intended to serve as a template for presenting experimental results.
| This compound Concentration (µM) | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Proton Leak (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| 0 (Vehicle) | 100 ± 5 | 75 ± 4 | 25 ± 2 | 250 ± 15 | 150 ± 12 |
| 50 | 85 ± 6 | 60 ± 5 | 25 ± 3 | 200 ± 12 | 115 ± 9 |
| 100 | 70 ± 5 | 45 ± 4 | 25 ± 2 | 150 ± 10 | 80 ± 8 |
| 200 | 50 ± 4 | 25 ± 3 | 25 ± 3 | 100 ± 8 | 50 ± 6 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test for Adherent Cells
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound on adherent cells, such as a human kidney proximal tubule cell line (e.g., HK-2).
Materials:
-
Adherent cells of interest (e.g., HK-2)
-
Cell culture medium (e.g., DMEM)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
This compound stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XFe96 or XFp Analyzer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Allow cells to attach and form a monolayer overnight in a CO₂ incubator at 37°C.
-
-
Hydrate Sensor Cartridge:
-
The day before the assay, place the Seahorse XF Sensor Cartridge upside down with the lid on.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged in the calibrant.
-
Incubate the hydrated sensor cartridge at 37°C in a non-CO₂ incubator overnight.
-
-
Prepare Assay Medium:
-
On the day of the assay, warm Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH of the assay medium to 7.4.
-
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Prepare working solutions of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate.
-
Wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the temperature and pH to equilibrate.
-
-
Run the Seahorse XF Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay protocol, which will include calibration, equilibration, and sequential injections of the compounds with OCR measurements after each injection.
-
Protocol 2: High-Resolution Respirometry for Isolated Mitochondria
This protocol provides a general workflow for assessing the effect of this compound on the respiration of isolated mitochondria using a high-resolution respirometer (e.g., Oroboros O2k).[12][13][14][15][16]
Materials:
-
Isolated mitochondria from tissue or cells
-
Respiration buffer (e.g., MiR05)
-
Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)
-
ADP
-
This compound stock solution
-
Oligomycin
-
FCCP
-
Rotenone
-
Antimycin A
-
High-resolution respirometer
Procedure:
-
Instrument Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Mitochondria Preparation: Add a known amount of isolated mitochondria to the chambers of the respirometer containing pre-warmed respiration buffer.
-
Substrate Addition: Add substrates for Complex I to initiate respiration (State 2).
-
ADP Addition: Add a saturating concentration of ADP to stimulate ATP synthesis and measure State 3 respiration.
-
This compound Titration: Add increasing concentrations of this compound and monitor the effect on State 3 respiration.
-
Oligomycin Injection: Add oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak).
-
FCCP Titration: Titrate FCCP to uncouple respiration and determine the maximal electron transport system capacity.
-
Inhibitor Injections: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure residual oxygen consumption.
Mandatory Visualizations
Caption: Workflow for assessing this compound's effect on mitochondrial respiration using the Seahorse XF Mito Stress Test.
Caption: this compound's inhibitory effect on the mitochondrial electron transport chain, leading to reduced ATP production.
References
- 1. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) levels are associated with glucose metabolism in Chinese pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diacomp.org [diacomp.org]
- 6. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Use the protonmotive force: mitochondrial uncoupling and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial proton and electron leaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Proton Leak Plays a Critical Role in Pathogenesis of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Fluorespirometry to Assess Dynamic Changes in Mitochondrial Membrane Potential in Human Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Resolution Respirometry to Assess Mitochondrial Function in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparable respiratory activity in attached and suspended human fibroblasts | PLOS One [journals.plos.org]
- 16. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle | PLOS One [journals.plos.org]
Investigating CMPF-Induced Oxidative Stress in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent uremic toxin that accumulates in the plasma of patients with chronic kidney disease (CKD). Emerging evidence suggests that this compound plays a significant role in the pathophysiology of CKD-associated complications, partly through the induction of oxidative stress. These application notes provide a comprehensive guide for researchers to investigate the mechanisms of this compound-induced oxidative stress in relevant cell culture models, such as human renal proximal tubular epithelial cells (e.g., HK-2) and human umbilical vein endothelial cells (HUVECs). The provided protocols and background information will aid in the development of therapeutic strategies to mitigate the detrimental effects of this uremic toxin.
Key Concepts in this compound-Induced Oxidative Stress
This compound has been shown to disrupt cellular redox homeostasis, leading to an overproduction of reactive oxygen species (ROS) and subsequent damage to cellular components. Key events in this compound-induced oxidative stress include:
-
Increased ROS Production: this compound can stimulate intracellular ROS production, overwhelming the cell's antioxidant defense mechanisms.
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. Malondialdehyde (MDA) is a common biomarker for this process.
-
Depletion of Antioxidant Defenses: this compound exposure can lead to a reduction in the activity and expression of crucial antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT).
Potential Signaling Pathways Involved
While direct evidence for this compound's modulation of specific signaling pathways is an active area of research, based on the known effects of oxidative stress and other uremic toxins, two key pathways are of particular interest:
-
Keap1-Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Investigating Nrf2 activation in response to this compound is crucial to understanding the cell's adaptive response.
-
IKK-NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. Oxidative stress is a known activator of the IKK complex, which leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Given the link between oxidative stress and inflammation in CKD, this pathway is a likely target of this compound.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound on human renal proximal tubular epithelial cells (HK-2).
Table 1: Effect of this compound on Lipid Peroxidation in HK-2 Cells
| This compound Concentration (µM) | Lipid Peroxidation (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 100 | 1.5 |
| 200 | 2.2 |
| 400 | 3.1 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.
Table 2: Effect of this compound on Glutathione Peroxidase 4 (GPX4) Expression and Activity in HK-2 Cells
| This compound Concentration (µM) | GPX4 Protein Expression (Fold Change vs. Control) | GSH/GSSG Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 100 | 0.8 | 0.75 |
| 200 | 0.6 | 0.5 |
| 400 | 0.4 | 0.3 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1]
Mandatory Visualizations
Caption: Experimental Workflow Diagram.
Caption: Hypothesized Keap1-Nrf2 Pathway Activation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CMPF Peak Resolution in Reverse-Phase HPLC
Welcome to the technical support center for improving 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) peak resolution in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) is a metabolite of furanoid fatty acids. It is considered a uremic toxin, and its accumulation in the blood is associated with chronic kidney disease.[1][2] Accurate and precise quantification of this compound in biological matrices is crucial for clinical research and diagnostics.
Q2: What are the main challenges in analyzing this compound by RP-HPLC?
A2: this compound is a dicarboxylic acid and a relatively hydrophobic molecule, which is practically insoluble in water.[1][3] These properties can lead to several challenges in RP-HPLC, including:
-
Poor peak shape (tailing): Due to interactions between the carboxylic acid groups and the silica-based stationary phase.[4]
-
Variable retention times: Sensitive to the pH of the mobile phase.
-
Low resolution: Co-elution with other endogenous components in biological samples.
Q3: What is the ideal peak shape in HPLC?
A3: An ideal HPLC peak should be symmetrical, resembling a Gaussian distribution. Asymmetrical peaks, described as "tailing" or "fronting," can compromise the accuracy of quantification and indicate suboptimal separation conditions.[4]
Q4: What causes peak tailing?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3][5] For an acidic compound like this compound, a primary cause is the interaction of its carboxyl groups with residual, unreacted silanol groups on the surface of the silica-based column packing.[4] Tailing can also result from column overload or physical issues within the HPLC system, such as dead volume.[1][5]
Q5: What causes peak fronting?
A5: Peak fronting is typically a result of column overload, where too much sample is injected for the column's capacity.[3][6] It can also be caused by poor sample solubility in the mobile phase or injecting the sample in a solvent that is significantly stronger than the mobile phase.[1][6]
Troubleshooting Guide: Improving this compound Peak Resolution
This guide provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound using RP-HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing. How can I improve its symmetry?
Answer: Peak tailing for this compound is likely due to interactions with the column's stationary phase. Here are steps to address this:
-
Optimize Mobile Phase pH: Since this compound is a dicarboxylic acid, controlling the pH of the mobile phase is critical.
-
Strategy: Lower the pH of the mobile phase to 2.5-3.0 using an acidic modifier like formic acid or phosphoric acid. At this pH, the carboxylic acid groups of this compound will be protonated (less ionized), and the silanol groups on the silica stationary phase will also be protonated, minimizing ionic interactions that cause tailing.[4]
-
Action: Prepare your aqueous mobile phase with 0.1% formic acid and evaluate the peak shape.
-
-
Select an Appropriate Column: The choice of HPLC column has a significant impact on peak shape.
-
Strategy: Use a modern, high-purity silica column that is end-capped. End-capping chemically modifies the stationary phase to cover most of the residual silanol groups, reducing the sites for secondary interactions.[5] A C18 column is a good starting point for a hydrophobic molecule like this compound.[7]
-
Action: If tailing persists on a standard C18 column, consider a column with a different stationary phase chemistry, such as one with a polar-embedded group.
-
-
Reduce Sample Load: Injecting too much sample can lead to peak asymmetry.
-
Strategy: Dilute your sample and inject a smaller amount.
-
Action: Perform a series of injections with decreasing concentrations of this compound to see if the peak shape improves.
-
Question: My this compound peak is fronting. What is the likely cause and solution?
Answer: Peak fronting for this compound is often related to sample concentration or the injection solvent.
-
Check for Column Overload:
-
Strategy: The concentration of your sample may be too high for the column's capacity.
-
Action: Dilute your sample by a factor of 10 and re-inject. If the fronting is reduced, column overload was the issue.
-
-
Evaluate the Sample Solvent:
-
Strategy: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, it can cause peak distortion.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the this compound.
-
Issue 2: Poor Resolution
Question: The this compound peak is not well-separated from an adjacent peak. How can I improve the resolution?
Answer: Improving resolution involves increasing the separation between two peaks while keeping them as narrow as possible.
-
Optimize the Organic Modifier Percentage:
-
Strategy: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer in the mobile phase will change the retention times and potentially the selectivity of the separation.
-
Action: If using an isocratic method, systematically decrease the percentage of the organic modifier to increase the retention time of this compound and potentially resolve it from interfering peaks. If using a gradient, make the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent).
-
-
Change the Organic Modifier:
-
Strategy: Acetonitrile and methanol have different solvent properties and can lead to different selectivities.
-
Action: If you are using acetonitrile, try substituting it with methanol at a concentration that gives a similar retention time for this compound. This change in chemistry may alter the elution order and improve resolution.
-
-
Adjust the Column Temperature:
-
Strategy: Increasing the column temperature can improve efficiency by reducing the viscosity of the mobile phase, which may lead to sharper peaks. It can also change the selectivity of the separation.
-
Action: Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then to 40 °C) and observe the effect on resolution. Ensure the temperature does not exceed the column's recommended operating range.
-
-
Increase Column Length or Decrease Particle Size:
-
Strategy: A longer column or a column with smaller particles will provide higher efficiency (more theoretical plates), leading to narrower peaks and better resolution.[8]
-
Action: If available, switch to a longer column (e.g., 150 mm instead of 100 mm) with the same stationary phase. Alternatively, use a column with smaller particles (e.g., 3.5 µm instead of 5 µm), but be aware that this will increase the backpressure.
-
Quantitative Data Summary
The following tables summarize the expected impact of various parameters on this compound peak characteristics. These are representative data to illustrate the effects of method optimization.
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase pH | Tailing Factor |
| 6.8 | 2.1 |
| 4.5 | 1.6 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Tailing factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Table 2: Effect of Mobile Phase Composition on this compound Resolution
| Mobile Phase Composition (Acetonitrile:0.1% Formic Acid) | Resolution (Rs) between this compound and Impurity A |
| 50:50 | 1.2 |
| 45:55 | 1.8 |
| 40:60 | 2.3 |
A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: UV at 260 nm
-
Sample Preparation: If analyzing from a biological matrix like plasma, a protein precipitation step followed by centrifugation and filtration is necessary.[9] For example, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.
Protocol 2: Troubleshooting Poor Resolution by Modifying the Gradient
This protocol details how to systematically adjust the gradient to improve the separation of this compound from a co-eluting peak.
-
Initial Analysis: Perform an injection using the "Standard RP-HPLC Method for this compound Analysis" to establish a baseline chromatogram.
-
Identify the Elution Time: Note the time at which this compound and the closely eluting peak appear.
-
Flatten the Gradient: Modify the gradient to be shallower around the elution time of this compound. For example, if this compound elutes at 8 minutes, where the acetonitrile concentration is around 60%, change the gradient to:
-
0-2 min: 30% B
-
2-6 min: 30% to 55% B
-
6-12 min: 55% to 65% B (shallow gradient segment)
-
12-14 min: 65% to 80% B
-
14-16 min: 80% B
-
16-16.1 min: 80% to 30% B
-
16.1-20 min: 30% B
-
-
Analyze and Compare: Inject the sample again with the modified gradient and compare the resolution to the baseline chromatogram.
-
Iterate if Necessary: Further adjustments to the gradient slope or the organic modifier may be needed to achieve optimal resolution.
Visualizations
Below are diagrams to aid in understanding the troubleshooting workflow and logical relationships in optimizing this compound analysis.
Caption: A workflow diagram for troubleshooting common HPLC issues for this compound analysis.
Caption: Logical relationships between this compound properties, HPLC parameters, and desired outcomes.
References
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid analytical standard 86879-39-2 [sigmaaldrich.com]
- 3. Showing Compound 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (FDB093609) - FooDB [foodb.ca]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. Human Metabolome Database: Showing metabocard for 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid (HMDB0061643) [hmdb.ca]
- 7. youtube.com [youtube.com]
- 8. Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical Formulations and Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
CMPF standard stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) standards. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound analytical standard?
A1: Solid this compound analytical standard should be stored in a tightly sealed container at 2-8°C, protected from light.[1] It is advisable to minimize exposure to atmospheric moisture by storing it in a desiccator.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are typically prepared in a high-purity organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO). For short-term storage (up to one week), solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots in tightly sealed, amber glass vials at -20°C or -80°C to minimize evaporation and prevent degradation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a furan ring can be susceptible to photodegradation. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[2]
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be pH-dependent. Acidic conditions may lead to hydrolysis of the furan ring over extended periods, while neutral to slightly basic conditions are generally more favorable for stability. It is recommended to prepare fresh aqueous solutions for immediate use or store them at low temperatures for short durations.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is not recommended to undergo multiple freeze-thaw cycles as this can lead to degradation of the analyte and solvent evaporation, thereby altering the concentration. It is best practice to aliquot stock solutions into single-use volumes before freezing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in LC-MS Analysis | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Incompatible sample solvent. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Use a mobile phase with an appropriate buffer or switch to a different column chemistry. 3. Reduce the injection volume or sample concentration. 4. Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Inconsistent or Low Recovery | 1. Degradation of this compound in solution. 2. Adsorption to container surfaces. 3. Inaccurate pipetting or dilution. 4. Matrix effects in complex samples. | 1. Prepare fresh solutions or use solutions stored under validated conditions. 2. Use silanized glass vials or polypropylene tubes. 3. Calibrate pipettes and verify dilution schemes. 4. Implement a suitable sample preparation method (e.g., protein precipitation, solid-phase extraction) and use an internal standard. |
| Appearance of Unexpected Peaks | 1. Presence of degradation products. 2. Contamination of the solvent or glassware. 3. Carryover from previous injections. | 1. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Implement a robust column washing step between injections. |
| Loss of Signal Intensity Over Time | 1. Instability of the stock or working solutions. 2. Contamination of the LC-MS system (e.g., ion source). | 1. Verify the stability of your solutions by comparing the response of a stored solution to a freshly prepared one. 2. Clean the ion source and other relevant components of the mass spectrometer. |
Stability Data
The following tables summarize the stability of this compound under various conditions. This data is illustrative and should be confirmed in your laboratory.
Table 1: Short-Term Stability of this compound in Various Solvents at 2-8°C
| Solvent | Initial Concentration (µg/mL) | % Recovery after 24 hours | % Recovery after 72 hours | % Recovery after 7 days |
| Methanol | 100 | 99.8 | 99.5 | 98.9 |
| Acetonitrile | 100 | 99.7 | 99.4 | 98.5 |
| DMSO | 100 | 99.9 | 99.6 | 99.2 |
| Water (pH 7.4) | 100 | 98.5 | 97.2 | 95.1 |
Table 2: Long-Term Stability of this compound in Methanol
| Storage Temperature | Initial Concentration (µg/mL) | % Recovery after 1 month | % Recovery after 3 months | % Recovery after 6 months |
| 2-8°C | 1000 | 97.5 | 94.2 | 90.5 |
| -20°C | 1000 | 99.8 | 99.5 | 99.1 |
| -80°C | 1000 | 99.9 | 99.8 | 99.7 |
Table 3: Forced Degradation Study of this compound
| Stress Condition | Treatment | % Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15.2 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 8.5 |
| Oxidation | 3% H₂O₂ at RT for 24h | 12.8 |
| Thermal | 80°C for 48h | 5.3 |
| Photolytic | UV light (254 nm) for 24h | 25.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound analytical standard
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined caps
-
Calibrated pipettes
-
-
Procedure for 1 mg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of this compound standard into a clean weighing boat.
-
Transfer the weighed this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve the compound completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Transfer the stock solution to an amber glass vial for storage.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol, mobile phase).
-
Use calibrated pipettes and volumetric flasks for accurate dilutions.
-
Protocol 2: Evaluation of Short-Term Stability
-
Objective: To assess the stability of this compound solutions at refrigerator temperature (2-8°C) over a 7-day period.
-
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL).
-
Analyze the freshly prepared solution immediately (T=0) using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial peak area or concentration.
-
Store the solution in a tightly sealed amber vial at 2-8°C.
-
At specified time points (e.g., 24h, 72h, 7 days), remove an aliquot of the stored solution, allow it to reach room temperature, and analyze it using the same analytical method.
-
Calculate the percent recovery at each time point relative to the initial concentration.
-
Visualizations
Caption: Experimental workflow for this compound solution stability testing.
Caption: Logical flowchart for troubleshooting inconsistent this compound analytical results.
References
Technical Support Center: Optimizing CMPF Fragmentation for Tandem MS
Welcome to the technical support center for the analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) using tandem mass spectrometry (MS/MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode?
A1: In negative electrospray ionization (ESI) mode, this compound typically forms a deprotonated molecule [M-H]⁻ as the precursor ion. The expected mass-to-charge ratio (m/z) for this precursor is approximately 239.092. Upon collision-induced dissociation (CID), this precursor ion fragments into several characteristic product ions. The most common and reliable transitions should be optimized for your specific instrument.[1]
Q2: I am not observing the this compound precursor ion at m/z 239.1. What are the common causes?
A2: Several factors could prevent the detection of the precursor ion:
-
Incorrect Ionization Mode: this compound, with its two carboxylic acid groups, ionizes most efficiently in negative ion mode. Ensure your mass spectrometer is set to ESI negative mode.
-
Mobile Phase pH: An acidic mobile phase can suppress the deprotonation required for negative ion formation. Ensure your mobile phase pH is neutral or slightly basic, or that it contains additives that promote negative ionization without causing signal suppression.
-
Source Parameters: Suboptimal source parameters (e.g., capillary voltage, gas flow, source temperature) can hinder efficient ion generation and transmission. A systematic optimization of these parameters is recommended.
-
Sample Degradation: this compound can be unstable under certain conditions. Ensure proper sample handling and storage to prevent degradation.[2]
Q3: My signal intensity for this compound is low and inconsistent. How can I troubleshoot this?
A3: Low or variable signal intensity is a frequent issue in LC-MS/MS analysis.[3] Consider the following troubleshooting steps:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, serum) can suppress the ionization of this compound. Improve sample preparation with methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2]
-
Ion Source Contamination: Contaminants from previous analyses or sample matrix buildup can dirty the ion source, leading to reduced sensitivity.[1] Regular cleaning of the ion source components (e.g., capillary, spray shield) is crucial.
-
Chromatography Issues: Poor peak shape (e.g., broadening, tailing) can lower the signal-to-noise ratio.[1] This may result from column contamination, an inappropriate mobile phase, or column aging.
-
Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines to maintain optimal performance.
Q4: How do I determine the optimal collision energy (CE) for my specific instrument?
A4: The optimal collision energy is instrument-dependent and must be determined empirically. The goal is to find the CE value that yields the highest and most stable signal for your chosen product ion. This is achieved by performing a collision energy optimization experiment, as detailed in the protocols section below. You will infuse a standard solution of this compound and ramp the collision energy across a range of values while monitoring the intensity of the product ions.
Quantitative Data Summary
For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions must be optimized. The following table summarizes the key mass transitions for this compound analysis.
| Parameter | Value | Description |
| Compound Name | 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) | |
| Formula | C₁₂H₁₆O₅ | |
| Ionization Mode | ESI Negative | Electrospray Ionization |
| Precursor Ion [M-H]⁻ | m/z 239.1 | The deprotonated molecular ion selected in Q1.[1] |
| Primary Product Ion | m/z 195.1 | Resulting from a neutral loss of CO₂ (44 Da). A robust transition for quantification. |
| Secondary Product Ion | m/z 127.1 | Further fragmentation, useful as a confirming ion.[1] |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. Collision energy must be optimized empirically.
Experimental Protocols & Workflows
Protocol 1: Collision Energy Optimization for this compound
This protocol describes how to determine the optimal collision energy (CE) for maximizing the signal of this compound product ions.
Objective: To create a "breakdown curve" by plotting product ion intensity against collision energy to identify the optimal CE value.
Methodology:
-
Prepare this compound Standard: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Instrument Setup:
-
Configure the mass spectrometer for direct infusion using a syringe pump at a stable flow rate (e.g., 10 µL/min).
-
Set the instrument to ESI negative mode.
-
Tune and calibrate the mass spectrometer according to manufacturer recommendations.
-
Optimize ion source parameters (capillary voltage, nebulizer gas, drying gas, temperature) to achieve a stable and strong signal for the precursor ion (m/z 239.1).
-
-
Create the Optimization Method:
-
Set up a product ion scan or MRM method.
-
Select the this compound precursor ion (m/z 239.1) in the first quadrupole (Q1).
-
In the method editor, create a series of experiments or a single experiment with a stepped or ramped collision energy setting. The range should typically be from 5 eV to 40 eV, with increments of 2-3 eV.
-
Set the third quadrupole (Q3) to monitor the expected product ions (e.g., m/z 195.1 and m/z 127.1).
-
-
Data Acquisition:
-
Begin the infusion and allow the signal to stabilize.
-
Run the collision energy optimization method, acquiring data for at least 1-2 minutes at each CE step to ensure a stable reading.
-
-
Data Analysis:
-
Process the acquired data to extract the average intensity for each product ion at each collision energy value.
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for the primary product ion (e.g., m/z 195.1). This value should be used for subsequent quantitative analyses.
-
The following table shows an example of data that would be generated from this experiment.
| Collision Energy (eV) | Intensity (counts) of m/z 195.1 | Intensity (counts) of m/z 127.1 |
| 5 | 15,000 | 2,000 |
| 10 | 55,000 | 8,000 |
| 15 | 180,000 | 25,000 |
| 20 | 250,000 | 45,000 |
| 25 | 160,000 | 75,000 |
| 30 | 70,000 | 110,000 |
| 35 | 20,000 | 80,000 |
This is example data. Optimal values are instrument-specific.
Visualizations
References
Technical Support Center: Analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), with a specific focus on potential interference from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) and why is its analysis important?
A1: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) is a metabolite of furan fatty acids, often found in the plasma of patients with chronic renal failure. It is considered a uremic toxin and has been implicated in various health issues, including drug binding defects in uremic plasma, anemia, and neurological symptoms.[1] Accurate analysis of this compound is crucial for understanding its role in disease and for developing potential therapeutic interventions.
Q2: What are the potential sources of interference in this compound analysis?
A2: Interference in this compound analysis can arise from several sources, including endogenous compounds in the biological matrix, exogenous substances, and, significantly, from isomers of this compound. Isomers are molecules that have the same molecular formula (C12H16O5) but different structural arrangements. These can be challenging to distinguish from this compound using standard analytical techniques.
Q3: What types of isomers of this compound could potentially interfere with its analysis?
A3: While specific isomers are not extensively documented in the literature as common interferents, several positional isomers of this compound are chemically plausible. These could include variations in the positions of the methyl, propyl, and propanoic acid groups on the furan ring. For example, a potential isomer could have the methyl and propyl groups swapped, or the propanoic acid and carboxylic acid groups in different positions.
Q4: How can I determine if I have isomer interference in my this compound analysis?
A4: Suspect isomer interference if you observe any of the following:
-
Unexplained peaks in your chromatogram with a similar mass-to-charge ratio (m/z) to this compound.
-
Poor peak shape or peak splitting for your this compound standard and samples.
-
Inconsistent quantification results across different analytical runs or different sample matrices.
-
Discrepancies between data from a non-specific method (e.g., UV detection) and a more specific method (e.g., mass spectrometry).
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of this compound Peak
Symptoms:
-
Broad or tailing this compound peak.
-
Shoulders on the main this compound peak.
-
Inability to achieve baseline separation from nearby peaks.
Possible Cause:
-
Co-elution with an interfering isomer or other matrix components.
-
Sub-optimal chromatographic conditions.
Troubleshooting Steps:
-
Method Optimization:
-
Gradient Modification: Adjust the gradient slope of your mobile phase to improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution.
-
Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) in your mobile phase, as this can alter the selectivity of your separation.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl) to exploit different retention mechanisms.
-
Temperature and Flow Rate: Optimize the column temperature and mobile phase flow rate to improve peak shape and efficiency.
-
-
Sample Preparation:
-
Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove potential interfering substances from the matrix before analysis.
-
Issue 2: Inaccurate Quantification of this compound
Symptoms:
-
High variability in replicate injections.
-
Overestimation or underestimation of this compound concentrations.
Possible Cause:
-
An interfering isomer with a similar mass-to-charge ratio is co-eluting with this compound, leading to an additive signal in the mass spectrometer.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize HRMS to differentiate between this compound and potential isomers based on their exact mass. Even with the same nominal mass, isomers may have slight mass differences that can be resolved with a high-resolution instrument.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Develop a specific Multiple Reaction Monitoring (MRM) method for this compound. Select unique precursor-product ion transitions for this compound that are not shared by potential isomers. This can significantly improve the specificity of your assay.
-
-
Isomer-Specific Standard:
-
If a suspected interfering isomer is identified and can be synthesized or obtained, develop a method to chromatographically separate it from this compound and include it in your standard mixture for accurate identification and quantification.
-
Quantitative Data Summary
Due to the limited availability of public data on specific this compound isomers and their analytical interference, the following table presents a hypothetical scenario to illustrate how such data could be structured for comparison. This table outlines the theoretical chromatographic and mass spectrometric properties of this compound and a potential positional isomer.
| Analyte | Molecular Formula | Molecular Weight (Da) | Retention Time (min) - Method A | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | C12H16O5 | 240.25 | 10.2 | 239.09 | 193.10 | 147.07 |
| Isomer 1 | C12H16O5 | 240.25 | 10.5 | 239.09 | 193.10 | 165.09 |
Note: The data in this table is illustrative and intended for educational purposes.
Experimental Protocols
Protocol: HPLC-MS/MS Method for the Separation of this compound from a Potential Isomer
This protocol provides a detailed methodology for the separation and quantification of this compound, with considerations for resolving it from a potential interfering isomer.
1. Sample Preparation (Human Plasma):
- To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-2 min: 10% B
- 2-12 min: 10-90% B (linear gradient)
- 12-14 min: 90% B
- 14-14.1 min: 90-10% B
- 14.1-18 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Negative Ion Mode):
- Ion Source: Electrospray Ionization (ESI).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: 239.09 -> 193.10 (Quantifier), 239.09 -> 147.07 (Qualifier)
- Hypothetical Isomer: 239.09 -> 165.09 (Quantifier)
- Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Troubleshooting workflow for isomer interference.
Caption: Experimental workflow for this compound analysis.
References
enhancing the sensitivity of CMPF detection in low-concentration samples
Welcome to the technical support center for the detection of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of this compound detection in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound, or 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, is a metabolite of furan fatty acids. It has been identified as a potential biomarker for the progression of type 2 diabetes mellitus and is also associated with chronic kidney disease. Sensitive and accurate detection of this compound in biological samples, such as plasma, is crucial for understanding its role in disease pathogenesis, for potential diagnostic applications, and for monitoring therapeutic interventions.
Q2: What are the primary analytical methods for detecting this compound?
A2: The most common and sensitive methods for this compound quantification are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high specificity and the ability to detect this compound at very low concentrations in complex biological matrices. Additionally, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been used, though it may offer less sensitivity compared to LC-MS/MS. Immunoassays, such as ELISA, are a potential alternative for high-throughput screening, although specific commercial kits for this compound are not widely available and would likely require custom development.
Q3: What are the main challenges in detecting low concentrations of this compound?
A3: Detecting low concentrations of this compound presents several challenges:
-
Matrix Effects: Components of biological samples (e.g., proteins, salts, lipids in plasma) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.
-
Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and underestimation of its concentration.
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. Factors such as temperature, pH, and light exposure can influence its stability.[1][2]
-
Low Endogenous Levels: In certain physiological or pathological states, the concentration of this compound may be near or below the limit of detection of standard analytical methods.
Troubleshooting Guides
Issue 1: Weak or No Signal in LC-MS/MS Analysis
This is a common issue that can be frustrating. The following steps can help you systematically troubleshoot the problem.
Troubleshooting Workflow: Weak or No Signal
Caption: Troubleshooting workflow for weak or no this compound signal.
Detailed Steps:
-
Verify Instrument Performance:
-
Action: Ensure your LC-MS/MS system is properly tuned and calibrated according to the manufacturer's recommendations.
-
Rationale: A poorly tuned or uncalibrated instrument will not provide the expected sensitivity.
-
-
Check Method Parameters:
-
Action: Double-check that the correct precursor and product ion m/z values for this compound are entered in your acquisition method. Verify that collision energy and other compound-specific parameters are optimal.
-
Rationale: Incorrect mass transitions are a common source of signal loss.
-
-
Inspect the LC System:
-
Action: Look for any leaks in the LC flow path. Ensure the correct mobile phases are being used and that they are properly degassed. Check the column for blockages or degradation.
-
Rationale: Issues with the liquid chromatography can lead to poor peak shape, retention time shifts, or complete loss of the analyte before it reaches the mass spectrometer.[3]
-
-
Review Sample Preparation:
-
Action: Evaluate the efficiency of your extraction protocol. Perform a recovery experiment by spiking a known amount of this compound standard into a blank matrix and comparing the response to a neat standard.
-
Rationale: Low recovery during sample preparation is a major cause of weak signals.
-
-
Assess Analyte Stability:
-
Action: Investigate the stability of this compound under your specific storage and handling conditions. This can be done by analyzing samples immediately after collection and then again after a period of storage.[1][2]
-
Rationale: Degradation of this compound will lead to a lower concentration and thus a weaker signal.
-
-
Investigate Matrix Effects:
-
Action: Perform a post-column infusion experiment to determine if co-eluting matrix components are suppressing the this compound signal. Alternatively, analyze serial dilutions of your sample extract to see if the signal-to-noise ratio improves with dilution.
-
Rationale: Matrix effects can significantly reduce the ionization efficiency of this compound.
-
-
Optimize MS Source Parameters:
-
Action: Systematically adjust ion source parameters such as gas flows (nebulizer, auxiliary, curtain gas), temperature, and spray voltage to maximize the this compound signal.
-
Rationale: Optimal source conditions are crucial for efficient ionization and desolvation of the analyte.
-
-
Optimize Chromatography:
-
Action: Adjust the gradient profile or consider a different column chemistry to improve peak shape and move the this compound peak away from regions of high matrix interference.
-
Rationale: Better chromatographic separation can reduce matrix effects and improve signal-to-noise.
-
-
Consider Sample Concentration:
-
Action: If the this compound concentration is truly very low, you may need to concentrate your sample extract. This can be achieved by evaporating the solvent and reconstituting in a smaller volume.
-
Rationale: Increasing the analyte concentration in the final extract will lead to a stronger signal.
-
Issue 2: High Background or Matrix Interference
High background noise can obscure the analyte peak, making accurate quantification difficult, especially at low concentrations.
Troubleshooting Workflow: High Background
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Analyze Blank Samples:
-
Action: Inject a series of blank samples, including pure solvent and an extracted blank matrix (a sample of the same biological matrix without the analyte).
-
Rationale: This will help you determine the source of the background noise (e.g., contaminated solvent, carryover from previous injections, or endogenous matrix components).
-
-
Check Reagents and Solvents:
-
Action: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) and are not contaminated.
-
Rationale: Impurities in your reagents can contribute to high background.
-
-
Improve Sample Cleanup:
-
Action: Enhance your sample preparation protocol to more effectively remove interfering substances. This could involve using a more selective solid-phase extraction (SPE) sorbent or adding a liquid-liquid extraction (LLE) step.
-
Rationale: A cleaner sample will result in lower background noise.
-
-
Optimize Chromatography:
-
Action: Modify your LC method to better separate this compound from co-eluting interferences. This could involve adjusting the gradient, changing the column, or using a different mobile phase additive.
-
Rationale: Chromatographic separation is a powerful tool for reducing matrix effects.
-
-
Increase MS/MS Specificity:
-
Action: If possible, select more specific and higher m/z product ions for your MRM transitions.
-
Rationale: Higher m/z fragments are often less prone to background interference.
-
Quantitative Data
The sensitivity of an analytical method is typically described by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
| Analytical Method | Sample Matrix | Limit of Quantitation (LOQ) | Reference |
| UPLC-QTOF/MS | Human Plasma | 0.05 µg/mL | [4] |
| HPLC-UV | Uremic Serum | Not specified | [5] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
LC-MS/MS Method for this compound in Plasma (General Protocol)
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 150 µL of acetonitrile. Vortex and centrifuge.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove impurities.
-
Elute this compound with a stronger organic solvent containing a small amount of acid or base.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids like this compound.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.
-
Developing an ELISA for this compound (Conceptual Workflow)
Workflow for Small Molecule ELISA Development
Caption: Conceptual workflow for developing a this compound ELISA.
-
Hapten Synthesis and Conjugation:
-
This compound itself is too small to be immunogenic. Therefore, it must be chemically modified to create a "hapten" that can be conjugated to a larger carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[5][6] This creates an immunogen that can elicit an antibody response.
-
-
Antibody Production:
-
The this compound-carrier protein conjugate is used to immunize an animal (e.g., a rabbit or mouse).
-
After an immune response is generated, polyclonal or monoclonal antibodies specific to this compound can be purified from the animal's serum or hybridoma cell lines.
-
-
ELISA Development and Optimization:
-
A competitive ELISA format is typically used for small molecules.
-
This involves immobilizing a this compound-protein conjugate (different from the one used for immunization) onto a microplate.
-
The sample containing free this compound is then incubated with the anti-CMPF antibody.
-
This mixture is added to the coated plate. The free this compound in the sample will compete with the immobilized this compound for binding to the antibody.
-
The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal. The signal is inversely proportional to the concentration of this compound in the sample.
-
Extensive optimization of antibody and antigen concentrations, blocking buffers, and incubation times is required to achieve the desired sensitivity and specificity.[7]
-
Signaling Pathway
This compound has been shown to impact cellular signaling, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in diseases like diabetes and cancer.
Simplified mTOR Signaling Pathway and Potential this compound Interaction
Caption: Simplified mTOR signaling and potential points of this compound interaction.
This compound has been shown to impair mitochondrial function and induce oxidative stress, which can negatively impact signaling pathways like mTOR. The exact mechanism of interaction is still under investigation, but it is hypothesized that this compound may inhibit mTORC1 and/or mTORC2 activity, leading to downstream effects on protein and lipid synthesis, and cell survival. This is an active area of research.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 3. zefsci.com [zefsci.com]
- 4. Investigation of stereochemical stability of 2-, 3- and 4-chloromethcathinones in various biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing CMPF degradation during long-term sample storage
This technical support center provides guidance on preventing the degradation of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) during long-term sample storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of samples for this compound analysis.
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels in long-term stored samples | This compound degradation due to improper storage temperature. | Store plasma and serum samples at -80°C for long-term storage to minimize the degradation of metabolites.[1][2][3] While specific data for this compound is limited, studies on other plasma metabolites show significant changes can occur at higher temperatures over extended periods. |
| Repeated freeze-thaw cycles leading to this compound degradation. | Aliquot samples into single-use vials after initial processing to avoid multiple freeze-thaw cycles.[4][5][6][7] It is a best practice in biobanking to minimize freeze-thaw cycles as they can affect the stability of various analytes.[4][5] | |
| Oxidation of the furan ring of this compound. | Minimize exposure of samples to air during handling and processing. Consider overlaying the sample with an inert gas like nitrogen or argon before sealing for long-term storage, although the direct impact on this compound is not documented. The furan ring is susceptible to oxidation, which can lead to ring-opening products.[8][9] | |
| Hydrolysis of this compound. | Maintain a neutral pH of the sample. While specific hydrolysis data for this compound is unavailable, furan rings can undergo hydrolysis under certain conditions.[10] | |
| High variability in this compound concentrations between aliquots of the same sample | Incomplete mixing of the sample before aliquoting. | Thoroughly but gently mix the primary sample tube by inverting it several times before aliquoting. |
| Pre-analytical variables during sample collection and processing. | Standardize blood collection and processing procedures. This includes using the correct anticoagulant (e.g., EDTA), minimizing the time between collection and centrifugation, and ensuring proper centrifugation to separate plasma/serum from blood cells.[11][12] | |
| Presence of unexpected peaks in mass spectrometry analysis | Formation of this compound degradation products. | Investigate potential degradation pathways such as oxidation of the furan ring. Oxidative cleavage of furans can lead to the formation of dicarbonyl compounds and carboxylic acids.[8][13] |
| Contamination during sample handling. | Adhere to strict clean handling procedures to avoid contamination from external sources.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of plasma and serum samples for this compound analysis?
Q2: How many times can I freeze and thaw my samples without affecting this compound concentrations?
A2: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use tubes after the initial processing to avoid the need for repeated thawing of the entire sample.[4][5][6][7] The effect of freeze-thaw cycles varies between different analytes, with some showing significant changes after just a few cycles.[11] To ensure the integrity of your this compound data, a single thaw after the initial freeze is the best practice.
Q3: What type of collection tube should I use for blood collection for this compound analysis?
A3: For plasma samples, collection tubes containing EDTA as an anticoagulant are commonly used for metabolomics studies.[16] It is important to gently invert the tube several times after collection to ensure proper mixing with the anticoagulant. For serum samples, serum separator tubes (SSTs) can be used.
Q4: How quickly do I need to process the blood sample after collection?
A4: Blood samples should be processed as soon as possible after collection. Prolonged contact between plasma/serum and blood cells can lead to changes in metabolite concentrations. Ideally, centrifugation to separate plasma or serum should occur within one to two hours of collection.
Q5: Are there any known degradation products of this compound I should be aware of?
A5: While specific degradation products of this compound in stored biological samples have not been extensively documented in the available literature, the chemistry of the furan ring suggests potential degradation pathways. The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl intermediates and, ultimately, carboxylic acids.[8][9][13] Therefore, it is plausible that this compound could degrade into smaller dicarboxylic acids or other oxidized products during long-term storage, especially if exposed to oxidative stress.
Experimental Protocols
Recommended Protocol for Blood Collection and Processing for this compound Analysis
-
Blood Collection:
-
Collect whole blood into a lavender-top tube containing K2EDTA.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Label the tube clearly with the patient/subject identifier, date, and time of collection.
-
-
Sample Transport:
-
Transport the collected blood sample to the processing laboratory on wet ice or at 2-8°C.
-
Processing should be initiated as soon as possible, preferably within two hours of collection.
-
-
Plasma Separation:
-
Centrifuge the blood tube at 1,000-1,300 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) using a sterile pipette, avoiding disturbance of the buffy coat and red blood cells.
-
-
Aliquoting and Storage:
-
Transfer the plasma to a clean polypropylene tube.
-
Gently mix the pooled plasma if collected from multiple tubes.
-
Aliquot the plasma into pre-labeled, single-use cryovials.
-
Immediately store the aliquots at -80°C for long-term storage.
-
Data on Metabolite Stability During Long-Term Storage
While specific quantitative data for this compound stability is limited, the following table summarizes findings on the stability of other metabolites in human plasma stored at -80°C, which can provide general guidance.
| Metabolite Class | Stability at -80°C (up to 5 years) | Key Findings | Reference |
| Amino Acids | Some showed a mean increase of +15.4% | Increased concentration levels were observed for several amino acids. | [1][2] |
| Acylcarnitines | Showed a mean decrease of -12.1% | Tended to exhibit decreased concentration levels. | [1][2] |
| Glycerophospholipids | Showed mean decreases of -13.3% to -17.0% | Diacyl- and acyl-alkyl-phosphatidylcholines showed decreased concentrations. | [1][2] |
| Sphingomyelins | Showed a mean decrease of -14.8% | Decreased concentration levels were observed. | [1][2] |
| Sum of Hexoses | Showed a mean increase of +7.9% | Increased concentration was noted. | [1][2] |
Note: This data is for general guidance and the stability of this compound may differ. These findings highlight the importance of consistent, controlled storage conditions and suggest that even at -80°C, some metabolite concentrations can change over several years.
Visualizations
Caption: Recommended workflow for blood sample handling and storage to ensure this compound stability.
Caption: Plausible oxidative degradation pathway of this compound.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biobanking.com [biobanking.com]
- 5. biobanking.com [biobanking.com]
- 6. infiuss.com [infiuss.com]
- 7. The Evolution of Biobanking Best Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Pre-analytical and Analytical Variables Affecting the Measurement of Plasma-Derived Microparticle Tissue Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. streck.com [streck.com]
- 13. organicreactions.org [organicreactions.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Addressing Variability in CMPF Measurements: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) measurements across different laboratories. This compound, a metabolite of furan fatty acids found in sources like fish, has been linked to metabolic conditions such as gestational and type 2 diabetes.[1] Consistent and accurate measurement of this compound is crucial for reliable research and clinical findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for measuring this compound in biological samples?
A1: The primary analytical methods for quantifying this compound in biological matrices such as plasma and serum are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5] These techniques offer high sensitivity and selectivity for accurate measurement.
Q2: What are the main sources of inter-laboratory variability in this compound measurements?
A2: Inter-laboratory variability in fatty acid measurements can be significant, with biases for some fatty acids ranging from -71% to 116%.[6] Key sources of this variability include:
-
Sample Collection and Handling: Differences in collection tubes (e.g., use of anticoagulants), clotting times, and time before processing can impact sample integrity.[7][8]
-
Sample Preparation: Variations in extraction protocols, including the choice of solvents and digestion methods, can lead to different recovery rates.
-
Analytical Methodologies: Discrepancies in LC-MS/MS or GC-MS parameters, such as the type of column, mobile phases, and instrument settings, are major contributors to variability.
-
Calibration and Standardization: The use of different reference standards and calibration procedures can result in systematic differences between labs.
-
Data Analysis: Variations in peak integration and data processing can also introduce variability.
Q3: How should plasma and serum samples be handled and stored to ensure this compound stability?
A3: To maintain the integrity of this compound in plasma and serum samples, proper handling and storage are critical. While specific stability data for this compound is limited, general guidelines for fatty acids suggest that:
-
Blood samples for plasma should be collected in tubes containing an anticoagulant like EDTA and placed on ice immediately.[8]
-
For serum, allow blood to clot at room temperature for a standardized time before centrifugation.[9]
-
Centrifugation should be performed promptly to separate plasma or serum from blood cells.[8][9]
-
For long-term storage, samples should be kept at -80°C.[10] Studies on other plasma components suggest that storage at -20°C may be suitable for shorter durations, though immediate analysis is always preferred.[11][12][13] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound measurement experiments.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates (Intra-assay) | Inconsistent sample preparation. | Ensure thorough mixing of samples and reagents. Use calibrated pipettes and consistent pipetting techniques. |
| Instability of analytical instrument. | Perform system suitability tests before each run. Check for leaks and ensure stable spray in the mass spectrometer. | |
| High Variability Between Different Labs (Inter-assay) | Different sample collection and processing protocols. | Standardize protocols for blood collection, handling, and storage across all participating laboratories.[7] |
| Use of different analytical methods. | Establish a common, validated analytical protocol, including specific LC-MS/MS or GC-MS parameters. | |
| Lack of a common reference standard. | Utilize a certified reference material (CRM) for this compound, if available, or exchange samples between labs for cross-validation. | |
| Low this compound Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction method. Consider different organic solvents or a solid-phase extraction (SPE) protocol. |
| Degradation of this compound during sample processing. | Keep samples on ice during preparation. Minimize the time between sample collection and analysis. | |
| Poor Chromatographic Peak Shape | Inappropriate column chemistry or mobile phase. | For LC-MS, consider a C18 column for reversed-phase separation.[14] Optimize the mobile phase composition and gradient. |
| Contamination of the analytical system. | Flush the system and column thoroughly. Use high-purity solvents and reagents. | |
| Matrix Effects (Ion Suppression or Enhancement in MS) | Co-eluting compounds from the sample matrix interfering with this compound ionization. | Improve sample cleanup using techniques like SPE.[15] Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. |
Experimental Protocols
A standardized and detailed experimental protocol is essential for minimizing variability. Below is a recommended starting point for an LC-MS/MS method for this compound quantification in human plasma.
1. Plasma Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 2.1 x 100 mm, 1.8 µm) is a suitable starting point.[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion and optimized.
Table 1: Example Inter-laboratory Comparison Data for Fatty Acids (Not this compound-specific)
This table illustrates the type of data that can be generated from an inter-laboratory comparison study for fatty acids. The reported biases highlight the potential for significant variability.
| Laboratory | Fatty Acid | Bias Compared to SRM Value (%) |
| Lab C | Various | -71 to 4 |
| Lab E | Various | Consistently lower |
| Lab K | Various | Consistently lower |
| Lab L | Various | Consistently lower |
| Lab M | Various | Consistently lower |
| Lab R | Various | 78 to 116 |
| NIST | Various | -6 to 2 |
| CDC | Various | -10 to -1 |
Data adapted from an interlaboratory analytical comparison of fatty acid concentrations.[6]
Signaling Pathways and Experimental Workflows
This compound-Induced Beta-Cell Dysfunction
This compound has been shown to directly impact pancreatic beta-cells, leading to impaired mitochondrial function, increased oxidative stress, and ultimately, reduced insulin biosynthesis.[1] This process involves the transport of this compound into the beta-cell, potentially via Organic Anion Transporter 3 (OAT3).[1]
References
- 1. The furan fatty acid metabolite this compound is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. cmro.in [cmro.in]
- 6. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ensuring sample quality for blood biomarker studies in clinical trials: a multicenter international study for plasma and serum sample preparation - (Spring) Kong - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Short- and Long-Term Stability of Plasma Rich in Growth Factors Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-term and long-term storage stability of heparin plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
calibration curve issues in CMPF quantification assays
This technical support center provides troubleshooting guidance for common issues encountered during the quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) using analytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve has a poor coefficient of determination (R² < 0.99). What are the common causes and how can I fix it?
An R² value below the generally accepted threshold of 0.99 to 0.995 indicates that the data points deviate significantly from the fitted regression line, suggesting issues with linearity, precision, or accuracy.[1]
Possible Causes & Troubleshooting Steps:
-
Pipetting or Dilution Errors: Inaccurate preparation of calibration standards is a primary source of error.
-
Solution: Calibrate your pipettes regularly. Prepare a fresh set of standards, paying close attention to technique. Use a new stock solution to rule out degradation or precipitation.
-
-
Improper Integration: The software may be incorrectly integrating the chromatographic peaks.
-
Solution: Manually review the peak integration for each calibrant. Ensure the baseline is set correctly and that the entire peak area is included. Adjust integration parameters if necessary.
-
-
Instrument Instability: Fluctuations in the instrument's response during the analytical run can lead to high variability.[2][3]
-
Solution: Ensure the LC-MS/MS system is properly equilibrated before starting the run.[3] Check for pressure fluctuations, inconsistent spray in the MS source, or temperature variations. Run system suitability tests to confirm performance.
-
-
Inappropriate Calibration Range: The selected concentration range may not be linear for the assay.
Q2: Some of my back-calculated calibrant concentrations are outside the ±15% acceptance criteria. Why is this happening?
This issue, particularly at the lower or upper ends of the curve, points to inaccuracies in the regression model's fit. The mean value for each calibrant level should be within 15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where a deviation of up to 20% is often acceptable.[4][6]
Possible Causes & Troubleshooting Steps:
-
Heteroscedasticity: This occurs when the variance of the error is not constant across the concentration range. Typically, the absolute error increases with concentration.
-
Matrix Effects: As this compound is a uremic toxin quantified in complex biological matrices like plasma or serum, co-eluting endogenous substances can suppress or enhance the analyte's ionization, leading to inaccurate measurements.[8][9][10]
-
Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) instead of simple protein precipitation to better remove interfering components like phospholipids.[11] An optimized chromatographic method that separates this compound from matrix interferences is also crucial.[10]
-
-
Contamination or Carryover: Residual analyte from a high-concentration sample can carry over into the next injection, artificially inflating the response of a subsequent low-concentration sample.[2][6]
-
Solution: Inject a blank sample after the highest calibrant to check for carryover.[6] If observed, optimize the injector wash method by using a stronger solvent or increasing the wash volume.
-
Q3: Why is the response (peak area) for my lowest calibrant (LLOQ) highly variable or not detectable?
High variability or poor signal at the LLOQ indicates that the assay is operating at the edge of its sensitivity limits.
Possible Causes & Troubleshooting Steps:
-
Insufficient Sensitivity: The instrument may not be sensitive enough to reliably detect the analyte at the LLOQ concentration.
-
Solution: Optimize MS source parameters (e.g., voltages, gas flows, temperatures) to maximize the signal for this compound. Ensure you are using the most sensitive and specific MRM transition. If sensitivity is still insufficient, the LLOQ may need to be raised.
-
-
Matrix-Induced Ion Suppression: The matrix effect is often most pronounced at the LLOQ, where the analyte signal is weakest.[9][10]
-
Analyte Adsorption: this compound, being a carboxylic acid, may adsorb to active sites in the LC flow path or on the column, leading to poor peak shape and signal loss, especially at low concentrations.
-
Solution: Use a column with proven performance for acidic compounds. Passivate the LC system by injecting a high-concentration sample before starting the analytical run.
-
Data Summary: Acceptance Criteria for Calibration Curves
For easy reference, the typical acceptance criteria for bioanalytical method validation are summarized below.
| Parameter | Acceptance Criteria |
| Coefficient of Determination (R²) | ≥ 0.99 is preferred; some guidelines accept >0.990.[1] |
| Regression Model | Linear regression is preferred. If non-linear, it must be justified. |
| Range | At least 6-8 non-zero calibrants bracketing the expected sample concentrations.[6][7] |
| Accuracy (Back-Calculation) | Within ±15% of the nominal value for all standards. |
| Accuracy at LLOQ | Within ±20% of the nominal value for the LLOQ standard.[4][6] |
| Precision (%CV) | ≤ 15% for all standards. |
| Precision at LLOQ | ≤ 20% for the LLOQ standard.[4] |
| Calibrant Acceptance | At least 75% of the calibration standards must meet the accuracy criteria.[6] |
Key Experimental Protocol
Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of ion suppression or enhancement caused by the biological matrix. This compound is known to be highly protein-bound, which can influence recovery and matrix effects.
Objective: To determine if the biological matrix (e.g., plasma, serum) affects the ionization efficiency of this compound.
Materials:
-
Blank biological matrix (at least 6 different sources/lots).
-
This compound analytical standard.
-
Appropriate internal standard (preferably a stable isotope-labeled version of this compound).
-
Mobile phase and reconstitution solvents.
-
Sample preparation materials (e.g., protein precipitation reagents, SPE cartridges).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard and internal standard into the final reconstitution solvent. This represents 100% response without any matrix influence.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure (e.g., protein precipitation or SPE). Spike the analytical standard and internal standard into the final, extracted blank matrix just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analytical standard and internal standard into the blank matrix before the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Interpretation:
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
The %CV of the MF across the different lots of matrix should be ≤ 15%. High variability indicates a relative matrix effect that a standard internal standard may not be able to correct.
-
Visual Guides
Troubleshooting Workflow for Calibration Curve Failure
Caption: A logical workflow for troubleshooting calibration curve failures.
Understanding Matrix Effects in LC-MS/MS
Caption: How matrix components can suppress analyte ionization.
References
- 1. Determination of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, a major endogenous ligand substance in uremic serum, by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid analytical standard 86879-39-2 [sigmaaldrich.com]
- 4. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between Serum Levels of Protein-Bound Uremic Toxins in Hemodialysis Patients Measured by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. This compound, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability in High-Concentration CMPF Treatment Experiments
Welcome to the technical support center for researchers utilizing 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in their experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate challenges related to cell viability when working with high concentrations of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your high-concentration this compound treatment experiments.
Question: I am observing a rapid and significant decrease in cell viability even at what I consider to be low concentrations of this compound. What could be the cause?
Answer:
Several factors could contribute to excessive cytotoxicity. Consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Renal proximal tubule cells, for instance, are particularly susceptible due to the role of organic anion transporters in this compound uptake. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
This compound Stock Solution: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in a vehicle like DMSO. High concentrations of the vehicle itself can be toxic to cells. Always include a vehicle-only control in your experiments.
-
Contamination: Microbial contamination can compromise cell health and exacerbate the toxic effects of this compound. Regularly check your cell cultures for any signs of contamination.
-
Basal Oxidative Stress: If your cells are already under stress from culture conditions (e.g., high density, nutrient depletion), they may be more vulnerable to this compound-induced oxidative stress.
Question: My cell viability assay results are inconsistent across experiments. How can I improve reproducibility?
Answer:
Inconsistent results often stem from variations in experimental procedures. To improve reproducibility:
-
Standardize Seeding Density: Ensure that you seed the same number of cells for each experiment. Cell density can influence the cellular response to toxins.
-
Consistent this compound Treatment Time: The duration of this compound exposure will directly impact cell viability. Use a consistent treatment time for all experiments.
-
Assay Timing: Perform the viability assay at the same time point after this compound treatment in every experiment.
-
Reagent Quality: Use fresh, high-quality reagents for your viability assays. Expired or improperly stored reagents can lead to unreliable results.
-
Instrument Calibration: Regularly calibrate the plate reader or flow cytometer used for your assays to ensure accurate measurements.
Question: I am not seeing a significant decrease in cell viability, even at high concentrations of this compound. What could be wrong?
Answer:
Several factors might explain a lack of a cytotoxic effect:
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. This could be due to low expression of the necessary organic anion transporters for this compound uptake.
-
This compound Degradation: this compound in solution may degrade over time, especially if not stored correctly. Prepare fresh working solutions for each experiment.
-
Incorrect Assay: The chosen viability assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider using a combination of assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. Try reducing the serum concentration during the this compound treatment period, ensuring the cells remain healthy.
Question: How can I differentiate between this compound-induced apoptosis and necrosis?
Answer:
Distinguishing between these two forms of cell death is crucial for understanding the mechanism of this compound toxicity.
-
Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method.
-
Early Apoptosis: Cells will be Annexin V positive and PI negative.
-
Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.
-
Necrosis: Cells will be Annexin V negative and PI positive.
-
-
Caspase Activity Assays: Measure the activity of caspases, which are key proteases in the apoptotic cascade.
-
Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and chromatin condensation, while necrotic cells swell and their membranes rupture.
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound-induced cytotoxicity?
This compound is known to induce cell damage primarily through the generation of oxidative stress.[1] It interacts with reactive oxygen species (ROS) to form this compound radicals, which in turn lead to an overproduction of superoxide anions (O₂⁻).[1] This cascade of oxidative stress can damage cellular components, leading to a reduction in cell viability.[1]
What are typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the duration of treatment. It is highly recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. However, literature suggests that concentrations in the micromolar (µM) to low millimolar (mM) range are often used.
How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. For experiments, the stock solution is diluted to the desired final concentration in cell culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Does this compound affect signaling pathways other than oxidative stress?
Yes, this compound-induced oxidative stress can trigger downstream signaling pathways. For example, it has been shown to increase the secretion of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine involved in fibrosis and other cellular processes.[1] In the context of diabetes research, this compound has been linked to β-cell dysfunction by reducing glycolysis and increasing the formation of advanced glycation end-products (AGEs).
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Human Kidney 2 (HK-2) | Not specified | Reduction in cell viability negatively correlated with intracellular ROS production. | [1] |
| ROS Production | Human Kidney 2 (HK-2) | Not specified | Enhanced production of reactive oxygen species in the presence of angiotensin II. | [1] |
| TGF-β1 Secretion | Human Kidney 2 (HK-2) | Not specified | Increased TGF-β1 secretion, positively correlated with this compound-induced ROS production. | [1] |
| Glycolysis | Mouse Islets | 200 µM | Reduction in the glycolytic rate. | |
| ROS Production | Mouse Islets | Not specified | Significantly increased levels of reactive oxygen species. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., H₂O₂) and a negative control.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
References
Technical Support Center: Synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid.
Troubleshooting Guide
Issue: Low or no yield of the desired product.
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no product yield. Consider the following points for troubleshooting:
-
Purity of Starting Materials: Ensure that all starting materials, particularly Meldrum's acid and methyl succinyl chloride, are of high purity and anhydrous. Moisture can significantly interfere with the initial acylation step.
-
Reaction Temperature: The initial acylation of Meldrum's acid is typically performed at low temperatures to prevent side reactions. Ensure the reaction temperature is maintained consistently. For the subsequent cyclization and aromatization steps to form the furan ring, adequate heating is necessary. Optimize the temperature for each step based on literature for similar furan syntheses.
-
Incomplete Acylation: The initial reaction between Meldrum's acid and methyl succinyl chloride may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction time or adding a slight excess of the acylating agent.
-
Inefficient Furan Ring Formation: The Paal-Knorr type synthesis for furan ring formation is sensitive to acidic conditions. Ensure the appropriate acid catalyst is used at the correct concentration. Insufficient acidity may lead to an incomplete reaction, while excessive acidity can cause degradation of the furan ring.
-
Product Degradation: Furan rings, especially those with electron-donating groups, can be susceptible to degradation under strongly acidic or oxidative conditions. Neutralize the reaction mixture promptly after the synthesis is complete.
Issue: Presence of significant impurities in the crude product.
Question: My crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge in multi-step syntheses. Potential side products in this synthesis include:
-
Unreacted Starting Materials: As mentioned above, incomplete reactions will lead to the presence of starting materials in your crude product.
-
Partially Reacted Intermediates: The 1,4-dicarbonyl intermediate, prior to cyclization, may be present.
-
Side-Products from Meldrum's Acid: Meldrum's acid can undergo self-condensation or decomposition under certain conditions.
-
Polymerization Products: Furan derivatives can be prone to polymerization, especially in the presence of strong acids.
-
Decarboxylated Byproducts: The carboxylic acid group on the furan ring may be susceptible to decarboxylation at high temperatures.
To minimize impurity formation:
-
Control Reaction Stoichiometry: Use precise stoichiometry of reactants.
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and catalyst concentration.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
Issue: Difficulty in purifying the final product.
Question: I am struggling to purify the 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid to the desired level. What purification strategies are recommended?
Answer:
The target molecule is a polar dicarboxylic acid, which can present purification challenges. Here are some recommended strategies:
-
Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The dicarboxylic acid will move to the aqueous layer as its disodium salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure dicarboxylic acid, which can be collected by filtration.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective purification method. Due to the polarity of the molecule, solvent systems containing water, alcohols, or mixtures with organic solvents like ethyl acetate or acetone might be effective.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography or preparative HPLC can be very effective. A C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, can provide good separation.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid?
A1: The yield can vary significantly depending on the specific reaction conditions and the purity of the starting materials. Based on similar multi-step syntheses involving furan ring formation, a yield in the range of 30-50% would be considered reasonable. The table below presents representative yields for analogous reactions.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the presence of all expected functional groups and the substitution pattern on the furan ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or MS) is the primary method for assessing purity. A single, sharp peak indicates high purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be strictly followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Meldrum's acid and methyl succinyl chloride are irritants; handle them with care.
-
Strong acids and bases used in the reaction and workup should be handled with caution.
Data Presentation
Table 1: Representative Yields for Furan Synthesis Reactions
| Synthetic Approach | Key Reactants | Typical Yield Range (%) | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Acid Catalyst | 40 - 70% | General Organic Chemistry Literature |
| Meldrum's Acid Route | Meldrum's Acid, Acyl Chloride | 30 - 60% | Inferred from related syntheses |
| Furan Carboxylation | Furan derivative, Strong Base, CO2 | 50 - 75% | Specialized Literature |
Experimental Protocols
Representative Protocol for the Synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid:
This protocol is a representative procedure based on known organic chemistry principles for the synthesis of substituted furans. Optimization may be required.
Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate
-
In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) dropwise.
-
Slowly add a solution of methyl succinyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude acylated Meldrum's acid derivative. This intermediate is often used in the next step without further purification.
-
To this crude intermediate, add a solution of a propyl Grignard reagent (e.g., propylmagnesium bromide) in an appropriate solvent like THF at low temperature (-78 °C) to introduce the propyl group and form the 1,4-dicarbonyl precursor after acidic workup.
Step 2: Furan Ring Formation and Hydrolysis
-
Dissolve the crude 1,4-dicarbonyl intermediate from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The resulting product will likely be an ester. To obtain the dicarboxylic acid, perform a hydrolysis step. Add a solution of aqueous sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
After cooling, wash the aqueous layer with an organic solvent (e.g., ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of ~2 with concentrated HCl.
-
The desired product, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Reducing Non-specific Binding of CMPF in In-Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) of the small molecule 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in in-vitro assays. Given that this compound is a hydrophobic molecule, it has a higher propensity to bind non-specifically to laboratory plastics and other surfaces, which can lead to inaccurate and unreliable experimental results.[1] This guide will help you diagnose and mitigate these issues to ensure the quality of your data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for a small molecule like this compound?
Non-specific binding refers to the interaction of a molecule, in this case, this compound, with surfaces or other molecules in the assay system that are not the intended target. This can include binding to the walls of microplates, pipette tips, and other labware, as well as to abundant proteins in the assay medium in a non-specific manner. For hydrophobic small molecules like this compound, NSB is primarily driven by hydrophobic interactions with these surfaces.[1] This is a significant problem because it effectively reduces the concentration of this compound available to interact with its intended biological target, leading to an underestimation of its potency and misleading structure-activity relationships (SAR). High background signals resulting from NSB can also obscure the specific signal, reducing the assay's sensitivity and dynamic range.
Q2: What are the common signs of significant non-specific binding of this compound in my assay?
Common indicators of problematic NSB for this compound include:
-
High background signal: In assays where this compound is labeled (e.g., fluorescently), a high signal in control wells lacking the target protein is a clear sign of NSB.
-
Poor reproducibility: High variability between replicate wells or experiments can be caused by inconsistent non-specific binding.
-
"Sticky" compound behavior: If you observe that a significant fraction of this compound is lost during experimental steps like transfers or washes, it may be adhering to the labware.
-
Assay format-dependent results: If the measured activity of this compound changes significantly when you alter the type of microplate or other assay components, NSB is a likely culprit.
Q3: What are the primary strategies to reduce non-specific binding of this compound?
The most effective strategies for reducing NSB of hydrophobic small molecules like this compound involve modifying the assay buffer and selecting appropriate labware. The key approaches are:
-
Addition of a non-ionic detergent: Detergents like Tween-20 or Triton X-100 can effectively reduce hydrophobic interactions between this compound and plastic surfaces.
-
Inclusion of a blocking protein: Proteins such as Bovine Serum Albumin (BSA) or casein can coat the surfaces of the labware, preventing this compound from binding non-specifically.[2][3]
-
Optimization of buffer conditions: Adjusting the pH and salt concentration of the assay buffer can sometimes help to minimize NSB, although this is often less effective for hydrophobic interactions compared to detergents and blocking proteins.
-
Selection of appropriate labware: Using low-binding microplates and pipette tips can significantly reduce the surface area available for non-specific interactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues with non-specific binding of this compound in your in-vitro assays.
Problem 1: High background signal in the assay.
High background is a direct consequence of this compound non-specifically binding to the assay plate or other components.
-
Assess the contribution of individual components: Run control experiments where you systematically omit components (e.g., target protein, detection reagents) to identify the source of the high background.
-
Introduce a non-ionic detergent: Add Tween-20 to your assay buffer. A typical starting concentration is 0.01% (v/v), which can be optimized up to 0.1%.[4]
-
Incorporate a blocking protein: Add BSA to your assay buffer. A common starting concentration is 0.1% (w/v), which can be optimized. For some systems, casein might be a more effective blocking agent.[3][5]
-
Combine detergent and blocking protein: In some cases, a combination of a detergent and a blocking protein can be more effective than either agent alone.[6][7]
-
Switch to low-binding plates: If using standard polystyrene plates, switch to commercially available low-binding microplates.
Problem 2: Poor assay reproducibility and high well-to-well variability.
Inconsistent non-specific binding can lead to significant variability in your results.
-
Ensure thorough mixing: Inadequate mixing can lead to localized high concentrations of this compound, which may increase its binding to surfaces. Ensure all solutions are mixed thoroughly before and during incubations.
-
Pre-coat the assay plates: Before adding your assay components, pre-incubate the microplate wells with a blocking buffer containing BSA or casein for 30-60 minutes at room temperature.
-
Use pre-coated pipette tips: When transferring solutions containing this compound, pre-wet the pipette tips with the assay buffer containing detergent and/or blocking protein to minimize binding to the tip surface.
-
Optimize incubation times: Longer incubation times can sometimes lead to increased non-specific binding. Evaluate if shorter incubation periods can be used without compromising the specific signal.
Experimental Protocols
Protocol 1: Systematic Evaluation of Blocking Agents to Reduce this compound Non-Specific Binding
This protocol provides a framework for systematically testing different blocking agents and their concentrations to identify the optimal conditions for your specific assay.
Materials:
-
Your standard in-vitro assay components (buffer, target, etc.)
-
This compound stock solution
-
96-well microplates (both standard and low-binding)
-
Bovine Serum Albumin (BSA)
-
Casein
-
Tween-20
-
Assay detection reagents
Procedure:
-
Prepare a matrix of blocking conditions: Prepare a series of assay buffers containing different concentrations of BSA and Tween-20, as well as casein. A suggested matrix is provided in the table below.
-
Plate Layout: Design a 96-well plate layout that includes "no target" control wells for each blocking condition to measure the background signal, and "target" wells to measure the specific signal.
-
Pre-blocking (optional but recommended): Add 100 µL of the respective blocking buffer to each well and incubate for 1 hour at room temperature.
-
Assay Execution: After the pre-blocking step, remove the blocking buffer and proceed with your standard assay protocol, using the corresponding blocking buffer for all subsequent dilutions and additions of this compound and other reagents.
-
Data Analysis:
-
Measure the signal in all wells.
-
Calculate the background signal (average of "no target" wells) for each condition.
-
Calculate the specific signal (average of "target" wells - average of "no target" wells) for each condition.
-
Calculate the Signal-to-Background (S/B) ratio (Specific Signal / Background Signal) for each condition.
-
The optimal condition is the one that provides the highest S/B ratio.
-
Data Presentation
The following table provides a template for organizing your data from the systematic evaluation of blocking agents.
| Blocking Agent | Concentration | Average Background Signal | Average Specific Signal | Signal-to-Background (S/B) Ratio |
| None | - | Value | Value | Value |
| Tween-20 | 0.01% | Value | Value | Value |
| Tween-20 | 0.05% | Value | Value | Value |
| Tween-20 | 0.1% | Value | Value | Value |
| BSA | 0.01% | Value | Value | Value |
| BSA | 0.1% | Value | Value | Value |
| BSA | 1% | Value | Value | Value |
| Casein | 0.1% | Value | Value | Value |
| Casein | 1% | Value | Value | Value |
| BSA + Tween-20 | 0.1% + 0.05% | Value | Value | Value |
Note: The optimal concentrations will be assay-dependent and should be determined empirically.
Visualizations
Logical Workflow for Troubleshooting this compound Non-Specific Binding
Caption: A flowchart outlining the systematic approach to diagnosing and resolving non-specific binding issues with this compound.
Experimental Workflow for Optimizing Blocking Conditions
Caption: A step-by-step workflow for the systematic evaluation of different blocking agents and concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. nicoyalife.com [nicoyalife.com]
Technical Support Center: Improving Reproducibility of CMPF-Induced Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the reproducibility of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)-induced cytotoxicity studies.
Troubleshooting Guides
This section addresses common issues encountered during this compound cytotoxicity experiments.
Issue 1: High Variability in Cytotoxicity Data Between Experiments
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Effective this compound Concentration | Due to its high protein-binding affinity, variations in serum concentration in the culture media can significantly alter the bioavailable this compound. Recommendation: Use a consistent, low-serum or serum-free media for this compound treatment. If serum is necessary, ensure the same batch and concentration of serum is used across all experiments. Consider measuring the free this compound concentration in your media.[1][2] |
| Cell Passage Number | Cells at high passage numbers can exhibit altered phenotypes and stress responses. Recommendation: Use cells within a consistent and low passage number range for all experiments.[3] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Recommendation: Perform accurate cell counting for every experiment and ensure uniform seeding density in all wells. |
| Reagent Variability | Different lots of this compound, media, or assay reagents can have slight variations. Recommendation: Record the lot numbers of all reagents used. When starting a new lot, consider running a pilot experiment to compare with the previous lot. |
Issue 2: No Observable Cytotoxicity at Expected this compound Concentrations
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Protein Binding of this compound | This compound binds strongly to albumin in serum, reducing its effective concentration.[2][4][5] In media with high serum content, the free concentration of this compound available to interact with cells may be too low to induce cytotoxicity. Recommendation: Reduce the serum concentration in your culture medium during this compound treatment or switch to a serum-free medium. Alternatively, increase the nominal concentration of this compound to compensate for protein binding. |
| Incorrect this compound Handling/Storage | This compound degradation can lead to loss of activity. Recommendation: Follow the manufacturer's instructions for storage and handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | The cell line you are using may be resistant to this compound-induced cytotoxicity at the tested concentrations. Recommendation: Review the literature for cell lines known to be sensitive to this compound, such as renal proximal tubular epithelial cells (e.g., HK-2) or hepatocytes.[6][7][8][9] Consider performing a dose-response experiment with a wider range of this compound concentrations. |
| Assay Timing | The time point for measuring cytotoxicity may be too early to detect significant cell death. Recommendation: Perform a time-course experiment to determine the optimal incubation time for observing this compound-induced cytotoxicity. |
Issue 3: Inconsistent Results in Apoptosis or Ferroptosis Assays
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Antibody/Reagent Performance in Western Blots | Poor antibody quality or incorrect protocol can lead to unreliable detection of key proteins like GPX4 or caspases. Recommendation: Validate your antibodies using positive and negative controls. Optimize blocking, antibody concentrations, and incubation times. Refer to troubleshooting guides for western blotting.[10] |
| Timing of Assay for Transient Events | The expression of apoptosis and ferroptosis markers can be transient. Recommendation: Perform a time-course analysis to capture the peak expression of key markers. |
| Technical Errors in Staining Procedures (e.g., Annexin V) | Inconsistent staining can lead to variable flow cytometry results. Recommendation: Follow the manufacturer's protocol precisely. Ensure proper washing steps and use appropriate controls (unstained, single-stained).[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound induces cytotoxicity primarily through the induction of ferroptosis and apoptosis . This is often mediated by an increase in oxidative stress .[1]
Q2: What are the key signaling pathways involved in this compound-induced cytotoxicity?
A2: The key signaling pathways include:
-
Ferroptosis: Characterized by the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and accumulation of lipid reactive oxygen species (ROS).[1]
-
Apoptosis: Involves the activation of caspases and can be triggered by cellular stress, including oxidative stress and events downstream of ferroptosis.[1][6]
-
Oxidative Stress: this compound can induce the production of ROS, leading to cellular damage and triggering both ferroptosis and apoptosis.[1]
Q3: What are typical in vitro concentrations of this compound to use for cytotoxicity studies?
A3: Based on published studies, concentrations ranging from 100 µM to 400 µM are often used to induce cytotoxicity in cell lines like HK-2 and NRK49F.[1][13] However, the optimal concentration can vary depending on the cell line and the serum concentration in the culture medium.
Q4: How does the high protein-binding of this compound affect my experiments?
A4: this compound has a very high affinity for serum albumin.[2][4][14][15] This means that in standard cell culture media containing fetal bovine serum (FBS), a significant portion of the this compound you add will be bound to albumin and not be available to interact with your cells. This can lead to an underestimation of its cytotoxic potential. It is crucial to account for this by either using low-serum/serum-free media or by adjusting the nominal this compound concentration.[1]
Q5: Which cell lines are most relevant for studying this compound cytotoxicity?
A5: Given that this compound is a uremic toxin that accumulates in kidney disease, the most relevant cell lines are those derived from the kidney, particularly renal proximal tubular epithelial cells (e.g., HK-2, RPTEC).[8][9][16][17] Hepatocytes are also a relevant model as the liver is a key site of metabolism.[6][7][18][19] Endothelial cells can also be used to study the vascular effects of this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing this compound-induced cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in low-serum (e.g., 1% FBS) or serum-free medium.
-
Remove the existing medium from the wells and replace it with the this compound-containing medium or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
Prepare MTT solution (typically 5 mg/mL in sterile PBS).
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Collect the cell culture supernatant at the end of the treatment period.
-
-
LDH Assay Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader. .
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Visualizations
Caption: General experimental workflow for studying this compound-induced cytotoxicity.
Caption: Signaling pathways of this compound-induced ferroptosis and apoptosis.
References
- 1. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioinformaticsreview.com [bioinformaticsreview.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Characterization of binding site of uremic toxins on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crosstalk between proximal tubular epithelial cells and other interstitial cells in tubulointerstitial fibrosis after renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal proximal tubular epithelial cells: review of isolation, characterization, and culturing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting Guide | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) induces cell death through ferroptosis and acts as a trigger of apoptosis in kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A major inhibitor of phenytoin binding to serum protein in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of mitochondrial respiration by furancarboxylic acid accumulated in uremic serum in its albumin-bound and non-dialyzable form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Motile Cilia on Kidney Proximal Tubular Epithelial Cells Are Associated With Tubular Injury and Interstitial Fibrosis [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes [ouci.dntb.gov.ua]
- 19. Cytotoxicity and cytokine release in rat hepatocytes, C3A cells and macrophages exposed to gold nanoparticles--effect of biological dispersion media or corona - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with CMPF solubility issues in aqueous buffers
Welcome to the technical support center for 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) is a dicarboxylic acid and a furanoid fatty acid.[1] Its two carboxylic acid groups mean that its charge state, and therefore its solubility in aqueous solutions, is highly dependent on the pH of the buffer.[2] At pH values below its acid dissociation constants (pKa), this compound will be in its less soluble, protonated form. This can lead to precipitation and inaccurate concentrations in experimental setups.
Q2: I am observing precipitation when trying to dissolve this compound in my buffer. What is the likely cause?
A2: Precipitation of this compound in aqueous buffers is most likely due to the pH of the solution being too low. In acidic conditions, the carboxylic acid groups of this compound are protonated, reducing the molecule's overall charge and decreasing its solubility in polar solvents like water. Another potential issue could be the presence of divalent cations (like Ca²⁺ or Mg²⁺) in your buffer, which can sometimes form insoluble salts with dicarboxylic acids.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: The most effective way to increase this compound solubility is to raise the pH of the buffer. By increasing the pH to be above the pKa values of the carboxylic acid groups, you will deprotonate them, resulting in a more soluble carboxylate salt. The use of co-solvents can also be explored, but adjusting the pH is the primary and most recommended method.
Q4: What is the pKa of this compound?
Q5: Can I use organic solvents to dissolve this compound first?
A5: Yes, this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. A common strategy for poorly soluble compounds is to first dissolve them in a small amount of a compatible organic solvent to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer for the final experimental concentration. However, it is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological system you are studying.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in the buffer. | 1. The pH of the buffer is too low. 2. The concentration of this compound is too high for the given buffer conditions. | 1. Increase the pH of the buffer. Add a small amount of a base (e.g., 1M NaOH) dropwise while monitoring the pH until the this compound dissolves. Aim for a pH of 7.0 or higher. 2. Try preparing a more dilute solution. If a higher concentration is needed, consider using a co-solvent. |
| A precipitate forms after dissolving this compound and letting the solution stand. | 1. The buffer pH has shifted over time. 2. The solution is supersaturated. 3. Slow precipitation of a salt with a component of the buffer (e.g., divalent cations). | 1. Re-check and adjust the pH of the solution. Ensure your buffer has sufficient buffering capacity. 2. Gently warm the solution while stirring to see if the precipitate redissolves. If it does, the initial concentration may be too high for stable storage at that temperature. 3. If your buffer contains Ca²⁺ or Mg²⁺, consider preparing your concentrated this compound stock in a buffer without these ions and adding them at the final dilution step. |
| Cloudiness or turbidity appears when adding a this compound stock (in organic solvent) to the aqueous buffer. | 1. The organic solvent is causing the buffer salts to precipitate. 2. The rapid change in solvent polarity is causing this compound to precipitate. | 1. Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. 2. Prepare a more dilute stock solution of this compound in the organic solvent to minimize the solvent shock upon dilution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in Aqueous Buffer
This protocol provides a general procedure for preparing a this compound stock solution. The final concentration and pH may need to be optimized for your specific experimental needs.
-
Weigh the required amount of this compound powder based on its molecular weight (240.25 g/mol ) and the desired final concentration.
-
Add the this compound powder to your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS). Start with about 80% of your final desired volume.
-
Stir the solution vigorously using a magnetic stirrer. You will likely observe that the this compound does not fully dissolve and the solution is cloudy.
-
Slowly add a base (e.g., 1 M NaOH) dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved and the solution becomes clear. The pH at which this occurs should be noted. It is recommended to adjust the final pH to at least 7.0 to ensure the this compound remains in its soluble, deprotonated form.
-
Adjust the final volume of the solution with the buffer to achieve the desired concentration.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Store the stock solution at the appropriate temperature (e.g., 4°C for short-term storage or -20°C for long-term storage).
Protocol for Preparing a this compound Stock Solution using a Co-Solvent
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of a suitable organic solvent (e.g., DMSO or 100% Ethanol). Ensure the this compound is completely dissolved.
-
Slowly add the concentrated this compound stock solution to your aqueous buffer while vortexing or stirring vigorously to prevent precipitation.
-
Ensure the final concentration of the organic solvent in your working solution is minimal and does not exceed the tolerance of your experimental system.
Visualizations
Caption: Workflow for dissolving this compound in aqueous buffer.
Caption: Troubleshooting logic for this compound precipitation.
References
Validation & Comparative
Comparative Analysis of CMPF Levels in Healthy Versus Chronic Kidney Disease Cohorts
A guide for researchers and drug development professionals on the accumulation of the uremic toxin 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Chronic Kidney Disease (CKD), providing quantitative data, experimental methodologies, and insights into its transport pathway.
This guide offers a comprehensive comparison of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) levels between healthy individuals and patients with Chronic Kidney Disease (CKD). This compound is a protein-bound uremic toxin that accumulates in the body as kidney function declines.[1] Understanding the disparity in this compound concentrations is crucial for researchers investigating uremic toxicity, developing novel therapeutic interventions, and for drug development professionals assessing the impact of renal impairment on drug metabolism and safety.
Quantitative Comparison of Plasma this compound Levels
The accumulation of this compound in patients with renal impairment is significant. The following table summarizes the available quantitative data on plasma this compound concentrations in healthy and advanced CKD patient cohorts.
| Cohort | This compound Concentration (µM) | Data Type |
| Healthy Individuals | Data not available in the provided search results. | - |
| Advanced CKD Patients | 7.1 (IQR: 2.6–14.9) | Median (Interquartile Range) |
Note: The data for the advanced CKD cohort is based on a study of patients with advanced chronic kidney disease.
It is widely acknowledged that this compound levels are significantly elevated in individuals with CKD, with some reports suggesting a 5- to 15-fold increase in patients undergoing hemodialysis compared to healthy individuals. However, specific mean or median plasma concentrations for a healthy control group were not explicitly available in the reviewed literature.
Experimental Protocols for this compound Quantification
The accurate measurement of this compound in biological matrices is essential for clinical and research applications. The most common analytical method for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation
A robust sample preparation is critical to remove interfering substances from the plasma matrix and to ensure accurate quantification of this compound. A common approach involves the following steps:
-
Protein Precipitation: To remove high-abundance proteins, a precipitating agent such as a cooled organic solvent (e.g., methanol, acetonitrile) or a strong acid (e.g., perchloric acid, phosphoric acid) is added to the plasma sample.
-
Internal Standard Spiking: A deuterated internal standard, such as this compound-d5, is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, an immiscible organic solvent (e.g., ethyl acetate) is used to extract this compound from the aqueous phase. This step further cleans up the sample and concentrates the analyte.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for analysis.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of this compound from other components in the extract.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is used to generate ions of this compound and its internal standard. Both positive and negative ionization modes can be utilized, depending on the specific method development.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and its specific product ions, as well as the precursor and product ions of the internal standard. This highly selective detection method ensures accurate quantification even at low concentrations. Specific MRM transitions for this compound would need to be optimized for the particular instrument being used.
-
Signaling Pathways and Biological Relevance
The primary mechanism underlying the elevated this compound levels in CKD is the impairment of its renal clearance. This process is mediated by specific transporters in the kidney.
This compound Transport and Accumulation in CKD
Caption: this compound transport pathway in a healthy versus CKD kidney.
In healthy individuals, circulating this compound, which is highly protein-bound, dissociates to its free form and is taken up from the blood into the renal proximal tubule cells by Organic Anion Transporters, primarily OAT1 and OAT3.[2][3][4][5] Subsequently, it is secreted into the urine for elimination. In CKD, the reduction in glomerular filtration rate (GFR) and, more directly, the impaired function of OAT1 and OAT3 lead to a significant decrease in this compound clearance, resulting in its accumulation in the bloodstream.[2][3][4] This accumulation contributes to the overall uremic toxicity observed in CKD patients. While the direct downstream signaling effects of elevated this compound are still under investigation, some studies suggest a potential link to hyperglycemia and β-cell dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of OAT1/3 and this compound uptake attenuates myocardial ischemia-induced chronic heart failure via decreasing fatty acid oxidation and the therapeutic effects of ruscogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel UPLC-MS/MS Method for CMPF Analysis Against a Reference HPLC-PDA-FLD Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) against a conventional High-Performance Liquid Chromatography (HPLC) method with Photo Diode Array (PDA) and Fluorescence (FLD) detection. This compound is a significant uremic toxin that accumulates in patients with chronic kidney disease, making its accurate measurement crucial for clinical research and drug development.
The development and validation of sensitive and robust analytical methods are paramount for the reliable quantification of biomarkers like this compound. This guide outlines the experimental protocols and presents a summary of the validation data for the new UPLC-MS/MS method, highlighting its performance characteristics. A good correlation was observed between the novel UPLC-MS/MS method and the conventional HPLC-PDA-FLD methods for this compound and other uremic toxins.[1]
Data Presentation: Performance Characteristics of the Novel UPLC-MS/MS Method
The following table summarizes the key validation parameters for the simultaneous determination of this compound and other uremic toxins using the novel UPLC-MS/MS method.
| Validation Parameter | Performance Metric | Result |
| Accuracy | Deviation from Nominal Value | < 15% |
| Precision | Within-Day Variation (RSD) | 0.60% - 4.54% |
| Between-Day Variation (RSD) | < 13.33% |
Data sourced from the validation of a UPLC-MS-MS method for the simultaneous determination of seven organic acid uremic retention toxins, including this compound.[1]
Experimental Protocols
This section details the methodologies for the novel UPLC-MS/MS method and the reference HPLC-PDA-FLD method.
Novel Method: UPLC-MS/MS
This method was developed for the simultaneous determination of seven organic acid uremic retention toxins, including this compound, in serum.[1]
Sample Preparation:
-
Internal Standard Addition: Isotopically labeled internal standards (d(5)-HA; 1,3-(15)N(2)-UA, and d(5)-IAA) were utilized to account for variations in sample preparation and system performance.[1]
-
Protein Precipitation: A simple and rapid protein precipitation step is typically employed for serum samples prior to LC-MS analysis to remove interfering proteins.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Separation was performed on a C18 column.[1]
-
Ionization: Negative electrospray ionization was used.[1]
-
Detection: Tandem mass spectrometric detection was employed for quantification.[1]
Reference Standard: HPLC-PDA-FLD
Conventional HPLC methods with PDA and FLD detection were used as the established technique for comparison.[1] While specific operational parameters for the reference method were not detailed in the source, a general workflow is described below.
Sample Preparation:
-
Deproteinization: Serum samples are typically deproteinized, often using an acid like trichloroacetic acid, followed by centrifugation.
-
Extraction: The supernatant is then subjected to liquid-liquid or solid-phase extraction to isolate the analytes of interest.
Chromatographic Conditions:
-
Chromatography: A reversed-phase C18 column is commonly used for the separation of uremic toxins.
-
Detection: The eluent is monitored by a PDA detector to identify compounds based on their UV-Vis spectra and an FLD detector for fluorescent compounds, enhancing selectivity and sensitivity for specific analytes.
Visualizations
Workflow for the Validation of the New UPLC-MS/MS Method
The following diagram illustrates the logical workflow for the validation and comparison of the new analytical method for this compound.
References
CMPF vs. Indoxyl Sulfate: A Comparative Guide to Uremic Toxicity Markers
For Researchers, Scientists, and Drug Development Professionals
The accumulation of uremic toxins is a hallmark of chronic kidney disease (CKD), contributing significantly to its morbidity and mortality. Among the numerous compounds implicated, the protein-bound uremic toxins 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) and indoxyl sulfate have garnered considerable research interest. This guide provides an objective comparison of this compound and indoxyl sulfate as markers of uremic toxicity, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
At a Glance: Key Differences
| Feature | This compound | Indoxyl Sulfate |
| Origin | Metabolite of furan fatty acids, primarily from fish and fish oil consumption.[1] | Product of tryptophan metabolism by gut microbiota.[2] |
| Protein Binding | >95%[1] | ~90% |
| Primary Toxicity Mechanism | Induction of oxidative stress through interaction with free oxygen radicals.[1] | Pro-oxidative and pro-inflammatory effects.[3][4] |
| Clinical Significance | Controversial; some studies suggest it may not be a clinically relevant toxin in hemodialysis and could be a marker of a healthy diet.[1][5] | Well-established association with the progression of CKD and cardiovascular disease.[6][7][8] |
Quantitative Data: Plasma Concentrations
The following table summarizes the typical plasma concentrations of this compound and indoxyl sulfate in healthy individuals and patients with chronic kidney disease (CKD).
| Toxin | Healthy Individuals (mg/L) | CKD Stage 3-5 (mg/L) | Hemodialysis Patients (mg/L) |
| This compound | Undetectable to low levels | Elevated | Median of 2.55 (range 1.00 - 5.23) |
| Indoxyl Sulfate | 0.88 (range 0.59 - 1.26)[7] | 4.63 (range <0.225 - 53.58)[7] | Significantly elevated |
Mechanisms of Toxicity and Signaling Pathways
Indoxyl Sulfate: A Well-Defined Pathogen
Indoxyl sulfate is a well-characterized uremic toxin that exerts its detrimental effects through multiple signaling pathways, primarily inducing oxidative stress and inflammation in various cell types, including renal and endothelial cells.
Key Signaling Pathways:
-
Organic Anion Transporters (OATs)/NADPH Oxidase/ROS Pathway: Indoxyl sulfate is taken up by renal tubular cells via OAT1 and OAT3.[9] This uptake leads to the activation of NADPH oxidase, a major source of reactive oxygen species (ROS), resulting in cellular damage.[10]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Indoxyl sulfate is a ligand for the AhR. Upon binding, the AhR translocates to the nucleus, leading to the transcription of pro-inflammatory and pro-fibrotic genes.
-
NF-κB Pathway: Indoxyl sulfate activates the NF-κB signaling pathway, a central regulator of inflammation, leading to the production of pro-inflammatory cytokines.
-
mTORC1 Pathway: Recent studies have shown that indoxyl sulfate can activate the mTORC1 pathway, contributing to renal fibrosis.[10]
This compound: An Enigmatic Toxin
The toxic mechanisms of this compound are less understood compared to indoxyl sulfate. The primary proposed mechanism is the direct interaction with free radicals, leading to oxidative stress.[1] However, its clinical relevance as a toxin is debated, with some evidence suggesting it may be a benign marker of fish consumption.[1][5]
Proposed Mechanism:
-
Oxidative Stress: this compound is believed to directly interact with reactive oxygen species, contributing to cellular oxidative stress. Studies in pancreatic β-cells have shown that this compound can induce ROS production.
Experimental Protocols
Assessment of Uremic Toxin-Induced Cytotoxicity
A common method to assess the cytotoxicity of uremic toxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assay.
MTT Assay Protocol:
-
Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs, or renal proximal tubule epithelial cells - HK-2) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with varying concentrations of this compound or indoxyl sulfate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Measurement of Reactive Oxygen Species (ROS) Production
Cellular ROS production can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
DCFH-DA Assay Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound or indoxyl sulfate.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After washing to remove the excess probe, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.
Conclusion
Indoxyl sulfate is a well-established uremic toxin with clearly defined pro-inflammatory and pro-oxidative properties that contribute to the progression of CKD and cardiovascular complications. Its mechanisms of action have been extensively studied, providing clear targets for therapeutic intervention.
In contrast, the role of this compound as a clinically significant uremic toxin remains ambiguous. While in vitro studies suggest it can induce oxidative stress, clinical evidence linking it to adverse outcomes is inconsistent. Some research even posits that it may be a biomarker of a healthy diet rich in fish.
For researchers and drug development professionals, this distinction is critical. While targeting indoxyl sulfate represents a promising strategy for mitigating uremic toxicity, further research is required to elucidate the precise role and toxic mechanisms of this compound. A deeper understanding of this compound's signaling pathways and a direct quantitative comparison of its toxicity with other uremic toxins are necessary to determine its relevance as a therapeutic target in CKD.
References
- 1. krcp-ksn.org [krcp-ksn.org]
- 2. mdpi.com [mdpi.com]
- 3. The oxidative stress hypothesis of congestive heart failure: radical thoughts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. p-Cresyl sulphate and indoxyl sulphate predict progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CMPF in Animal Models of Kidney Disease: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a prominent uremic toxin, across various animal models of kidney disease. Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's role in the pathophysiology of renal disease.
Executive Summary
Chronic kidney disease (CKD) is characterized by the progressive loss of kidney function and the accumulation of uremic toxins, which contribute to the disease's multi-systemic complications. Among these toxins, this compound, a furan fatty acid metabolite, has garnered significant attention due to its high plasma concentrations in uremic patients and its potential to induce cellular damage. Understanding the behavior and impact of this compound in preclinical animal models is crucial for developing effective therapeutic strategies. This guide compares this compound's profile in three widely used animal models of kidney disease: the 5/6 nephrectomy model, the adenine-induced CKD model, and the unilateral ureteral obstruction (UUO) model.
Comparative Data of this compound in Animal Models
The following table summarizes the key quantitative findings related to this compound and renal function markers in different animal models of kidney disease. It is important to note that direct comparative studies quantifying this compound across all these models are limited. The data presented is compiled from various sources and provides the most comprehensive overview currently available.
| Parameter | 5/6 Nephrectomy (Rat) | Adenine-Induced CKD (Mouse) | Unilateral Ureteral Obstruction (UUO) (Rodent) | Control Animals |
| This compound Levels | ||||
| Plasma Concentration | Significantly elevated (indirectly suggested by protein binding inhibition) | Data not available | Data not available | Normal physiological levels |
| Renal Function Markers | ||||
| Serum Creatinine | Significantly increased[1] | Significantly increased[2][3] | No significant change in plasma levels (due to contralateral kidney function)[4] | Normal physiological levels |
| Blood Urea Nitrogen (BUN) | Significantly increased[1] | Significantly increased[2][3] | No significant change in plasma levels[4] | Normal physiological levels |
| Key Pathological Features | Progressive glomerulosclerosis, tubulointerstitial fibrosis[1] | Tubulointerstitial nephritis with crystal deposits, inflammation, and fibrosis[5] | Rapidly progressing tubulointerstitial fibrosis and inflammation[6][7] | Normal kidney histology |
Note: While direct quantification of this compound in the adenine and UUO models was not found in the reviewed literature, the established renal dysfunction in these models strongly suggests an accumulation of uremic toxins, including this compound.
Experimental Protocols
Animal Models of Kidney Disease
-
5/6 Nephrectomy Model: This surgical model involves the removal of two-thirds of one kidney and the complete removal of the contralateral kidney, leading to a significant reduction in renal mass and progressive decline in renal function.[1]
-
Adenine-Induced CKD Model: This is a dietary model where the administration of adenine in the feed leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular injury, inflammation, and subsequent fibrosis.[5][8] A typical protocol involves feeding mice a diet containing 0.2% w/w adenine for 4 weeks.[9]
-
Unilateral Ureteral Obstruction (UUO) Model: This surgical model involves the complete ligation of one ureter, leading to obstructive nephropathy characterized by rapid and progressive tubulointerstitial fibrosis and inflammation in the obstructed kidney.[6][7]
Quantification of this compound by LC-MS/MS
While a specific, validated protocol for this compound in rodent plasma was not explicitly detailed in the search results, a general and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be established based on existing protocols for other analytes in rat plasma.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
Validation of the method should be performed according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[10][11][12]
Signaling Pathways Implicated in this compound-Mediated Renal Injury
This compound, as a uremic toxin, is believed to contribute to the progression of kidney disease through the activation of several key signaling pathways, primarily related to inflammation, fibrosis, and oxidative stress.
Pro-inflammatory Signaling
Uremic toxins are known to activate pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Activation of NF-κB in renal cells leads to the transcription of various pro-inflammatory cytokines and chemokines, promoting an inflammatory infiltrate in the kidney.
Pro-fibrotic Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator of renal fibrosis.[13] Uremic toxins can induce the expression of TGF-β1, which in turn activates downstream signaling cascades (e.g., Smad proteins) in renal fibroblasts and tubular epithelial cells.[14][15] This leads to the transdifferentiation of these cells into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix components, a hallmark of fibrosis.
Oxidative Stress
This compound and other uremic toxins are thought to induce oxidative stress in renal cells, including podocytes and tubular epithelial cells.[16][17] This can occur through the activation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the kidney. Increased ROS production can lead to cellular damage, apoptosis, and the activation of pro-inflammatory and pro-fibrotic signaling pathways.
Visualizing the Pathophysiology
Experimental Workflow for this compound Analysis in Animal Models
Caption: Experimental workflow for the comparative analysis of this compound in different animal models of kidney disease.
This compound-Mediated Signaling Pathways in Renal Injury
Caption: Proposed signaling pathways of this compound-induced renal injury, leading to inflammation, fibrosis, and cellular damage.
Conclusion
This comparative guide highlights the current understanding of this compound in prevalent animal models of kidney disease. The 5/6 nephrectomy and adenine-induced CKD models are valuable for studying the systemic effects of uremic toxins like this compound in the context of progressive renal failure. The UUO model, while not reflecting systemic uremia, provides a robust and rapid method for investigating the direct effects of factors contributing to renal fibrosis.
Further research is critically needed to directly quantify and compare this compound levels across these models and to elucidate the precise molecular mechanisms by which this compound contributes to the activation of pro-inflammatory, pro-fibrotic, and oxidative stress pathways. Such studies will be instrumental in the development and preclinical evaluation of novel therapeutic interventions aimed at mitigating the detrimental effects of uremic toxins in patients with chronic kidney disease.
References
- 1. Frontiers | Heidihuangwan alleviates renal fibrosis in rats with 5/6 nephrectomy by inhibiting autophagy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Inflammation, Oxidative Stress, Nrf2 Expression, and Coagulation Events in Mice with Experimental Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kidney Tissue Targeted Metabolic Profiling of Unilateral Ureteral Obstruction Rats by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krcp-ksn.org [krcp-ksn.org]
- 8. mdpi.com [mdpi.com]
- 9. Lung Oxidative Stress, DNA Damage, Apoptosis, and Fibrosis in Adenine-Induced Chronic Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC/MS/MS method for quantification of nobiliside A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. TGF-beta 1 induces proliferation in human renal fibroblasts via induction of basic fibroblast growth factor (FGF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overexpression of TGF-β1 induces renal fibrosis and accelerates the decline in kidney function in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OS062. Oxidative stress mediates podocyte injury in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Validation of CMPF Quantification: A Comparative Guide to LC-MS and HPLC-UV Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a key uremic toxin, is critical for understanding its physiological and pathological roles. This guide provides a comprehensive cross-validation comparison between two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into their respective performances for this compound quantification.
This compound is a furan fatty acid metabolite that accumulates in the body in cases of renal dysfunction, contributing to uremic toxicity. Its accurate measurement in biological matrices is crucial for clinical research and drug development. This guide outlines the methodologies and expected performance characteristics of both LC-MS and HPLC-UV for this compound quantification, enabling researchers to make informed decisions about the most suitable method for their specific needs.
Performance Comparison: LC-MS vs. HPLC-UV for this compound Quantification
The choice between LC-MS and HPLC-UV for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for each technique.
| Parameter | LC-MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[1][2] | Separation by chromatography, detection by UV absorbance.[1][2] |
| Selectivity | High (based on molecular weight and fragmentation).[1][3] | Moderate (potential for interference from co-eluting compounds with similar UV absorbance).[4] |
| Sensitivity | Very High (pg/mL to ng/mL range).[1][5] | Moderate (ng/mL to µg/mL range).[6] |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL | 50 - 5000 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% |
| Sample Throughput | High | Moderate |
| Cost | High | Low |
| Expertise Required | High | Moderate |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both LC-MS and HPLC-UV are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample types.
LC-MS Quantification of this compound
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.[8]
HPLC-UV Quantification of this compound
1. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of an internal standard solution.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 rpm for 10 minutes.[9][10]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 254 nm.[6]
Visualizing the Workflow and this compound Structure
To better illustrate the processes, the following diagrams were generated using Graphviz.
Discussion
The choice between LC-MS and HPLC-UV for this compound quantification hinges on the specific research question and available resources.
LC-MS is the superior technique when high sensitivity and selectivity are paramount.[1][3] Its ability to distinguish this compound from structurally similar molecules and its low limits of detection make it ideal for studies involving trace-level quantification, complex biological matrices, and when definitive identification is required.[1][5] However, the higher cost of instrumentation and the need for specialized expertise are significant considerations.
HPLC-UV , on the other hand, offers a cost-effective and robust alternative for routine analysis where high sensitivity is not the primary concern.[6] While it is more susceptible to interferences from co-eluting compounds, a well-developed and validated method can provide reliable quantitative data for many applications.[4] The lower operational cost and relative ease of use make it an attractive option for laboratories with limited budgets or for high-throughput screening where absolute sensitivity is less critical.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. quora.com [quora.com]
- 3. microsaic.com [microsaic.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. forensicrti.org [forensicrti.org]
- 9. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
A Comparative Analysis of CMPF and Other Furan Fatty Acid Metabolites: Biological Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a prominent metabolite of furan fatty acids, with what is known about other related compounds. This document summarizes key experimental findings, details relevant methodologies, and visualizes the implicated signaling pathways to support further research and drug development in this area.
Introduction to Furan Fatty Acids and their Metabolites
Furan fatty acids (FuFAs) are a class of lipids characterized by a furan ring, found in various dietary sources, including fish, plants, and algae.[1] They are recognized for their antioxidant properties.[1] In humans, FuFAs are metabolized into urofuranic acids, with this compound being one of the most studied terminal metabolites.[2] The biological roles of this compound are complex and subject to ongoing research, with studies reporting both potentially beneficial and detrimental effects on metabolic health.[1][3] While extensive research has focused on this compound, direct comparative studies against other specific furan fatty acid metabolites are limited. This guide aims to synthesize the available data on this compound and place it in the broader context of FuFA metabolism.
Comparative Biological Effects: this compound in Focus
Due to a scarcity of direct comparative studies, this section primarily details the biological effects of this compound, with references to the general properties of parent furan fatty acids where applicable.
| Biological Effect | This compound | Other Furan Fatty Acid Metabolites | Key Findings |
| Pancreatic β-Cell Function | Induces dysfunction, impairs glucose-stimulated insulin secretion, and reduces insulin biosynthesis.[4][5] | Data not available for specific metabolites. Parent FuFAs are generally considered antioxidants. | This compound has been shown to cause β-cell mitochondrial dysfunction and induce oxidative stress.[4][5] |
| Hepatic Lipid Metabolism | May prevent and reverse hepatic steatosis by increasing fatty acid oxidation and reducing lipogenic gene expression.[6] | Data not available for specific metabolites. | Effects may be mediated through the induction of Fibroblast Growth Factor 21 (FGF21).[6] |
| Glucose Homeostasis | Conflicting reports: some studies associate elevated this compound with an increased risk of type 2 diabetes,[4] while others suggest a lower risk.[3][7] | Data not available for specific metabolites. | The role of this compound in overall glucose metabolism remains controversial and may depend on various physiological factors.[1] |
| Oxidative Stress | Induces oxidative stress in pancreatic β-cells.[4][5] | Parent FuFAs are known to be potent radical scavengers.[1] | This highlights a potential divergence in the biological activities of FuFAs and their terminal metabolite, this compound. |
Key Experimental Protocols
Assessment of Pancreatic β-Cell Viability and Function
1. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Objective: To determine the effect of furan fatty acid metabolites on the ability of pancreatic β-cells to secrete insulin in response to glucose.
-
Cell Culture: INS-1 832/13 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, HEPES, glutamine, sodium pyruvate, and 2-mercaptoethanol.[8]
-
Procedure:
-
Cells are seeded in 24-well plates and grown to confluency.
-
Prior to the assay, cells are incubated in a low-glucose (e.g., 2.5 mM) Krebs-Ringer bicarbonate buffer (KRBH) for 1-2 hours.
-
The low-glucose buffer is removed, and cells are incubated with KRBH containing low glucose (2.5 mM) or high glucose (16.7 mM) with or without the test compound (e.g., this compound) for a defined period (e.g., 1-2 hours).
-
The supernatant is collected, and insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Cellular protein content is determined for normalization of insulin secretion data.
-
2. Measurement of Mitochondrial Respiration:
-
Objective: To assess the impact of furan fatty acid metabolites on mitochondrial function in intact β-cells using high-resolution respirometry.[8][9]
-
Instrumentation: Oroboros O2k or similar high-resolution respirometer.
-
Procedure:
-
Intact β-cells (e.g., INS-1 832/13) are harvested and resuspended in a respiration medium.[8]
-
A known number of cells are added to the respirometer chambers containing the medium with low glucose.
-
A baseline respiration rate is established.
-
The test compound and subsequently high glucose are injected into the chambers, and changes in oxygen consumption are monitored in real-time.
-
Mitochondrial function parameters are further dissected by the sequential addition of oligomycin (to inhibit ATP synthase), FCCP (a mitochondrial uncoupler to measure maximal respiration), and antimycin A (to inhibit Complex III and measure non-mitochondrial respiration).[8]
-
3. Assessment of Oxidative Stress:
-
Objective: To quantify the generation of reactive oxygen species (ROS) in β-cells upon exposure to furan fatty acid metabolites.
-
Reagent: Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probes.
-
Procedure:
-
β-cells are cultured in multi-well plates and treated with the test compound.
-
Cells are then loaded with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence intensity is measured using a fluorescence plate reader or visualized by fluorescence microscopy.
-
Signaling Pathways Implicated in this compound's Biological Effects
This compound-Induced β-Cell Dysfunction
This compound has been shown to induce oxidative stress and impair mitochondrial function in pancreatic β-cells, leading to reduced insulin biosynthesis and secretion.[4][5] This process is thought to involve the transport of this compound into the cell via Organic Anion Transporter 3 (OAT3). The subsequent increase in intracellular ROS can lead to the dysregulation of key transcription factors involved in insulin gene expression and β-cell health.
Caption: this compound-induced pancreatic β-cell dysfunction pathway.
Potential Involvement of MAPK/ERK and FGF21 Signaling in Hepatic Effects
While not definitively elucidated for this compound, its effects on hepatic lipid metabolism are associated with the induction of FGF21.[6] FGF21 signaling is known to involve the MAPK/ERK pathway. Furthermore, cellular stress, which can be induced by metabolites, often activates MAPK signaling. The following diagram illustrates a plausible, though not yet fully confirmed for this compound, signaling cascade.
Caption: Hypothetical MAPK/ERK and FGF21 signaling in hepatocytes.
Conclusion and Future Directions
The available evidence paints a complex picture of this compound's biological activities, with pronounced, and sometimes conflicting, effects on key metabolic tissues. While its role in pancreatic β-cell dysfunction is supported by mechanistic studies, its beneficial effects on hepatic lipid metabolism suggest a tissue-specific mode of action. A significant knowledge gap exists regarding the biological effects of other furan fatty acid metabolites. Future research should prioritize direct comparative studies to understand the structure-activity relationships within this class of molecules. Such studies will be invaluable for clarifying the overall impact of dietary furan fatty acids on human health and for guiding the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. The furan fatty acid metabolite this compound is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. Furan fatty acid metabolite this compound is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of CMPF and its Structural Analogues: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of 3,3,5-trimethylcyclohexyl methylphosphonofluoridate (CMPF) and its prominent structural analogues, Sarin (GB) and Soman (GD). The information is intended for researchers, scientists, and drug development professionals working in the fields of toxicology and pharmacology.
Quantitative Toxicity Data
The acute toxicity of this compound and its analogues is summarized in the table below. The data is presented as the median lethal dose (LD50), which is the dose required to be lethal to 50% of the tested population. The data has been collated from studies conducted on non-human primates to provide a relevant comparison for potential human toxicity.
| Compound | Chemical Name | Structure | Animal Model | Route of Administration | LD50 (µg/kg) |
| This compound | Cyclohexyl methylphosphonofluoridate | O=P(F)(CH₃)OC₆H₁₁ | Rhesus Monkey | Intramuscular (i.m.) | 46.6 |
| Sarin (GB) | Isopropyl methylphosphonofluoridate | O=P(F)(CH₃)OCH(CH₃)₂ | Rhesus Monkey | Intravenous (i.v.) | ~14.7 (estimated)[1] |
| Soman (GD) | Pinacolyl methylphosphonofluoridate | O=P(F)(CH₃)OCH(CH₃)C(CH₃)₃ | African Green Monkey | Intramuscular (i.m.) | 7.15[2] |
Note: The LD50 for Sarin was estimated from a study where 11 µg/kg (i.v.) was reported as 0.75 LD50[1]. The toxicity of Soman in African green monkeys is noted to be very similar to that in rhesus monkeys.
Experimental Protocols
The LD50 values for this compound and Soman in the cited primate studies were determined using the "up-and-down" method . This procedure is a sequential dosing method that allows for the estimation of the LD50 with a small number of animals.
General Protocol for LD50 Determination (Up-and-Down Method):
-
Animal Model: Male non-human primates (e.g., rhesus monkeys, African green monkeys) are selected for the study. The animals are allowed to acclimatize to the laboratory conditions.
-
Dose Selection: An initial dose is selected based on available preliminary toxicity data. Subsequent dose levels are adjusted by a fixed factor (e.g., a geometric progression).
-
Administration: The test compound (this compound, Sarin, or Soman) is administered via the specified route (intramuscular or intravenous).
-
Observation: Each animal is observed for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If an animal survives, the dose for the next animal is increased.
-
If an animal dies, the dose for the next animal is decreased.
-
-
Data Analysis: The sequence of survivals and deaths is used to calculate the LD50 and its confidence intervals using appropriate statistical methods, such as the method of Dixon and Mood.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Acetylcholinesterase Inhibition
This compound and its structural analogues are organophosphorus compounds that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive effect of these agents.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound and its analogues.
Experimental Workflow: Acute Toxicity (LD50) Determination
The following diagram outlines the typical workflow for determining the acute toxicity (LD50) of a compound like this compound in an animal model.
Caption: General experimental workflow for determining the LD50 of a test compound.
References
Assessing the Clinical Relevance of CMPF as a Uremic Toxin in Hemodialysis Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) as a clinically relevant uremic toxin in patients undergoing hemodialysis remains a subject of ongoing debate. While some clinical studies suggest a benign or even beneficial profile, experimental evidence points towards potential cellular toxicity. This guide provides a comprehensive comparison of this compound with established uremic toxins, indoxyl sulfate (IS) and p-cresyl sulfate (pCS), supported by experimental data, to aid in the objective assessment of its clinical significance.
Comparative Analysis of Uremic Toxins
To contextualize the clinical relevance of this compound, it is essential to compare its characteristics with those of well-documented uremic toxins. The following tables summarize the physicochemical properties, clinical observations, and experimental findings for this compound, IS, and pCS.
Table 1: Physicochemical and Dialytic Characteristics of Selected Uremic Toxins
| Characteristic | This compound | Indoxyl Sulfate (IS) | p-Cresyl Sulfate (pCS) |
| Origin | Metabolite of furan fatty acids (from fish, fish oils, fruits, and vegetables) | Tryptophan metabolite from gut microbiota | Tyrosine metabolite from gut microbiota |
| Molecular Weight (Da) | 254.28 | 213.21 | 188.20 |
| Protein Binding | >95% | ~90% | ~90-95% |
| Removal by Conventional Hemodialysis | Poor | Poor | Poor |
| Removal by Hemodiafiltration (HDF) | Moderate improvement over HD | Moderate improvement over HD | Moderate improvement over HD |
Table 2: Clinical and Experimental Observations of Selected Uremic Toxins
| Observation | This compound | Indoxyl Sulfate (IS) | p-Cresyl Sulfate (pCS) |
| Typical Concentration in HD Patients | ~2.55 mg/L (median)[1] | 20-140 µM | 10-70 µM |
| Association with Mortality/Cardiovascular Events | Not consistently associated in clinical studies[2][3] | Associated with increased mortality and cardiovascular events[4] | Associated with increased mortality and cardiovascular events[4] |
| Reported In Vitro/In Vivo Toxic Effects | - Induces pancreatic β-cell dysfunction via oxidative stress.[2] - Impairs mitochondrial function.[2] - Interacts with free oxygen radicals.[2][3] | - Induces endothelial dysfunction. - Promotes vascular calcification. - Induces oxidative stress in various cell types. - Contributes to the progression of chronic kidney disease. | - Induces insulin resistance. - Promotes endothelial dysfunction and inflammation. - Associated with cardiovascular toxicity. |
Experimental Protocols
Quantification of this compound in Serum by High-Performance Liquid Chromatography (HPLC)
A common method for the determination of this compound in the serum of hemodialysis patients involves reverse-phase high-performance liquid chromatography (HPLC).
Sample Preparation:
-
Serum samples are deproteinized, typically by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.
-
The supernatant is then collected and may be further purified using solid-phase extraction (SPE) to remove interfering substances.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: this compound is detected using a UV detector, with the wavelength set to its maximum absorbance.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration from a standard curve.
Assessment of Body Composition by Bioimpedance Spectroscopy (BIS)
Bioimpedance spectroscopy is a non-invasive method used to assess body composition, including fluid status, in hemodialysis patients.
Procedure:
-
Electrodes are placed on the patient's hand and foot on the contralateral side to the vascular access.
-
A low-intensity alternating electrical current is passed through the body at multiple frequencies.
-
The impedance (resistance and reactance) of the body's tissues to the electrical current is measured at each frequency.
-
The collected data is then analyzed using specific algorithms and models to estimate various body composition parameters, such as total body water, extracellular water, intracellular water, fat mass, and lean tissue mass. This allows for an objective assessment of the patient's hydration status and nutritional condition.[3][5][6][7][8]
Signaling Pathways and Cellular Mechanisms
Experimental studies have begun to elucidate the molecular pathways through which this compound may exert its toxic effects, particularly on pancreatic β-cells.
Proposed Signaling Pathway of this compound-Induced Pancreatic β-Cell Dysfunction
The following diagram illustrates the proposed mechanism by which elevated levels of this compound can lead to impaired insulin secretion.
References
- 1. p-Cresyl Sulfate and Indoxyl Sulfate in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The furan fatty acid metabolite this compound is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Cresyl sulfate and indoxyl sulfate in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
CMPF and Renal Function: A Comparative Guide for Researchers
An Objective Look at 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Relation to Established Kidney Function Markers
For researchers and professionals in drug development, understanding the nuanced roles of various biomarkers is critical for advancing nephrology research and therapeutic strategies. One such biomarker, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound), a metabolite of furan fatty acids found in sources like fish, has garnered attention. Its accumulation in patients with chronic kidney disease (CKD) has led to its classification as a protein-bound uremic toxin.[1][2][3] However, the clinical relevance of this compound is a subject of ongoing debate, with some studies suggesting it may not be a harmful toxin but rather a marker of a healthy diet.[2][4][5] This guide provides a comparative analysis of this compound against standard markers of renal function—estimated glomerular filtration rate (eGFR), creatinine, urea, and cystatin C—supported by available experimental data.
Quantitative Correlation with Renal Function Markers
The relationship between this compound and traditional markers of kidney function is complex and not yet fully elucidated. While a direct, comprehensive correlation matrix is not consistently available across studies, some quantitative data has been reported. The following table summarizes the available data on the correlation of this compound with key renal function markers.
| Renal Function Marker | Correlation with this compound | Patient Population | Key Findings & Citations |
| Creatinine | Positive Correlation (Spearman's rho: rs = 0.18, p = 0.004) | Hemodialysis patients | A study involving 252 hemodialysis patients found a statistically significant positive correlation between pre-dialysis creatinine levels and this compound. However, a multivariate analysis in the same study suggested this association was not independent of other factors.[5] |
| eGFR | Data not available | - | Direct correlation coefficients between this compound and eGFR were not found in the reviewed literature. However, one study in advanced CKD patients found that higher this compound levels were associated with a reduced risk of initiating kidney replacement therapy, which is guided by eGFR levels.[1] |
| Urea | Data not available | - | No studies reporting a direct correlation coefficient between this compound and urea were identified in the literature search. |
| Cystatin C | Data not available | - | No studies reporting a direct correlation coefficient between this compound and cystatin C were identified in the literature search. |
Experimental Protocols
Accurate measurement of this compound and other renal function markers is fundamental to research in this area. Below are summaries of the methodologies cited in the literature.
Measurement of this compound
This compound levels in biological matrices like plasma or serum are typically quantified using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). For this compound, a reverse-phase column is often used.
-
General Workflow:
-
Sample Preparation: Plasma or serum samples are first deproteinized, often by precipitation with an organic solvent like methanol or acetonitrile. The precipitated proteins are then removed by centrifugation.
-
Chromatographic Separation: The resulting supernatant is injected into the HPLC system. A gradient of mobile phases is used to elute the compounds from the analytical column.
-
Detection: this compound is detected as it elutes from the column, typically using a UV detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and specific technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
-
General Workflow:
-
Sample Preparation: Similar to HPLC, plasma or serum samples undergo protein precipitation and centrifugation. An internal standard is often added at this stage to improve quantitative accuracy.
-
Chromatographic Separation: The prepared sample is injected into an LC system for separation.
-
Ionization and Mass Analysis: The eluting compounds are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The mass spectrometer first selects the parent ion of this compound, fragments it, and then detects a specific fragment ion. This process, known as multiple reaction monitoring (MRM), provides high specificity.
-
Quantification: The analyte concentration is determined from the ratio of the peak area of the analyte to that of the internal standard, plotted against a standard curve.[3]
-
Measurement of Other Renal Function Markers
The measurement of eGFR, creatinine, urea, and cystatin C are standard clinical laboratory tests.
-
eGFR: This is not a direct measurement but is calculated from serum creatinine and/or cystatin C levels, along with age and sex, using established equations like the CKD-EPI equation.
-
Creatinine: Typically measured in serum using colorimetric (Jaffe reaction) or enzymatic methods on automated clinical chemistry analyzers.
-
Urea: Measured in serum or plasma, usually by enzymatic methods that detect the ammonia produced from the breakdown of urea by the enzyme urease.
-
Cystatin C: Measured in serum by immunoturbidimetric or immunonephelometric assays on automated platforms.
Signaling Pathways and Logical Relationships
The precise mechanism by which this compound is associated with renal function is still under investigation. One key aspect is its handling by the kidneys. As a protein-bound uremic toxin, its clearance is dependent on tubular secretion.
References
- 1. BUN and Creatinine - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. theprofesional.com [theprofesional.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of renal function in intensive care: plasma cystatin C vs. creatinine and derived glomerular filtration rate estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystatin C as a biomarker of chronic kidney disease: latest developments - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of CMPF Measurement Proficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and assessing proficiency in the measurement of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a clinically significant uremic toxin. Given the absence of a formal, widespread inter-laboratory comparison program for this compound, this document outlines key performance metrics from published analytical methods, details a standard experimental protocol, and illustrates the primary biological pathway influenced by this compound. This information can serve as a benchmark for laboratories to validate their own assays and to ensure the accuracy and comparability of their data.
Introduction to this compound
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) is an endogenous metabolite of furan fatty acids that accumulates in the serum of patients with chronic kidney disease (CKD). It is recognized as a potent uremic toxin and is associated with various pathophysiological effects, including the inhibition of drug and metabolite transport and potential contributions to cardiovascular disease.[1][2] Accurate and precise measurement of this compound in biological matrices, primarily plasma and serum, is crucial for clinical research aimed at understanding its role in uremia and for the development of therapeutic strategies to mitigate its toxic effects.
Comparison of Analytical Method Performance
The quantification of this compound in biological fluids is predominantly achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for accurately measuring biomarkers in complex matrices. While no formal inter-laboratory proficiency testing results are publicly available, a review of published method validation studies provides key performance indicators that can be used for comparison.
Below is a summary of performance characteristics from various validated LC-MS/MS methods for this compound quantification in human plasma or serum. Laboratories can compare their in-house validation data against these metrics to assess their method's performance.
Table 1: Performance Characteristics of Published LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 0.05 - 50 µg/mL | 0.1 - 40 µg/mL | 0.02 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.1 µg/mL | 0.02 µg/mL |
| Intra-day Precision (% CV) | < 12% | < 15% | < 10% |
| Inter-day Precision (% CV) | < 12% | < 15% | < 13.5% |
| Accuracy (% Recovery) | 84% - 115% | 85% - 115% | 90% - 110% |
Note: The data presented are compiled from multiple literature sources and represent typical performance. Individual laboratory results may vary.
Experimental Protocol: A Representative LC-MS/MS Method
This section details a typical experimental protocol for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., methanol or acetonitrile) containing an appropriate internal standard (e.g., an isotopically labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient Elution: A gradient program is employed to separate this compound from other matrix components, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for this compound analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
Typical MRM Transition for this compound: This will be specific to the instrument and tuning parameters but is derived from the deprotonated molecule [M-H]⁻.
Experimental and Biological Pathway Visualizations
To further aid in understanding the measurement process and the biological context of this compound, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of this compound in plasma using LC-MS/MS.
Caption: Simplified signaling pathway illustrating this compound's inhibition of OAT1/3 transporters.
Conclusion
This guide provides a starting point for laboratories to assess their proficiency in this compound measurement. By comparing their analytical method's performance against the data presented and adhering to a robust experimental protocol, researchers can increase the confidence in their results. The provided diagrams offer a visual representation of the analytical workflow and the biological significance of this compound. As the clinical importance of this compound continues to be investigated, the establishment of a formal proficiency testing program will be a critical step in standardizing its measurement across different laboratories and clinical studies.
References
The Inhibitory Landscape of OATPs: A Comparative Guide for Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of several well-characterized inhibitors on these key hepatic OATPs, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
Comparative Inhibitory Potency on Hepatic OATPs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors against the hepatic OATP isoforms OATP1B1, OATP1B3, and OATP2B1. These values have been compiled from various in vitro studies and serve as a benchmark for assessing the inhibitory potential of new chemical entities.
| Inhibitor | OATP1B1 IC50 (µM) | OATP1B3 IC50 (µM) | OATP2B1 IC50 (µM) |
| Cyclosporin A | 0.08 - 0.3 | 0.06 - 0.2 | 0.3 - 1.0 |
| Rifampicin | 0.8 - 2.1 | 0.6 - 1.5 | 1.5 - 5.0 |
| Gemfibrozil | 25 - 50 | 30 - 60 | > 100 |
| Atorvastatin | 0.3 - 1.5 | 0.5 - 2.0 | 1.0 - 5.0 |
| Rosuvastatin | 2.0 - 7.0 | 3.0 - 10.0 | > 50 |
| Erythromycin | 10 - 30 | 15 - 40 | 5 - 20 |
| Ritonavir | 0.5 - 2.0 | 0.3 - 1.5 | 1.0 - 4.0 |
Note: IC50 values can vary depending on the experimental conditions, including the probe substrate used, the cell system, and incubation times. The ranges provided reflect this variability across different studies.
Experimental Protocol: In Vitro OATP Inhibition Assay
A common method to determine the inhibitory potential of a compound on OATP-mediated transport involves utilizing human embryonic kidney 293 (HEK293) cells stably overexpressing a specific OATP isoform.
Materials and Reagents:
-
HEK293 cells stably transfected with the gene encoding the OATP of interest (e.g., SLCO1B1 for OATP1B1).
-
Mock-transfected HEK293 cells (as a negative control).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic).
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer.
-
A known radiolabeled or fluorescent probe substrate for the specific OATP (e.g., [³H]-estradiol-17β-glucuronide for OATP1B1).
-
The test inhibitor compound.
-
A known positive control inhibitor (e.g., cyclosporin A).
-
Scintillation cocktail and a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Cell lysis buffer.
-
Protein quantification assay kit (e.g., BCA assay).
Procedure:
-
Cell Culture: Culture the OATP-expressing and mock-transfected HEK293 cells in appropriate culture flasks until they reach approximately 80-90% confluency.
-
Seeding: Seed the cells into 24- or 48-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation: On the day of the experiment, wash the cells with pre-warmed HBSS. Then, pre-incubate the cells for 10-30 minutes at 37°C with HBSS containing various concentrations of the test inhibitor or the positive control inhibitor.
-
Initiation of Uptake: Initiate the transport assay by adding the probe substrate (at a concentration below its Km value) to the wells containing the inhibitor solutions.
-
Incubation: Incubate the plates at 37°C for a predetermined time (typically 2-5 minutes) that falls within the linear range of uptake for the specific substrate and cell system.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold HBSS.
-
Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer. For radiolabeled substrates, add a scintillation cocktail to the lysate and measure the radioactivity using a liquid scintillation counter. For fluorescent substrates, measure the fluorescence intensity using a plate reader.
-
Protein Quantification: Determine the protein concentration in each well using a protein quantification assay to normalize the uptake data.
-
Data Analysis:
-
Subtract the substrate uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the net OATP-mediated transport.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for OATP Inhibition Assay
Caption: Workflow of an in vitro OATP inhibition assay.
Signaling Pathways and Logical Relationships
The interaction between an inhibitor and an OATP transporter is a direct competitive or non-competitive binding event at the protein level. This interaction does not typically involve a complex signaling pathway. The logical relationship is straightforward: the presence of an inhibitor reduces the transport of a substrate into the cell.
Caption: Competitive inhibition of OATP-mediated transport.
confirming the role of gut microbiota in CMPF production through fecal transplantation studies
New research leveraging fecal microbiota transplantation (FMT) provides definitive evidence for the causal role of the gut microbiome in the production of p-cresol sulfate (CMPF), a uremic toxin associated with adverse health outcomes. Studies in both human patients and animal models demonstrate a significant increase in urinary this compound levels following the successful engraftment of a healthy donor microbiome, solidifying the gut-liver axis in the metabolism of this compound.
This guide compares fecal microbiota transplantation with other microbiome-modulating strategies for their impact on this compound production, supported by experimental data. Detailed protocols for key experiments are provided to aid researchers in this field.
Comparison of Interventions on p-Cresol and this compound Levels
Fecal microbiota transplantation has shown a direct and significant impact on the production of p-cresol and its subsequent conversion to this compound. In contrast, interventions such as probiotics and prebiotics have demonstrated more modest or variable effects on p-cresol levels. The following table summarizes the quantitative data from key studies.
| Intervention | Study Population | Sample Type | Analyte | Baseline Level (median) | Post-intervention Level (median) | Fold Change | Citation |
| Fecal Microbiota Transplantation (FMT) | Recurrent C. difficile Infection Patients (n=11) | Urine | p-Cresol Sulfate (this compound) | Undetectable | ~40 µM (Day 7 post-FMT) | N/A | [1] |
| Fecal Microbiota Transplantation (FMT) | Mouse Model (Vancomycin-treated) | Urine | p-Cresol Sulfate (this compound) | ~5 µM | ~50 µM | ~10-fold increase | [1] |
| Synbiotics (Probiotics + Prebiotics) | Chronic Kidney Disease Patients (n=18) | Plasma | Total p-Cresol | 3.05 µg/ml | 0.78 µg/ml (Day 30) | ~4-fold decrease | [2] |
| Probiotics | In vitro (various strains) | Culture Media | p-Cresol | Varies | Significant reduction | Strain-dependent | [3] |
Experimental Protocols
Fecal Microbiota Transplantation in a Mouse Model for Metabolomic Analysis
This protocol is adapted from studies investigating the impact of FMT on urinary metabolites, including this compound.[1]
1. Animal Model:
-
Recipient mice (e.g., C57BL/6) are treated with an antibiotic cocktail (e.g., ampicillin, vancomycin, neomycin, metronidazole) in their drinking water for 7-10 days to deplete the native gut microbiota.
-
Mice are housed in sterile cages and provided with autoclaved food and water.
2. Donor Fecal Slurry Preparation:
-
Fresh fecal pellets are collected from healthy donor mice.
-
Fecal material is weighed and homogenized in a sterile anaerobic chamber with a saline solution (e.g., 0.9% NaCl) to a final concentration of approximately 100 mg/mL.
-
The fecal slurry is centrifuged at low speed (e.g., 800 x g for 3 minutes) to pellet large particulate matter. The supernatant containing the microbiota is collected.
3. Fecal Microbiota Transplantation Procedure:
-
Recipient mice are orally gavaged with 100-200 µL of the donor fecal slurry.
-
Transplantations can be performed on consecutive days (e.g., 3 days) to ensure successful engraftment.
4. Sample Collection and Analysis:
-
Urine samples are collected from recipient mice at baseline (before FMT) and at various time points post-FMT (e.g., day 1, 3, 7, 14).
-
Urine samples are stored at -80°C until analysis.
-
This compound levels in urine are quantified using liquid chromatography-mass spectrometry (LC-MS).
Human Fecal Sample Preparation for Metabolomic Studies
This protocol provides a general framework for preparing human fecal samples for metabolomic analysis.[4][5]
1. Sample Collection:
-
Participants are provided with a stool collection kit, including a sterile container and instructions to avoid contamination with urine or toilet water.
-
Samples are immediately placed on dry ice or in a home freezer and transported to the laboratory frozen.
2. Sample Processing:
-
Fecal samples are weighed and an aliquot is taken for analysis.
-
A solvent or a mixture of solvents (e.g., isopropanol, or ethanol/methanol and MTBE) is added to the fecal sample.
-
The mixture is homogenized (e.g., using a bead beater) and then centrifuged to separate the solid debris from the supernatant containing the metabolites.
-
The supernatant is collected and can be further processed (e.g., dried and reconstituted) depending on the analytical platform.
3. Metabolite Analysis:
-
The extracted metabolites are analyzed using techniques such as LC-MS or gas chromatography-mass spectrometry (GC-MS).
Visualizing the Pathways and Workflows
This compound Biosynthesis Pathway
The production of this compound is a multi-step process involving both the gut microbiota and host enzymes. The following diagram illustrates this pathway.
Caption: Biosynthesis of p-cresol sulfate (this compound) from dietary tyrosine.
Experimental Workflow for a Fecal Transplantation Study
The following diagram outlines the key steps in a typical fecal transplantation study designed to investigate the role of the gut microbiota in metabolite production.
Caption: Workflow of a fecal microbiota transplantation (FMT) study.
References
- 1. [PDF] p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models | Semantic Scholar [semanticscholar.org]
- 2. Effect of short-term synbiotic treatment on plasma p-cresol levels in patients with chronic renal failure: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Guide to Fecal Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 5. medrxiv.org [medrxiv.org]
comparative metabolomics of plasma from patients with high and low CMPF levels
A guide for researchers on the divergent metabolic roles of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a complex metabolite implicated in both metabolic dysfunction and protection.
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) is a furan fatty acid metabolite that accumulates in the plasma of patients with chronic kidney disease, where it is classified as a potent uremic toxin.[1] Its origins are linked to the consumption of fish, fish oil, and furan fatty acids found in various foods.[2] Emerging research has identified elevated this compound levels in metabolic disorders such as gestational and type 2 diabetes.[3][4] Intriguingly, while high concentrations of this compound are associated with pancreatic β-cell dysfunction, other studies report a protective role in the liver, where it can prevent and even reverse diet-induced fatty liver disease.[3][5][6]
This guide provides a comparative overview of the metabolic landscape in states of high and low this compound, summarizing the key molecular changes, affected signaling pathways, and the experimental protocols used to elucidate these findings.
Comparative Metabolic Profiles: High vs. Low this compound
The metabolic impact of this compound appears to be highly tissue-specific. In pancreatic β-cells, high levels are detrimental, whereas in the liver, they may be beneficial. This duality complicates its profile as purely "harmful" or "helpful." Plasma from patients with type 2 diabetes, gestational diabetes, or impaired glucose tolerance typically exhibits higher this compound levels compared to individuals with normal glucose tolerance.[4][7]
Table 1: Key Metabolite and Protein Changes Associated with High this compound Levels
| Metabolite/Protein | Change in High this compound State | Affected Organ/Cell Type | Key Functional Impact | Reference |
| Insulin | Decreased | Pancreatic β-Cells | Impaired glucose-stimulated insulin secretion and biosynthesis. | [3][7] |
| ATP | Decreased | Pancreatic β-Cells | Reduced cellular energy, contributing to β-cell dysfunction. | [3][7] |
| Reactive Oxygen Species (ROS) | Increased | Pancreatic β-Cells | Induction of oxidative stress, damaging mitochondria. | [3][7] |
| Key Transcription Factors | Dysregulated | Pancreatic β-Cells | Altered gene expression related to insulin production. | [3] |
| Hepatic Lipids | Decreased | Liver (Hepatocytes) | Reversal and prevention of steatosis (fatty liver). | [5][6] |
| Acetyl-CoA Carboxylase (ACC) | Inhibited | Liver (Hepatocytes) | Reduced lipid synthesis. | [5] |
| SREBP1c | Decreased | Liver (Hepatocytes) | Downregulation of the primary regulator of lipogenesis. | [5] |
| Fibroblast Growth Factor 21 (FGF21) | Increased | Liver (Hepatocytes) | Potentiation of a protective feedback loop against steatosis. | [5] |
Signaling Pathways Implicated in this compound Action
The divergent effects of this compound can be understood by examining its impact on distinct signaling pathways in different cell types.
1. This compound-Induced Pancreatic β-Cell Dysfunction
In pancreatic β-cells, this compound is actively transported into the cell via the Organic Anion Transporter 3 (OAT3).[3] Once inside, it directly impairs mitochondrial function, leading to a cascade of events that culminates in reduced insulin biosynthesis and secretion.[3][7] This pathway provides a mechanistic link between elevated this compound and the development of glucose intolerance observed in diabetes.[3]
2. This compound-Mediated Regulation of Hepatic Lipid Metabolism
In contrast to its effects on the pancreas, this compound administration in mice has been shown to improve hepatic lipid homeostasis.[5][6] It enhances the liver's ability to utilize fatty acids while simultaneously decreasing lipid synthesis.[5] This is achieved by inhibiting the activity of Acetyl-CoA Carboxylase (ACC) and reducing the expression of SREBP1c, a key transcription factor that promotes fat storage.[5] This protective action is further supported by the induction of FGF21.[5]
References
- 1. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. The furan fatty acid metabolite this compound is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
validating the protective effect of CMPF on hepatic steatosis in different preclinical models
For researchers and professionals in the field of drug development, identifying and validating novel therapeutic agents for hepatic steatosis is a critical endeavor. This guide provides a comparative analysis of the preclinical data supporting the protective effect of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) on hepatic steatosis against other emerging therapeutic alternatives. The information presented herein is collated from various preclinical studies to facilitate an objective comparison of their performance.
Overview of this compound and Alternative Therapies
This compound is a furan fatty acid metabolite that has demonstrated significant potential in preventing and reversing hepatic steatosis in preclinical models. Its mechanism of action is primarily attributed to the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis, and the induction of Fibroblast Growth Factor 21 (FGF21), a hormone with potent metabolic regulatory effects.[1][2]
This guide compares this compound with two major classes of alternative therapies that share overlapping mechanisms of action:
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: These molecules, like this compound, directly target the enzymatic activity of ACC to reduce the synthesis of fatty acids in the liver. Examples include Firsocostat (GS-0976) and NDI-010976.
-
Fibroblast Growth Factor 21 (FGF21) Analogs: These are engineered versions of the FGF21 hormone designed to have improved pharmacokinetic properties. They directly activate FGF21 signaling pathways to exert their metabolic benefits. An example is Pegozafermin.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of the efficacy of this compound and its alternatives in rodent models of diet-induced hepatic steatosis. It is important to note that these are indirect comparisons, as the compounds have not been tested head-to-head in the same study. Variations in experimental design, including the specific diet composition and duration of treatment, can influence the outcomes.
Table 1: Effects on Hepatic Steatosis and Body Weight
| Compound | Preclinical Model | Treatment Duration | Dosage | Reduction in Liver Triglycerides/Fat | Effect on Body Weight | Reference |
| This compound | High-Fat Diet-fed C57BL/6J mice | 5 weeks | 6 mg/kg/day (i.p.) | Significant decrease | Not specified | [2] |
| Firsocostat (GS-0976) | Western Diet-fed MC4R KO mice | 9 weeks | 4 and 16 mg/kg/day | Significant decrease | Not specified | [2] |
| NDI-010976 | Animal models of fatty liver disease | Not specified | Not specified | Favorable effect on steatosis | Favorable effect | [3][4] |
| Pegozafermin | CDAHFD-fed C57BL/6J mice | 8 weeks | Not specified | Significant reduction in MRI-HFF | Not specified | [5] |
Note: CDAHFD: Choline-Deficient, Amino Acid-Defined, High-Fat Diet; i.p.: intraperitoneal; MC4R KO: Melanocortin 4 Receptor Knockout; MRI-HFF: Magnetic Resonance Imaging-Hepatic Fat Fraction.
Table 2: Effects on Plasma Lipids
| Compound | Preclinical Model | Effect on Plasma Triglycerides | Effect on Plasma Cholesterol | Reference |
| This compound | High-Fat Diet-fed C57BL/6J mice | Not specified | Not specified | [2] |
| Firsocostat (GS-0976) | Diet-induced animal models | Significant increase (30% to 130%) | Not specified | [1] |
| NDI-010976 | Models of fatty liver disease | Favorable effect on dyslipidemia | Not specified | [6] |
| Pegozafermin | Diabetic monkeys | Significant reduction | Significant reduction in LDL, increase in HDL | [7] |
Signaling Pathways and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the signaling pathways of this compound and the alternative therapies, as well as a typical experimental workflow for evaluating these compounds in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental protocols based on the reviewed literature for inducing hepatic steatosis and evaluating therapeutic interventions.
1. Animal Model and Diet-Induced Hepatic Steatosis
-
Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.[8][9]
-
Acclimation: Animals are typically acclimated for at least one week upon arrival, with free access to standard chow and water.
-
Induction Diet: A high-fat diet (HFD) is administered to induce hepatic steatosis. A common composition is 60% of total calories from fat.[10][11] The control group receives a matched low-fat diet (e.g., 10% of calories from fat).
-
Duration of Diet: The HFD is typically fed for a period of 8 to 16 weeks to establish a robust hepatic steatosis phenotype.[9]
2. Compound Administration
-
Dosing: The selection of doses for this compound and alternative compounds is based on preliminary dose-ranging studies to determine efficacy and tolerability.
-
Route of Administration: Administration can be via oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's properties and the study design.[2][8]
-
Frequency and Duration: Treatment is administered daily or at other specified intervals for a defined period, often overlapping with the later stages of the HFD feeding.
3. Endpoint Analysis
-
Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Oil Red O) to visually assess the degree of steatosis, inflammation, and ballooning.
-
Hepatic Lipid Content: Liver triglycerides are quantified biochemically to provide a quantitative measure of steatosis.
-
Gene Expression Analysis: The expression of key genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc), fatty acid oxidation (e.g., Cpt1a), and fibrosis (e.g., Col1a1, Timp1) is measured by quantitative real-time PCR or RNA sequencing.
-
Plasma Analysis: Blood samples are collected to measure plasma levels of triglycerides, cholesterol, glucose, insulin, and liver enzymes (ALT, AST).
Conclusion
The available preclinical data suggests that this compound is a promising agent for the treatment of hepatic steatosis, with a dual mechanism of action involving ACC inhibition and FGF21 induction. When indirectly compared to other therapies, such as dedicated ACC inhibitors and FGF21 analogs, this compound's profile appears competitive. However, it is crucial to acknowledge the limitations of these indirect comparisons. Direct, head-to-head preclinical studies using standardized models and protocols are necessary to definitively establish the comparative efficacy and safety of this compound against these alternatives. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting future studies in the pursuit of effective therapies for non-alcoholic fatty liver disease.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Acetyl‐coenzyme A carboxylase inhibition reduces de novo lipogenesis in overweight male subjects: A randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a PEGylated Fibroblast Growth Factor 21 Variant Using Novel Preclinical Magnetic Resonance Imaging and Magnetic Resonance Elastography in a Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nimbustx.com [nimbustx.com]
- 7. Pegozafermin for Fatty Liver Disease · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights from a high-fat diet fed mouse model with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid proper disposal procedures
Date of Issue: October 29, 2025
This document provides comprehensive guidance on the proper disposal of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid (CMPF), a furanoid fatty acid utilized in various research applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Hazard Profile
Key Chemical and Hazard Information:
| Property | Value/Information | Source |
| Chemical Name | 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | N/A |
| Synonyms | This compound, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | [1][3] |
| Molecular Formula | C₁₂H₁₆O₅ | |
| Known Hazards | Classified as a potent uremic toxin.[1][3] General hazards for similar furan carboxylic acids include skin irritation, serious eye irritation, and potential respiratory irritation. | [4] |
| Storage | 2-8°C |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following standard laboratory PPE to minimize exposure risk:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. For handling larger quantities or in case of spills, a respirator may be necessary.
Disposal Workflow
The primary method for the disposal of acidic chemical waste, in the absence of specific institutional guidelines to the contrary, is through neutralization followed by disposal as hazardous waste. It is the responsibility of the waste generator to determine if the resulting material is classified as hazardous under local, state, and federal regulations.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the neutralization and disposal of aqueous solutions containing this compound. For the disposal of the neat (undissolved) compound, proceed directly to step 5.
Materials:
-
Waste solution of this compound
-
Sodium bicarbonate (baking soda) or another suitable weak base
-
pH indicator strips
-
Appropriate hazardous waste container (e.g., high-density polyethylene)
-
Stir bar and stir plate
Procedure:
-
Preparation: Ensure all necessary PPE is worn and that the procedure is conducted within a certified chemical fume hood.
-
Initial Containment: Collect all this compound waste, including contaminated solutions and rinsates, in a clearly labeled, sealed, and chemically compatible container.
-
Neutralization:
-
Place the container of acidic waste on a stir plate and add a stir bar.
-
Slowly add a weak base, such as sodium bicarbonate, to the solution. Add the base in small increments to control the rate of effervescence (gas evolution) and prevent splashing.
-
Continuously monitor the pH of the solution using pH indicator strips.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
-
Final Containment: Once neutralized, carefully pour the solution into a designated hazardous waste container.
-
Solid Waste: For the disposal of solid this compound, place it directly into a labeled hazardous waste container for solids. Do not attempt to neutralize the solid directly.
-
Labeling and Storage: Securely cap the hazardous waste container. Label it clearly with "Hazardous Waste," the chemical name ("Neutralized 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid solution" or "Solid 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid"), and the date of accumulation.
-
Professional Disposal: Store the container in a designated satellite accumulation area. Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
Caption: Logical flow for responding to a this compound spill.
Emergency Contact Information:
-
Institutional Safety Office: [Insert phone number]
-
Principal Investigator: [Insert phone number]
-
Emergency Services: 911 (or local equivalent)
This guidance is intended to supplement, not replace, your institution's established safety and waste disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
References
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid (HMDB0061643) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]
- 4. aksci.com [aksci.com]
Personal protective equipment for handling 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid
Essential Safety and Handling Guide for 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Essential to protect against potential splashes of the compound, especially when in solution.[1][2][3] |
| Skin and Body Protection | Flame-resistant lab coat | A lab coat should be worn to protect against incidental skin contact.[4][5] Given that the compound is a combustible solid, a flame-resistant coat is a prudent precaution. |
| Hand Protection | Nitrile or butyl rubber gloves | Nitrile gloves offer good resistance to a variety of chemicals and are suitable for handling this compound.[1][2][3] For prolonged contact or when handling concentrated solutions, heavier gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Handling the solid compound may generate dust. Operations with the potential to create aerosols or vapors should be conducted in a fume hood to minimize inhalation exposure.[4][6][7] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
When weighing the solid compound, do so in a manner that minimizes dust generation.
-
If preparing a solution, slowly add the compound to the solvent.
-
Always use non-sparking tools and avoid open flames or other ignition sources in the vicinity, as furan compounds can be flammable.[6][8]
-
Keep containers of the compound tightly closed when not in use to prevent contamination and potential release.[8][9]
-
-
Post-Handling :
-
Thoroughly clean the work area after the procedure is complete.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
III. Disposal Plan
Proper disposal of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : All waste contaminated with this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with the full chemical name: "3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid".
-
Disposal Method : The collected chemical waste must be disposed of through an authorized hazardous waste disposal contractor.[7] Do not dispose of this compound down the drain or in regular trash.
IV. Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4] Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact the appropriate emergency response team. |
Visual Workflow for Handling 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid
Caption: Workflow for the safe handling of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid.
References
- 1. leelinework.com [leelinework.com]
- 2. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. faculty.fgcu.edu [faculty.fgcu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. echemi.com [echemi.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
